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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Sulfo-Cy5-Mal

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Sulfo-Cy5 Maleimide (Sulfo-Cy5-Mal), a thiol-reactive fluorescent dye widely utilized in biological and biom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 Maleimide (Sulfo-Cy5-Mal), a thiol-reactive fluorescent dye widely utilized in biological and biomedical research. We will delve into its core properties, mechanism of action, and detailed protocols for its application in labeling biomolecules.

Core Concepts: Structure and Functionality

Sulfo-Cy5-Mal is a bi-functional molecule comprising two key components: a Sulfo-Cyanine5 (Sulfo-Cy5) fluorophore and a maleimide reactive group. This design allows for the covalent attachment of a bright, far-red fluorescent tag to biomolecules containing free thiol groups.

The Fluorophore: Sulfo-Cyanine5 Sulfo-Cy5 is a member of the cyanine dye family, known for its high photostability and strong fluorescence in the far-red region of the spectrum.[1] A significant advantage of using long-wavelength dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this spectral range, leading to a higher signal-to-noise ratio.[2][3] The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the dye.[1][][5] This hydrophilicity makes it ideal for labeling proteins, antibodies, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][][5][6]

The Reactive Group: Maleimide The maleimide group is a sulfhydryl-reactive chemical moiety that specifically and efficiently conjugates with free thiol groups (also known as sulfhydryl groups, –SH).[2][7] This reaction typically targets the side chains of cysteine residues within proteins and peptides. The conjugation occurs under mild conditions, optimally at a pH range of 6.5 to 7.5, forming a stable thioether bond.[7] This high specificity makes maleimide a popular choice for site-specific labeling of biomolecules.[2]

Mechanism of Action: Thiol-Reactive Conjugation

The core function of Sulfo-Cy5-Mal is to form a stable covalent bond with a target molecule. The maleimide group reacts with a sulfhydryl group via a Michael addition reaction. This process is highly selective for thiols at a neutral pH, minimizing non-specific reactions with other amino acid residues, such as the amine groups in lysine.

Protein Protein with free Thiol (Cys-SH) Reaction Michael Addition Reaction (pH 6.5 - 7.5) Protein->Reaction Dye Sulfo-Cy5-Maleimide Dye->Reaction Conjugate Fluorescently Labeled Protein (Stable Thioether Bond) Reaction->Conjugate Covalent Bond Formation

Figure 1. Mechanism of Sulfo-Cy5-Mal conjugation to a protein's cysteine residue.

Quantitative Spectroscopic Data

Sulfo-Cy5 is characterized by its absorption and emission in the far-red spectrum. These properties make it compatible with common laser lines (e.g., 633 nm or 647 nm) and detection systems.[2][3]

PropertyValueReference(s)
Excitation Maximum (λmax)~646 - 648 nm[1][3][8]
Emission Maximum (λem)~662 - 671 nm[1][3][8][9]
Molar Extinction Coeff. (ε)~250,000 - 271,000 cm⁻¹M⁻¹[3][8][9]
Fluorescence Quantum Yield~0.2 - 0.28[8][9][10]
Stokes Shift~16 nm[1]
Recommended Laser Lines633 nm, 647 nm, 650 nm[2][3][8]
SolubilityWater, DMSO, DMF[3][7][8]

Experimental Protocols

The following sections provide detailed methodologies for protein labeling and purification.

Protein Thiol Labeling Protocol

This protocol outlines the steps for conjugating Sulfo-Cy5-Mal to a protein containing accessible cysteine residues.

A. Reagent Preparation

  • Maleimide Dye Stock Solution: Allow the vial of Sulfo-Cy5-Mal to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh for each labeling experiment.[11]

  • Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or Tris, provided they do not contain thiol reagents. If the protein solution contains interfering substances like Tris or glycine, it must be dialyzed against PBS.[12]

  • (Optional) Reduction of Disulfide Bonds: Many cysteine residues in proteins exist as oxidized disulfide bridges, which do not react with maleimides. To make these sites available for labeling, the disulfide bonds must be reduced.

    • Add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.

    • Incubate the mixture for 20-30 minutes at room temperature.

    • If using DTT (dithiothreitol), the excess DTT must be removed via dialysis or a desalting column before adding the maleimide dye, as it will compete for the reaction. TCEP does not need to be removed.

B. Conjugation Reaction

  • Molar Ratio: A typical starting molar ratio for labeling is 10:1 to 20:1 (dye:protein). This ratio should be optimized for each specific protein to achieve the desired degree of labeling (DOL).

  • Reaction: Add the calculated volume of the Sulfo-Cy5-Mal stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C, protected from light.[13]

Purification of the Labeled Conjugate

After the incubation period, it is crucial to remove any unreacted, free dye from the labeled protein conjugate.

  • Method Selection: The most common method for purification is size-exclusion chromatography.[6] This can be performed using a pre-packed gravity column (e.g., Sephadex G-25) or a spin column.[6][12][14] Dialysis is also an effective method.[6]

  • Column Preparation: Equilibrate the desalting or spin column with the desired storage buffer (e.g., PBS).

  • Purification:

    • Load the reaction mixture onto the top of the column.[12][14]

    • Elute the protein conjugate according to the manufacturer's instructions. The larger, labeled protein will elute first, while the smaller, unreacted dye molecules are retained in the column matrix and elute later.

    • Collect the colored fractions that contain the desired dye-protein conjugate.[12][14]

Characterization of the Conjugate (Optional)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the dye's absorption maximum (~648 nm, A₆₄₈).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration using its molar extinction coefficient.

  • The DOL is the molar ratio of the dye to the protein. The optimal DOL for most antibodies is typically between 2 and 10.[12]

Experimental and Purification Workflow

The entire process, from initial reagents to the final purified product, can be visualized as a multi-step workflow.

cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification Protein Prepare Protein (1-10 mg/mL in Buffer pH 7-7.5) Reduce Optional: Reduce Disulfides (e.g., TCEP) Protein->Reduce if needed Mix Mix Dye and Protein (10:1 to 20:1 molar ratio) Protein->Mix Dye Prepare Sulfo-Cy5-Mal (10 mM in DMSO/DMF) Dye->Mix Reduce->Mix Incubate Incubate 1-2 hours (Room Temp, Dark) Mix->Incubate Column Size-Exclusion Chromatography (e.g., Spin Column) Incubate->Column Collect Collect Labeled Protein Fractions Column->Collect Final Purified Sulfo-Cy5 Labeled Protein Collect->Final

Figure 2. General workflow for labeling and purifying a protein with Sulfo-Cy5-Mal.

Applications

The high water solubility, bright far-red fluorescence, and specific reactivity of Sulfo-Cy5-Mal make it a versatile tool for numerous applications, including:

  • Fluorescence Microscopy: High-contrast imaging of cellular structures.[1]

  • Flow Cytometry: Providing distinct signals for precise cell sorting and analysis.[1]

  • Bioconjugation: Efficiently labeling proteins, antibodies, and nucleic acids for various assays.[1]

  • Western Blotting and ELISA: As a reporter molecule for sensitive detection.

  • In Vivo Imaging: Ideal for deep tissue imaging due to low background interference in the near-infrared spectrum.[1]

References

Exploratory

Sulfo-Cy5-Maleimide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cy5-Maleimide, a key reagen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cy5-Maleimide, a key reagent in bioconjugation and fluorescence-based assays. This document details its chemical characteristics, provides protocols for its use in labeling biomolecules, and illustrates key processes through structural and workflow diagrams.

Core Chemical Properties

Sulfo-Cy5-Maleimide is a water-soluble, far-red fluorescent dye engineered for the selective labeling of sulfhydryl groups in proteins, peptides, and other thiol-containing molecules.[1][2][3] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling sensitive proteins in aqueous environments.[3][4][5] Its fluorescence emission in the far-red spectrum is advantageous due to the low autofluorescence of biological specimens in this region.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Sulfo-Cy5-Maleimide, compiled from various suppliers.

PropertyValueReferences
Molecular Formula C₃₈H₄₃KN₄O₉S₂[3][6][7]
Molecular Weight ~803.00 - 872.26 g/mol [1][3][6][7]
Excitation Maximum (λex) 646 - 648 nm[1][6][7]
Emission Maximum (λem) 662 - 671 nm[1][6][7]
Extinction Coefficient ~250,000 - 271,000 cm⁻¹M⁻¹[1][6][7]
Fluorescence Quantum Yield ~0.2 - 0.28[6][7]
Solubility Water, DMSO, DMF[1][6][7]
Purity > 95%[6][7]

Chemical Structure and Reaction Mechanism

The structure of Sulfo-Cy5-Maleimide consists of a cyanine dye core, which is responsible for its fluorescent properties, linked to a maleimide group. The maleimide is a thiol-reactive functional group that specifically and efficiently reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond.[1][2][8]

Chemical structure of Sulfo-Cy5-Maleimide.

The reaction between the maleimide group of Sulfo-Cy5 and a thiol group from a biomolecule is a Michael addition. This reaction is most efficient at a pH range of 6.5-7.5.[8]

Thiol-Maleimide Conjugation Reaction SulfoCy5_Maleimide Sulfo-Cy5-Maleimide Conjugate Sulfo-Cy5-Protein Conjugate (Thioether Bond) SulfoCy5_Maleimide->Conjugate + Protein_SH Protein-SH (Thiol) Protein_SH->Conjugate pH 6.5-7.5

Reaction of Sulfo-Cy5-Maleimide with a thiol group.

Experimental Protocols

The following is a generalized protocol for the labeling of proteins with Sulfo-Cy5-Maleimide. Optimization may be required for specific proteins and applications.

Protein Preparation and Disulfide Reduction
  • Prepare Protein Solution : Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5.[9] Suitable buffers include PBS, Tris, or HEPES, ensuring they do not contain thiols.[9] A typical protein concentration is 1-10 mg/mL.[9]

  • Reduce Disulfide Bonds (Optional) : If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT (dithiothreitol), it must be removed before adding the maleimide dye.

Labeling Reaction
  • Prepare Dye Stock Solution : Prepare a 10 mM stock solution of Sulfo-Cy5-Maleimide in anhydrous DMSO or DMF.

  • Conjugation : Add the dye stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point, but this should be optimized.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10][11]

Purification of the Conjugate

After the labeling reaction, it is crucial to remove the unreacted dye. This can be achieved through several methods:

  • Gel Filtration/Size Exclusion Chromatography : This is a common method to separate the larger labeled protein from the smaller, unreacted dye molecules.[4][12]

  • Dialysis : Effective for water-soluble dyes like Sulfo-Cy5-Maleimide.[4][9]

  • Spin Columns : Convenient for small-scale purifications.[4]

Experimental Workflow

Protein Labeling Workflow with Sulfo-Cy5-Maleimide A Prepare Protein in Thiol-Free Buffer (pH 7.0-7.5) B Reduce Disulfide Bonds with TCEP (Optional) A->B If necessary D Mix Protein and Dye (10-20x Molar Excess of Dye) A->D B->D C Prepare Sulfo-Cy5-Maleimide Stock Solution (DMSO/DMF) C->D E Incubate (1-2h at RT or Overnight at 4°C, in Dark) D->E F Purify Conjugate (Gel Filtration, Dialysis, or Spin Column) E->F G Characterize Labeled Protein F->G

General workflow for protein labeling.

Applications in Research and Development

The specific reactivity of Sulfo-Cy5-Maleimide with thiols, combined with its favorable spectroscopic properties, makes it a valuable tool in various applications:

  • Fluorescence Microscopy : For visualizing and tracking proteins within cells and tissues.[3]

  • Flow Cytometry : For the identification and sorting of labeled cells.[3]

  • Protein Labeling : To create fluorescently tagged proteins for use in immunoassays, western blotting, and other biochemical analyses.[3]

  • In Vivo Imaging : The far-red emission of Cy5 allows for deeper tissue penetration and reduced background, making it suitable for small animal imaging studies.[13]

Storage and Handling

For optimal stability, Sulfo-Cy5-Maleimide should be stored at -20°C in the dark and desiccated.[3][4][7] When stored correctly, it is stable for at least 24 months.[4] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month. Avoid prolonged exposure to light.[4]

References

Foundational

Unveiling the Potential: A Technical Guide to Water-Soluble Sulfo-Cy5-Maleimide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the significant advantages and applications of water-soluble Sulfo-Cy5-Maleimide, a powerful tool in modern biologica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant advantages and applications of water-soluble Sulfo-Cy5-Maleimide, a powerful tool in modern biological research and drug development. We will delve into its core properties, provide detailed experimental protocols, and visualize complex biological processes and workflows, offering a comprehensive resource for professionals in the field.

Core Advantages of Sulfo-Cy5-Maleimide

Sulfo-Cy5-Maleimide is a bright, far-red fluorescent dye that has gained prominence for its exceptional properties, making it a preferred choice for labeling proteins, peptides, and other thiol-containing biomolecules.[1][2] Its primary advantages lie in its enhanced water solubility, spectral characteristics, and the specificity of its maleimide group.

Enhanced Water Solubility: The incorporation of sulfonate groups significantly increases the hydrophilicity of the Cy5 dye.[3] This enhanced water solubility is crucial for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents that can denature or precipitate the target molecule.[4][5] This property simplifies experimental workflows and ensures the biological integrity of the labeled molecules.

Favorable Spectral Properties: Sulfo-Cy5 emits in the far-red region of the spectrum, a key advantage that minimizes interference from the natural autofluorescence of biological specimens.[1][2][6] This leads to a higher signal-to-noise ratio and improved sensitivity in various applications. The dye is optimally excited by common laser lines, such as the 633 nm or 647 nm lasers, making it compatible with a wide range of fluorescence-based instrumentation.[1][7]

Thiol-Specific Labeling: The maleimide functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins.[1][4] This specificity allows for targeted and covalent labeling of proteins at specific sites, which is particularly advantageous for preserving the protein's function and for applications requiring precise stoichiometry.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Sulfo-Cy5-Maleimide, providing a quick reference for experimental planning.

PropertyValueReference
Excitation Maximum (λex)~646 - 648 nm[2][3][8]
Emission Maximum (λem)~662 - 671 nm[2][3][8]
Molar Extinction Coefficient~250,000 - 271,000 cm⁻¹M⁻¹[2][8]
Molecular Weight~803 - 872.26 g/mol [2][8]
Quantum Yield~0.2[8]
SolubilityWater, DMSO, DMF[2][8]

Key Applications

The unique characteristics of Sulfo-Cy5-Maleimide make it a versatile tool for a multitude of applications in research and drug development:

  • Fluorescence Microscopy: Enables high-contrast imaging of cellular structures and processes with minimal background fluorescence.[3][9]

  • Flow Cytometry: Provides a distinct and bright signal for precise cell sorting, immunophenotyping, and analysis of cell populations.[3][10][11]

  • Protein Labeling and Bioconjugation: Efficiently labels antibodies, proteins, and peptides for use in various assays, including immunoassays and Western blotting.[3][5][12]

  • In Vivo Imaging: Its far-red emission is suitable for deep tissue imaging with reduced background interference.[3][13]

Detailed Experimental Protocols

This section provides detailed methodologies for common experiments involving Sulfo-Cy5-Maleimide.

Protocol 1: Labeling of a Protein with Sulfo-Cy5-Maleimide

This protocol outlines the general steps for labeling a protein containing free cysteine residues with Sulfo-Cy5-Maleimide.

Materials:

  • Protein to be labeled (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, Tris, pH 7.0-7.5)[4][14]

  • Sulfo-Cy5-Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)[15][16]

  • Quenching reagent (e.g., MESNA or free cysteine)

  • Purification column (e.g., Sephadex G-25)[17]

  • Degassed buffers

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[4]

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[14][16][18] Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide dye.[14]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5-Maleimide to warm to room temperature.

    • Prepare a stock solution of the dye (e.g., 10 mM) in anhydrous DMSO or DMF.[14][16]

  • Labeling Reaction:

    • Add the Sulfo-Cy5-Maleimide stock solution to the protein solution to achieve a desired dye-to-protein molar ratio (typically between 10:1 and 20:1).[14]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[14][18]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as MESNA or free cysteine to react with any unreacted maleimide dye.[18]

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column, such as Sephadex G-25.[5][17]

    • Collect the fractions containing the labeled protein, which will typically elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Sulfo-Cy5 dye).

    • Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients to determine the DOL (moles of dye per mole of protein).

Protocol 2: Immunofluorescent Staining of Cells for Flow Cytometry

This protocol describes the use of a Sulfo-Cy5-Maleimide labeled antibody to stain cell surface antigens for analysis by flow cytometry.

Materials:

  • Sulfo-Cy5 labeled primary antibody

  • Cell suspension (e.g., peripheral blood mononuclear cells)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (optional, to reduce non-specific binding)[13]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells and wash them with flow cytometry staining buffer.

    • Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding of the antibody to Fc receptors, especially on immune cells, incubate the cells with an Fc blocking solution for 10-15 minutes at 4°C.[13] This is particularly important as Cy5 has been reported to bind non-specifically to monocytes and macrophages.[12]

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cy5 labeled antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with cold flow cytometry staining buffer to remove any unbound antibody. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

    • Analyze the stained cells on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway where Sulfo-Cy5-Maleimide can be applied.

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL) labeling Labeling Reaction (2h @ RT or O/N @ 4°C) protein_prep->labeling dye_prep Sulfo-Cy5-Mal Stock Solution dye_prep->labeling quenching Quench Reaction labeling->quenching purify Purification (Size-Exclusion) quenching->purify analyze DOL Calculation purify->analyze

Caption: Workflow for labeling a protein with Sulfo-Cy5-Maleimide.

experimental_workflow_flow_cytometry cell_prep Prepare Single-Cell Suspension fc_block Fc Receptor Block (Optional) cell_prep->fc_block ab_stain Add Sulfo-Cy5 Labeled Antibody fc_block->ab_stain wash Wash to Remove Unbound Antibody ab_stain->wash analyze Analyze on Flow Cytometer wash->analyze

Caption: Workflow for immunofluorescent staining for flow cytometry.

signaling_pathway_example cluster_visualization Visualization with Sulfo-Cy5 ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Protein (e.g., Grb2) dimerization->adaptor sulfo_cy5_ab Sulfo-Cy5 Labeled Antibody targeting phosphorylated Receptor dimerization->sulfo_cy5_ab Detection downstream Downstream Signaling Cascade adaptor->downstream response Cellular Response downstream->response

Caption: Example of using Sulfo-Cy5 to detect receptor phosphorylation.

References

Exploratory

An In-depth Technical Guide to Sulfo-Cy5-Maleimide: Spectral Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Sulfo-Cy5-Maleimide, a water-soluble, far-red fluorescent dye. We delve into its core spectral pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy5-Maleimide, a water-soluble, far-red fluorescent dye. We delve into its core spectral properties, offering a detailed protocol for its application in labeling biomolecules. This document is intended to serve as a practical resource for researchers in various fields, including fluorescence microscopy, flow cytometry, and bioconjugation.

Core Spectral and Physicochemical Properties

Sulfo-Cy5-Maleimide is a bright, far-red fluorescent dye ideally suited for excitation by 633 nm or 647 nm laser lines.[1] Its key advantage lies in the low autofluorescence of biological specimens in this spectral region, leading to a high signal-to-noise ratio.[1] The presence of sulfonate groups enhances its water solubility, making it an excellent choice for labeling proteins and other biomolecules in aqueous environments.[2][3]

The maleimide functional group specifically reacts with thiol (sulfhydryl) groups, primarily found in cysteine residues of proteins, to form stable thioether bonds.[1][4] This targeted reactivity allows for precise labeling of biomolecules.[5]

PropertyValueSource
Excitation Maximum (λex) ~646 nm[2][3][5][6][7][8]
Emission Maximum (λem) ~662 nm[2][3][5][6][7][8]
Extinction Coefficient 250,000 - 271,000 cm⁻¹M⁻¹[3][6][7][8][9]
Fluorescence Quantum Yield (Φ) 0.2 - 0.28[3][6][7][8]
Stokes Shift ~16 nm[2]
Molecular Weight ~803.00 g/mol [3][5][7][8]
Solubility Water, DMSO, DMF[3][6][7][8][9]

Experimental Protocol: Labeling of Proteins with Sulfo-Cy5-Maleimide

This protocol provides a general procedure for the conjugation of Sulfo-Cy5-Maleimide to proteins. Optimization may be required for specific proteins and applications.

Materials
  • Protein to be labeled (containing free thiol groups)

  • Sulfo-Cy5-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[4][10]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[10][11]

  • Purification column (e.g., Sephadex G-25) or dialysis equipment[3][11][12]

Procedure
  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4]

    • If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4][13] If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.[11]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5-Maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[10]

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a common starting point.[10][13]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or spin column purification.[3][11][12]

    • The first colored band to elute from the column is the labeled protein.[10]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~646 nm (for Sulfo-Cy5).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[3][5][8][9][12][14] The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using Sulfo-Cy5-Maleimide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (pH 7.0-7.5) Conjugation 3. Conjugation Reaction (RT, 2h or 4°C, o/n) Protein_Prep->Conjugation Add Protein Dye_Prep 2. Prepare Sulfo-Cy5-Mal Stock Solution (DMSO/DMF) Dye_Prep->Conjugation Add Dye Purification 4. Purify Conjugate (Size Exclusion/Dialysis) Conjugation->Purification Reaction Mixture Analysis 5. Characterize Conjugate (DOL Calculation) Purification->Analysis Purified Conjugate

Caption: A generalized workflow for labeling proteins with Sulfo-Cy5-Maleimide.

thiol_maleimide_reaction Protein Protein with Cysteine Residue (-SH) Conjugate Stable Thioether Bond (Protein-S-Sulfo-Cy5) Protein->Conjugate SulfoCy5Mal Sulfo-Cy5-Maleimide SulfoCy5Mal->Conjugate

Caption: The chemical reaction between a protein's thiol group and Sulfo-Cy5-Maleimide.

References

Foundational

Sulfo-Cy5-Mal for Single-Molecule Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Sulfo-Cy5 Maleimide (Sulfo-Cy5-Mal), a water-soluble, thiol-reactive fluorescent dye, and its application in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 Maleimide (Sulfo-Cy5-Mal), a water-soluble, thiol-reactive fluorescent dye, and its application in single-molecule imaging studies. From its fundamental properties to detailed experimental protocols and advanced imaging workflows, this document serves as a technical resource for researchers leveraging the power of single-molecule analysis.

Introduction to Sulfo-Cy5-Mal

Sulfo-Cy5-Mal is a bright, far-red fluorescent dye ideally suited for single-molecule imaging due to its high photostability and the low autofluorescence of biological samples in its emission range.[1][2][3] Its maleimide functional group allows for specific, covalent labeling of thiol groups, commonly found in the cysteine residues of proteins.[4] The additional sulfonate groups enhance its water solubility, making it an excellent choice for labeling biomolecules in aqueous environments without the need for organic co-solvents.[5][6] These properties make Sulfo-Cy5-Mal a workhorse for a variety of single-molecule techniques, including Förster Resonance Energy Transfer (FRET) and Stochastic Optical Reconstruction Microscopy (STORM).[7][8]

Core Properties of Sulfo-Cy5-Mal

The optical and physicochemical properties of Sulfo-Cy5-Mal are critical for designing and interpreting single-molecule imaging experiments. While these values can vary slightly between manufacturers, the following tables summarize the key quantitative data for this fluorophore.

Table 1: Physicochemical Properties of Sulfo-Cy5-Mal
PropertyValueSource(s)
Molecular FormulaC₃₈H₄₄N₄O₉S₂[1]
Molecular Weight~764.9 - 872.26 g/mol [1][2][9]
SolubilityWater, DMSO, DMF[2][3][6]
ReactivityThiol (Cysteine)[2][9]
Storage Conditions-20°C, protected from light[2][10]
Table 2: Spectroscopic Properties of Sulfo-Cy5-Mal
PropertyValueSource(s)
Excitation Maximum (λ_ex)~646 - 648 nm[2][9][11]
Emission Maximum (λ_em)~662 - 671 nm[2][9][11]
Molar Extinction Coefficient (ε)~250,000 - 271,000 cm⁻¹M⁻¹[2][9][11]
Fluorescence Quantum Yield (Φ)~0.2 - 0.28[11]
Spectrally Similar DyesAlexa Fluor® 647, DyLight® 649[2][9]

Experimental Protocols

Precise and reproducible experimental procedures are paramount in single-molecule studies. The following sections provide detailed methodologies for protein labeling with Sulfo-Cy5-Mal and subsequent purification of the conjugate.

Protein Labeling with Sulfo-Cy5-Mal

This protocol outlines the steps for labeling a cysteine-containing protein with Sulfo-Cy5-Mal.

Materials:

  • Cysteine-containing protein in an amine-free buffer (e.g., PBS, HEPES)

  • Sulfo-Cy5-Mal

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP, DTT)

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Quenching reagent (e.g., β-mercaptoethanol, free cysteine)

  • Purification column (e.g., size-exclusion spin column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[4][12] Buffers containing primary amines like Tris or glycine should be avoided as they can interfere with the labeling reaction if an amine-reactive dye is also used or if there is non-specific reactivity.[13][14]

    • If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-60 minutes at room temperature.[12][15] TCEP is often preferred as it does not contain a thiol group that needs to be removed before adding the maleimide dye. If DTT is used, it must be removed prior to adding the Sulfo-Cy5-Mal.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy5-Mal in a small amount of anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL.[12]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved Sulfo-Cy5-Mal to the protein solution.[15] The optimal ratio may need to be determined empirically.

    • Mix the reaction gently and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent with a free thiol group, such as β-mercaptoethanol or free cysteine, to a final concentration of ~1-10 mM.[15] Incubate for 15-30 minutes.

Purification of Labeled Protein

Purification is a critical step to remove unconjugated Sulfo-Cy5-Mal, which can cause high background fluorescence. Size-exclusion chromatography is a common and effective method.

Procedure using a Spin Column:

  • Column Preparation:

    • Prepare a size-exclusion spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[16]

  • Equilibration:

    • Equilibrate the column with the desired storage buffer (e.g., PBS) by washing it 2-3 times.[16]

  • Sample Loading and Elution:

    • Load the quenched labeling reaction mixture onto the center of the column.

    • Centrifuge the column according to the manufacturer's protocol to elute the labeled protein. The smaller, unconjugated dye molecules will be retained in the column matrix.[16]

  • Determination of Labeling Efficiency (Degree of Labeling - DOL):

    • The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy5 (~648 nm).

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and signaling pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Single-Molecule FRET (smFRET) Experimental Workflow

Single-molecule FRET is a powerful technique to measure intramolecular distances and dynamics. Sulfo-Cy5 is often used as the acceptor fluorophore in a FRET pair with a donor dye like Cy3.

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis protein_labeling Protein Labeling (e.g., Donor-Cy3, Acceptor-Sulfo-Cy5) purification Purification of Labeled Protein protein_labeling->purification immobilization Surface Immobilization of Labeled Protein purification->immobilization tirf_microscopy Total Internal Reflection Fluorescence (TIRF) Microscopy immobilization->tirf_microscopy Introduce sample to microscope laser_excitation Laser Excitation (Donor Excitation) tirf_microscopy->laser_excitation emission_detection Emission Detection (Donor and Acceptor Channels) laser_excitation->emission_detection intensity_traces Generate Intensity vs. Time Traces emission_detection->intensity_traces Acquire data fret_calculation Calculate FRET Efficiency intensity_traces->fret_calculation state_analysis Identify Conformational States and Dynamics fret_calculation->state_analysis

Caption: Workflow for a typical single-molecule FRET experiment.

Stochastic Optical Reconstruction Microscopy (STORM) Workflow

STORM is a super-resolution imaging technique that relies on the photoswitching of fluorophores to achieve sub-diffraction-limit resolution. Sulfo-Cy5, often in conjunction with an activator dye like Cy3, can be used for STORM.[8][17]

STORM_Workflow cluster_labeling Sample Labeling cluster_imaging_cycle STORM Imaging Cycle cluster_reconstruction Image Reconstruction labeling Label Target Structure with Photoswitchable Dye Pair (e.g., Cy3-Sulfo-Cy5) activation Activate a Sparse Subset of Fluorophores (e.g., Green Laser for Cy3) labeling->activation excitation Excite Activated Fluorophores and Image until Photobleaching (e.g., Red Laser for Sulfo-Cy5) activation->excitation localization Localize the Position of Each Fluorophore excitation->localization repeat Repeat Cycle Thousands of Times localization->repeat reconstruct Combine All Localizations to Reconstruct a Super-Resolution Image localization->reconstruct repeat->activation

Caption: The iterative workflow of a STORM experiment.

Applications in Drug Development

Single-molecule imaging with Sulfo-Cy5-Mal offers unique insights into the mechanisms of drug action and can be a powerful tool in various stages of drug development:

  • Target Engagement and Binding Kinetics: By labeling a drug molecule or its target protein, smFRET can be used to directly observe binding and unbinding events, providing detailed kinetic information that is often averaged out in ensemble measurements.

  • Mechanism of Action Studies: The conformational changes in a target protein upon drug binding can be monitored in real-time, elucidating the allosteric mechanisms by which a drug exerts its effect.

  • High-Throughput Screening: While technically challenging, single-molecule assays can be adapted for screening compound libraries to identify molecules that induce specific conformational changes in a target protein.

Troubleshooting

Low Labeling Efficiency:

  • Cause: Inefficient reduction of disulfide bonds, inactive maleimide dye, or interfering substances in the buffer.

  • Solution: Ensure complete reduction of cysteines, use fresh dye stock, and perform buffer exchange to remove interfering substances like primary amines or other thiol-containing compounds.[13][14]

High Background Fluorescence:

  • Cause: Incomplete removal of unconjugated dye.

  • Solution: Optimize the purification protocol. Consider a second round of purification or switching to a different method (e.g., dialysis).[18]

Photobleaching:

  • Cause: Sulfo-Cy5, while relatively photostable, will eventually photobleach under intense laser illumination. Photoconversion to other fluorescent species can also occur.[19][20]

  • Solution: Use an oxygen scavenging system and/or triplet-state quenchers to enhance photostability.[21][22] Minimize laser exposure time and intensity.

By understanding the properties of Sulfo-Cy5-Mal and employing meticulous experimental techniques, researchers can unlock the potential of single-molecule imaging to address fundamental questions in biology and accelerate the development of new therapeutics.

References

Exploratory

Investigating Protein Dynamics with Sulfo-Cy5-Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the use of Sulfo-Cy5-Maleimide, a thiol-reactive fluorescent dye, for investigating protein dynamics. It cov...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Sulfo-Cy5-Maleimide, a thiol-reactive fluorescent dye, for investigating protein dynamics. It covers the core principles of protein labeling and its application in advanced fluorescence-based techniques to elucidate protein conformational changes and protein-protein interactions, which are critical for understanding cellular signaling and for the development of novel therapeutics.

Introduction to Sulfo-Cy5-Maleimide

Sulfo-Cy5-Maleimide is a water-soluble, bright, far-red fluorescent dye that is ideally suited for labeling proteins and other biomolecules containing free sulfhydryl groups.[1][2][3] The maleimide group reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.[4][5][6] Its excitation and emission maxima are typically around 648 nm and 671 nm, respectively, making it compatible with common laser lines such as the 633 nm or 647 nm lines.[2][3] A key advantage of using long-wavelength dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this spectral region, which enhances the signal-to-noise ratio.[2][3]

Key Properties of Sulfo-Cy5-Maleimide:

PropertyValueReference
Molecular Weight~872.26 g/mol [3]
Excitation Maximum (λex)~648 nm[2][3]
Emission Maximum (λem)~671 nm[2][3]
Extinction Coefficient~250,000 cm⁻¹M⁻¹[3]
SolubilityWater, DMSO, DMF[2][3]
ReactivityThiol groups (Cysteine)[4][5][6]

Experimental Protocols

Protein Labeling with Sulfo-Cy5-Maleimide

This protocol provides a general procedure for labeling proteins with Sulfo-Cy5-Maleimide. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (with at least one accessible cysteine residue)

  • Sulfo-Cy5-Maleimide

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.0-7.5, containing 150 mM NaCl and 1 mM EDTA

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide dye.[4][5]

  • Dye Preparation:

    • Prepare a stock solution of Sulfo-Cy5-Maleimide (e.g., 10 mM) in anhydrous DMF or DMSO. This should be done immediately before use as maleimides can hydrolyze in aqueous solutions.[7]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Sulfo-Cy5-Maleimide stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5]

  • Quenching the Reaction:

    • Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess dye and quenching reagent by size-exclusion chromatography or dialysis.[4][8]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

    • Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the protein.

    • Calculate the dye concentration using the Beer-Lambert law and the extinction coefficient of Sulfo-Cy5 (~250,000 cm⁻¹M⁻¹).

    • The DOL is the molar ratio of the dye to the protein.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET is a powerful technique for measuring distances between two fluorophores, a donor and an acceptor.[9][10] When the donor and acceptor are in close proximity (typically 1-10 nm), the excited-state energy of the donor can be transferred non-radiatively to the acceptor.[9] This results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity. Sulfo-Cy5 is commonly used as a FRET acceptor with a suitable donor like Cy3.

Experimental Workflow for FRET:

FRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Label Protein 1 with Donor (e.g., Cy3-Mal) mix Mix Labeled Proteins (with or without ligand/stimulus) p1->mix p2 Label Protein 2 with Acceptor (Sulfo-Cy5-Mal) p2->mix excite Excite Donor Fluorophore mix->excite detect Detect Donor and Acceptor Emission excite->detect calc Calculate FRET Efficiency detect->calc interpret Interpret Conformational Change or Interaction calc->interpret

Caption: Workflow for a FRET experiment to study protein dynamics.

Data Analysis: The FRET efficiency (E) can be calculated from the fluorescence intensities of the donor (I_D) and acceptor (I_A) using the following equation:

E = I_A / (I_A + γI_D)

where γ is a correction factor that accounts for differences in the quantum yields and detection efficiencies of the donor and acceptor.

Changes in FRET efficiency can be used to monitor dynamic processes such as protein conformational changes or protein-protein interactions.

Fluorescence Polarization/Anisotropy (FP/FA) Assay

FP/FA is a technique that measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to another molecule.[11][12] When a small fluorescently labeled molecule (tracer) is excited with polarized light, it rotates rapidly in solution, and the emitted light is largely depolarized.[11] Upon binding to a larger molecule, the rotation of the tracer is slowed, resulting in an increase in the polarization of the emitted light.[11]

Experimental Workflow for Fluorescence Polarization:

FP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis label_tracer Label Small Molecule (e.g., peptide) with Sulfo-Cy5-Mal titrate Titrate Labeled Tracer with Unlabeled Protein label_tracer->titrate excite Excite with Polarized Light titrate->excite measure Measure Parallel and Perpendicular Emission excite->measure calc Calculate Fluorescence Polarization/Anisotropy measure->calc determine Determine Binding Affinity (Kd) calc->determine

Caption: Workflow for a fluorescence polarization assay to determine binding affinity.

Data Analysis: Fluorescence polarization (P) is calculated using the following equation:

P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation light plane, and G is the grating factor.

By titrating a fixed concentration of the labeled tracer with increasing concentrations of the unlabeled binding partner, a binding curve can be generated, from which the dissociation constant (Kd) can be determined.

Applications in Investigating Protein Dynamics

Monitoring Conformational Changes

Sulfo-Cy5-Maleimide can be used to site-specifically label a protein at a cysteine residue located in a region that is expected to undergo a conformational change. By introducing a second fluorophore (a FRET donor), the change in distance between the two labels can be monitored as a change in FRET efficiency, providing insights into the dynamics of protein folding, activation, or ligand binding.

Example: Kinase Activation Many kinases undergo a conformational change upon activation, often involving the movement of an "activation loop." By labeling the activation loop and a stable domain of the kinase with a FRET pair, the transition between the inactive and active states can be monitored.

Studying Protein-Protein Interactions

FRET and FP assays are powerful tools for quantifying protein-protein interactions. For FRET, two interacting proteins can be labeled with a donor and an acceptor fluorophore, respectively. The formation of the protein complex brings the fluorophores into close proximity, resulting in a FRET signal. For FP, a small protein or peptide labeled with Sulfo-Cy5 can be used as a tracer to study its interaction with a larger protein partner.

Data Presentation: Quantitative Analysis of Protein Dynamics

The following tables provide examples of how quantitative data obtained from experiments using Sulfo-Cy5-Maleimide can be presented.

Table 1: FRET Efficiency Changes Upon Protein Conformational Change

Protein StateFRET Efficiency (E)Apparent Distance (Å)
Inactive0.35 ± 0.0465
Ligand-Bound0.75 ± 0.0645
Activated0.82 ± 0.0542

Table 2: Binding Affinity Determined by Fluorescence Polarization

Interacting ProteinsDissociation Constant (Kd)
Protein A + Peptide B-Cy550 nM ± 5 nM
Protein C + Protein D-Cy5200 nM ± 15 nM
Mutant Protein A + Peptide B-Cy5500 nM ± 30 nM

Visualization of Signaling Pathways

The following diagrams illustrate how Sulfo-Cy5-Maleimide can be used to study key signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Dimerization and Activation

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Ligand binding induces receptor dimerization and activation of its intracellular kinase domain. This process can be studied using FRET by labeling two EGFR molecules with a donor and an acceptor fluorophore.[13][14][15][16][17]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_inactive Inactive State cluster_active Active State cluster_cytoplasm Cytoplasm EGF EGF EGFR1_mono EGFR (Donor) EGF->EGFR1_mono Binding EGFR2_mono EGFR (Acceptor) EGF->EGFR2_mono Binding EGFR_dimer EGFR Dimer (High FRET) EGFR1_mono->EGFR_dimer Dimerization EGFR2_mono->EGFR_dimer Dimerization P1 P P2 P Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_cascade Proliferation Cell Proliferation MAPK_cascade->Proliferation

Caption: EGFR signaling pathway activation monitored by FRET.

Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK cascade is a central signaling pathway that relays extracellular signals to the nucleus to control gene expression and cell fate.[18][19][20][21][22] The interaction between components of this cascade, such as Raf, MEK, and ERK, can be investigated using FRET or FP.

MAPK_Cascade cluster_cascade MAPK Kinase Cascade cluster_nucleus Nucleus Ras_GTP Active Ras-GTP Raf Raf (Donor) Ras_GTP->Raf Interaction (FRET) MEK MEK (Acceptor) Raf->MEK Interaction (FRET) ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Phosphorylation

Caption: MAPK signaling cascade with potential FRET-based interaction studies.

Conclusion

Sulfo-Cy5-Maleimide is a versatile and powerful tool for the site-specific labeling of proteins to investigate their dynamics. Its favorable spectral properties and water solubility make it an excellent choice for a variety of fluorescence-based assays, including FRET and fluorescence polarization. These techniques provide quantitative insights into protein conformational changes and interactions that are essential for understanding fundamental biological processes and for the development of targeted therapeutics. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can effectively utilize Sulfo-Cy5-Maleimide to advance their studies in protein science and drug discovery.

References

Foundational

An In-depth Technical Guide to the Stability and Storage of Sulfo-Cy5-Maleimide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and storage conditions for Sulfo-Cy5-Maleimide, a widely used thiol-reactive fluorescent dye....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Sulfo-Cy5-Maleimide, a widely used thiol-reactive fluorescent dye. Understanding the factors that influence its stability is critical for ensuring the success of bioconjugation reactions and the reliability of experimental results. This document outlines recommended storage conditions, factors affecting stability, and detailed experimental protocols for conjugation and stability assessment.

Core Concepts: Understanding Sulfo-Cy5-Maleimide Stability

Sulfo-Cy5-Maleimide is a water-soluble cyanine dye functionalized with a maleimide group. The stability of this compound is primarily dictated by two key components: the cyanine dye core and the maleimide reactive group. While the cyanine core is relatively stable, the maleimide group is susceptible to hydrolysis, which can lead to the loss of its reactivity towards thiol groups on proteins and other biomolecules.[1]

The primary degradation pathway for the maleimide moiety is the hydrolysis of the maleimide ring to form a non-reactive maleamic acid. This reaction is accelerated by the presence of moisture and is highly pH-dependent, with increased rates at higher pH values. Therefore, proper storage and handling are paramount to preserving the functionality of the dye.

Recommended Storage and Handling

To ensure the longevity and performance of Sulfo-Cy5-Maleimide, it is imperative to adhere to the following storage and handling guidelines.

Table 1: Recommended Storage Conditions for Sulfo-Cy5-Maleimide

ConditionRecommendationRationaleCitation
Temperature Store at -20°C.Minimizes the rate of chemical degradation.[2][3]
Light Store in the dark.Protects the cyanine dye from photobleaching.[2][3]
Moisture Store in a desiccated environment.Prevents hydrolysis of the maleimide group.[2][3]
Format Store as a lyophilized powder.The solid form is more stable than solutions.[1]
Shipping Can be shipped at ambient temperature for up to 3 weeks.Short-term exposure to ambient temperature has minimal impact on stability.[2][3]

When preparing stock solutions, it is crucial to use an anhydrous solvent such as dimethyl sulfoxide (DMSO) to minimize hydrolysis.[1] Stock solutions should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C in a desiccated container to prevent repeated freeze-thaw cycles and exposure to moisture.

Factors Influencing Sulfo-Cy5-Maleimide Stability

Several factors can impact the stability of Sulfo-Cy5-Maleimide, both in its solid form and in solution.

Table 2: Factors Affecting the Stability of Sulfo-Cy5-Maleimide

FactorEffect on StabilityRecommendationsCitation
pH The maleimide group is most stable at a pH of 6.5-7.5. Above pH 7.5, the rate of hydrolysis increases significantly.For conjugation reactions, maintain a pH between 6.5 and 7.5.[4]
Moisture Water leads to the hydrolysis of the maleimide ring, rendering the dye inactive for conjugation.Use anhydrous solvents for stock solutions and store the solid dye in a desiccated environment.[1]
Temperature Higher temperatures accelerate the rate of degradation.Store at -20°C for long-term stability.[2][3]
Light Exposure to light can cause photobleaching of the cyanine dye, leading to a loss of fluorescence.Protect from light during storage and handling.[2][3]

Experimental Protocols

Bioconjugation of Sulfo-Cy5-Maleimide to a Thiol-Containing Protein

This protocol outlines a general procedure for labeling a protein with Sulfo-Cy5-Maleimide.

Diagram 1: Bioconjugation and Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (Buffer pH 6.5-7.5) Conjugation Mix Protein and Dye (Incubate in Dark) Protein_Prep->Conjugation Dye_Prep Prepare Dye Stock Solution (Anhydrous DMSO) Dye_Prep->Conjugation Purify Remove Unreacted Dye (e.g., Gel Filtration) Conjugation->Purify Analysis Characterize Conjugate (Spectroscopy, SDS-PAGE) Purify->Analysis

Caption: Workflow for protein conjugation with Sulfo-Cy5-Maleimide.

Materials:

  • Sulfo-Cy5-Maleimide

  • Thiol-containing protein

  • Conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5, containing 150 mM NaCl and 1 mM EDTA)

  • Anhydrous DMSO

  • Purification column (e.g., gel filtration column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before adding the dye.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve Sulfo-Cy5-Maleimide in anhydrous DMSO to a concentration of 10 mM.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the Sulfo-Cy5-Maleimide stock solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Remove the unreacted dye from the protein conjugate using a gel filtration column or through dialysis.

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~650 nm).

Assessing the Stability of Sulfo-Cy5-Maleimide using HPLC

This protocol describes a method to quantify the stability of the maleimide group of Sulfo-Cy5-Maleimide over time.

Diagram 2: HPLC-Based Stability Assessment Workflow

G Start Prepare Sulfo-Cy5-Mal Solution in Test Buffer Incubate Incubate at Defined Temperature Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Analyze Analyze by RP-HPLC Sample->Analyze Quantify Quantify Peak Area of Intact Maleimide Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot

Caption: Workflow for assessing Sulfo-Cy5-Maleimide stability via HPLC.

Materials:

  • Sulfo-Cy5-Maleimide

  • Buffers of various pH values (e.g., phosphate buffers at pH 6.0, 7.0, and 8.0)

  • Anhydrous DMSO

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column and a UV-Vis detector

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of Sulfo-Cy5-Maleimide in anhydrous DMSO.

  • Prepare Test Solutions: Dilute the stock solution into the different pH buffers to a final concentration of approximately 1 mM.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.

  • HPLC Analysis: Inject the aliquots into the RP-HPLC system. Use a suitable gradient of acetonitrile in water (with 0.1% TFA) to separate the intact Sulfo-Cy5-Maleimide from its hydrolysis product. Monitor the elution profile at the absorbance maximum of the dye (~650 nm).

  • Data Analysis: Integrate the peak area of the intact Sulfo-Cy5-Maleimide at each time point. Calculate the percentage of remaining intact dye relative to the t=0 time point. Plot the percentage of remaining dye against time to determine the rate of hydrolysis at different pH values.

Chemical Pathways

Diagram 3: Thiol-Maleimide Conjugation and Hydrolysis Pathway

G SulfoCy5Mal Sulfo-Cy5-Maleimide (Reactive) Conjugate Sulfo-Cy5-Thioether Conjugate (Stable Covalent Bond) SulfoCy5Mal->Conjugate + Protein-SH (pH 6.5-7.5) Hydrolyzed Hydrolyzed Maleimide (Unreactive Maleamic Acid) SulfoCy5Mal->Hydrolyzed + H₂O (especially pH > 7.5) Thiol Protein-SH (Thiol Group) Thiol->Conjugate Water H₂O Water->Hydrolyzed

Caption: Reaction pathways of Sulfo-Cy5-Maleimide.

The maleimide group of Sulfo-Cy5-Maleimide reacts with the thiol group of a cysteine residue on a protein via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[4] However, in the presence of water, particularly at a pH above 7.5, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid, which is unable to participate in the conjugation reaction.

Conclusion

The stability of Sulfo-Cy5-Maleimide is crucial for its successful application in bioconjugation. By adhering to the recommended storage conditions of -20°C in a dark, desiccated environment, and by carefully controlling the pH and minimizing exposure to moisture during experimental procedures, researchers can ensure the integrity and reactivity of this valuable fluorescent probe. The provided protocols offer a framework for both the effective use of Sulfo-Cy5-Maleimide in labeling applications and for the assessment of its stability under various conditions.

References

Exploratory

A Deep Dive into the Solubility of Sulfo-Cy5-Maleimide for Bioconjugation

For researchers, scientists, and professionals in drug development, the successful conjugation of fluorescent dyes to biomolecules is paramount for accurate and reliable experimental outcomes. Among the myriad of availab...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful conjugation of fluorescent dyes to biomolecules is paramount for accurate and reliable experimental outcomes. Among the myriad of available fluorophores, Sulfo-Cy5-Maleimide stands out for its bright far-red fluorescence, making it a popular choice for labeling proteins, peptides, and other thiol-containing molecules. A critical, yet often overlooked, parameter for achieving optimal labeling efficiency is the solubility of the dye in the chosen reaction buffer. This technical guide provides an in-depth analysis of Sulfo-Cy5-Maleimide's solubility characteristics, offering practical guidance and experimental protocols to ensure robust and reproducible results.

The inherent hydrophilicity of Sulfo-Cy5-Maleimide, conferred by its sulfonate groups, renders it readily soluble in aqueous solutions.[1][2][3] This is a significant advantage over its non-sulfonated counterpart, Cy5-Maleimide, which often necessitates the use of organic co-solvents that can be detrimental to the stability and function of sensitive biomolecules.[2][4][] While manufacturers consistently report its solubility in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF), this guide delves deeper into its behavior in commonly used biological buffers.[1][6][7][8][9][10]

Quantitative Solubility of Sulfo-Cy5-Maleimide

While precise numerical values for the solubility of Sulfo-Cy5-Maleimide in various buffers are not extensively published in peer-reviewed literature, empirical data from various suppliers and laboratory practices provide valuable insights. The following table summarizes the qualitative and semi-quantitative solubility of Sulfo-Cy5-Maleimide. It is important to note that the actual solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.

Solvent/Buffer Reported Solubility Notes
Water Soluble, Highly Soluble[1][6][7][8][9][10]The presence of sulfonate groups significantly enhances aqueous solubility.[2]
DMSO (Dimethyl Sulfoxide) Soluble[1][6][7][8][9][10]Commonly used to prepare concentrated stock solutions.
DMF (Dimethylformamide) Soluble[1][6][7][8][9][10]Another organic solvent suitable for creating stock solutions.
DCM (Dichloromethane) Soluble[6]Less commonly used for bioconjugation reactions.
PBS (Phosphate-Buffered Saline) Expected to be highly solubleThe aqueous nature and physiological pH of PBS are well-suited for dissolving Sulfo-Cy5-Maleimide.
MES (2-(N-morpholino)ethanesulfonic acid) Buffer Expected to be solubleThe optimal pH range for maleimide-thiol conjugation (6.5-7.5) is within the buffering range of MES.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer Expected to be solubleHEPES is another common buffer used for bioconjugation reactions in the optimal pH range for maleimide chemistry.

Note: For optimal results, it is always recommended to perform a small-scale solubility test in your specific buffer system before proceeding with a large-scale conjugation reaction.

Factors Influencing Sulfo-Cy5-Maleimide Solubility

The solubility of cyanine dyes, including Sulfo-Cy5-Maleimide, is a complex interplay of various factors. Understanding these can help in troubleshooting and optimizing experimental conditions.

References

Protocols & Analytical Methods

Method

Application Note: Sulfo-Cy5-Maleimide Protein Labeling for Microscopy

Audience: Researchers, scientists, and drug development professionals. Introduction Fluorescence microscopy is a powerful tool for visualizing biological processes at the molecular level.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence microscopy is a powerful tool for visualizing biological processes at the molecular level. The specific labeling of proteins with bright, photostable fluorophores is critical for the success of these experiments. Sulfo-Cyanine5 (Sulfo-Cy5) is a far-red fluorescent dye ideally suited for microscopy due to its high molar extinction coefficient, good quantum yield, and emission in a spectral region where cellular autofluorescence is minimal.[1][]

This application note provides a detailed protocol for labeling proteins with Sulfo-Cy5-Maleimide. The maleimide functional group reacts specifically with free sulfhydryl (thiol) groups found on cysteine residues, forming a stable thioether bond.[3][4] This thiol-specific chemistry allows for the site-specific labeling of proteins, which is particularly advantageous when labeling near an active site or when uniform labeling is desired.[5][6] The additional sulfonic acid groups on the Sulfo-Cy5 dye render it water-soluble, which simplifies the labeling procedure in aqueous buffers and reduces the aggregation of heavily-labeled protein conjugates.[]

Signaling Pathway and Reaction Mechanism

The core of this protocol is the Thiol-Michael addition reaction. The maleimide group on the Sulfo-Cy5 dye is an electrophile that selectively reacts with the nucleophilic sulfhydryl group (thiolate anion) of a cysteine residue on the target protein. This reaction is most efficient and specific at a neutral to slightly acidic pH range (6.5-7.5).[5][7] At pH values above 7.5, the maleimide group may exhibit some off-target reactivity with primary amines, such as those on lysine residues.[5]

Protein Protein with Cysteine Residue (-SH) Reaction Thiol-Michael Addition (pH 6.5 - 7.5) Protein->Reaction SulfoCy5 Sulfo-Cy5-Maleimide SulfoCy5->Reaction Conjugate Fluorescently Labeled Protein (Stable Thioether Bond) Reaction->Conjugate Covalent Bond Formation

Caption: Reaction scheme for Sulfo-Cy5-Maleimide conjugation.

Experimental Workflow

The overall process involves preparing the protein, performing the conjugation reaction, purifying the labeled conjugate, and finally, characterizing the product to determine the extent of labeling.

Caption: Workflow for Sulfo-Cy5-Maleimide protein labeling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Sulfo-Cy5-Maleimide labeling protocol.

ParameterSymbolValue / RecommendationSource(s)
Dye Properties
Max Excitation Wavelengthλex~648 nm[8]
Max Emission Wavelengthλem~671 nm[8]
Molar Extinction Coefficientεdye~250,000 M⁻¹cm⁻¹[9]
Correction Factor at 280 nmCF~0.04 - 0.05[1][9]
Reaction Conditions
Protein Concentration[P]2 - 10 mg/mL
Reaction Buffer pHpH6.5 - 7.5[5][7]
Molar Ratio (Dye:Protein)10:1 to 20:1 (start)[6][7]
Incubation Timet1-2 hours at RT or overnight at 4°C[7][9]
Characterization
Protein AbsorbanceA280Measured Spectrophotometrically[1]
Dye AbsorbanceAmaxMeasured at ~650 nm[1]
Optimal Degree of LabelingDOL2 - 10[10][11]

Detailed Experimental Protocols

5.1. Materials and Reagents

  • Protein: Target protein with at least one free cysteine residue (1-10 mg/mL).

  • Sulfo-Cy5 Maleimide: (e.g., Vector Labs, Lumiprobe).

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or MES buffer, pH 6.5-7.5, degassed.[3][7] Crucially, the buffer must be free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).

  • Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution (10 mM). TCEP is recommended as it does not contain a free thiol and does not need to be removed before adding the maleimide dye.[3][7]

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO).[3][12]

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column appropriate for the protein's molecular weight.[9][13]

  • Storage Buffer: PBS with 0.02% Sodium Azide and optionally 0.1% BSA.

5.2. Protocol for Protein Labeling

Step 1: Protein Preparation

  • Dissolve or exchange the target protein into the degassed, thiol-free Reaction Buffer at a concentration of 2-10 mg/mL.[12]

  • Optional (Disulfide Reduction): If the protein's cysteine residues are oxidized or form disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution.[6]

  • Incubate the mixture for 30-60 minutes at room temperature.[6]

Step 2: Dye Preparation

  • Allow the vial of Sulfo-Cy5-Maleimide to equilibrate to room temperature.

  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[6][12] Mix well by vortexing. This solution should be prepared fresh immediately before use.[12]

Step 3: Conjugation Reaction

  • Add a 10- to 20-fold molar excess of the 10 mM Sulfo-Cy5-Maleimide stock solution to the protein solution.[7] Stir or gently rotate the reaction mixture immediately.

  • Protect the reaction vial from light (e.g., by wrapping it in aluminum foil).

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[7]

Step 4: Purification of Labeled Protein

  • Prepare a size-exclusion or desalting spin column according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).[10][13]

  • Apply the entire reaction mixture from Step 3 to the top of the column.

  • Elute the labeled protein with the storage buffer. The labeled protein will typically be the first colored fraction to elute, separating from the smaller, slower-moving unreacted dye molecules.[13]

  • Collect the protein-containing fractions.

5.3. Characterization and Storage

Step 1: Determine the Degree of Labeling (DOL)

  • Measure the absorbance of the purified, labeled protein solution in a quartz cuvette using a spectrophotometer at 280 nm (A280) and ~650 nm (Amax).[1] Dilute the sample with buffer if the absorbance is outside the linear range of the instrument.

  • Calculate the protein concentration and the DOL using the following equations.[9][14]

    • Dye Molar Concentration: [Dye] (M) = A_max / (ε_dye * path length) (Where ε_dye is ~250,000 M⁻¹cm⁻¹ for Sulfo-Cy5)

    • Corrected Protein Absorbance: A_prot_corr = A_280 - (A_max * CF) (Where CF is the correction factor, ~0.05 for Sulfo-Cy5)[9]

    • Protein Molar Concentration: [Protein] (M) = A_prot_corr / (ε_prot * path length) (Where ε_prot is the molar extinction coefficient of your specific protein at 280 nm)

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

    An optimal DOL for microscopy applications is typically between 2 and 10 to ensure bright signaling without significant fluorescence quenching.[10]

Step 2: Storage

  • Store the purified Sulfo-Cy5 labeled protein protected from light.

  • For short-term storage (1-2 months), keep at 4°C.[11]

  • For long-term storage, add glycerol to a final concentration of 20-50%, aliquot into single-use vials, and store at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency / Low DOL Insufficiently reduced disulfide bonds.Increase TCEP concentration or incubation time during the reduction step.
Protein concentration is too low.Concentrate the protein to at least 2 mg/mL before labeling.
Inactive (hydrolyzed) maleimide dye.Prepare a fresh stock solution of Sulfo-Cy5-Maleimide in anhydrous DMSO immediately before use.
Thiol-containing reagents in buffer.Ensure the reaction buffer is free of thiols by performing a buffer exchange (dialysis or desalting column).
Protein Precipitation High degree of labeling causing aggregation.Reduce the dye:protein molar ratio in the reaction (e.g., try 5:1).
Use of organic co-solvent (DMSO).Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).
High Background in Microscopy Unreacted free dye was not fully removed.Repeat the purification step (size-exclusion chromatography or dialysis) to ensure complete removal of free dye.[15]

References

Application

Application Notes and Protocols: A Step-by-Step Guide to Sulfo-Cy5-Maleimide Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the successful conjugation of Sulfo-Cy5-Maleimide to antibodies. The protocol details the necessary steps f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful conjugation of Sulfo-Cy5-Maleimide to antibodies. The protocol details the necessary steps from antibody preparation to the final calculation of the Degree of Labeling (DOL), ensuring a reproducible and efficient conjugation process.

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide array of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Sulfo-Cy5, a bright and photostable cyanine dye, when conjugated to an antibody, provides a powerful probe for detecting and quantifying target antigens. The maleimide reactive group of Sulfo-Cy5 specifically and covalently bonds to free sulfhydryl (thiol) groups on the antibody, often made available through the gentle reduction of disulfide bonds in the antibody's hinge region. This site-specific conjugation method helps to preserve the antigen-binding affinity of the antibody.

Experimental Data

Successful antibody conjugation is dependent on several key parameters. The following tables summarize critical quantitative data for planning and executing the Sulfo-Cy5-Maleimide antibody conjugation.

Table 1: Key Spectroscopic Properties for Sulfo-Cy5

ParameterValueReference
Maximum Excitation Wavelength (λmax)~650 nm[1]
Maximum Emission Wavelength (λem)~670 nm[1]
Molar Extinction Coefficient (ε) at λmax~250,000 M⁻¹cm⁻¹[1]
Correction Factor (CF₂₈₀)~0.04[1]

Table 2: Recommended Reaction Parameters for Antibody Conjugation

ParameterRecommended RangeNotes
Antibody Concentration2-10 mg/mLHigher concentrations generally improve labeling efficiency.[2][3]
Molar Excess of TCEP to Antibody (for reduction)10-100xTo reduce disulfide bonds and generate free thiols.[]
Molar Excess of Sulfo-Cy5-Maleimide to Antibody10-20xA starting point; may require optimization.[5]
Reaction pH6.5 - 7.5Optimal for the maleimide-thiol reaction.[6]
Reaction Time2 hours at Room Temperature or Overnight at 2-8°CLonger incubation at lower temperatures can be beneficial for sensitive antibodies.[5]
Optimal Degree of Labeling (DOL)2 - 10A balance between signal intensity and potential quenching or loss of antibody function.[2][7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of Sulfo-Cy5-Maleimide to an antibody.

Materials and Reagents
  • Antibody (IgG) to be labeled (in a buffer free of amines, e.g., PBS)

  • Sulfo-Cy5-Maleimide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 100 mM Phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Spectrophotometer

Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation and Reduction

  • Dissolve the antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.[2]

  • Prepare a fresh solution of TCEP in the Reaction Buffer.

  • Add a 10-100 fold molar excess of TCEP to the antibody solution.[]

  • Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds in the hinge region.

  • Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical as TCEP will react with the maleimide dye.

Step 2: Preparation of Sulfo-Cy5-Maleimide Stock Solution

  • Allow the vial of Sulfo-Cy5-Maleimide to equilibrate to room temperature.

  • Dissolve the Sulfo-Cy5-Maleimide in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be prepared fresh and protected from light.

Step 3: Conjugation Reaction

  • Immediately after removing TCEP, add the desired molar excess (start with 10-20x) of the Sulfo-Cy5-Maleimide stock solution to the reduced antibody solution.[5]

  • Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

Step 4: Purification of the Conjugate

  • Purify the antibody-dye conjugate from unconjugated Sulfo-Cy5-Maleimide using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[2]

  • Collect the colored fractions, which contain the labeled antibody. The labeled antibody will elute first.

Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[8] It can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy5 (~650 nm, A_max).

  • Calculate the concentration of the antibody using the following formula:

    Antibody Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_antibody

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at ~650 nm.

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (~0.04 for Sulfo-Cy5).[1]

    • ε_antibody: Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[9]

  • Calculate the concentration of the dye using the following formula:

    Dye Concentration (M) = A_max / ε_dye

    • A_max: Absorbance of the conjugate at ~650 nm.

    • ε_dye: Molar extinction coefficient of Sulfo-Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹).[1]

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most antibody applications is between 2 and 10.[2][7]

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes in Sulfo-Cy5-Maleimide antibody conjugation.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Antibody Solution (2-10 mg/mL) TCEP Add TCEP (10-100x molar excess) Ab->TCEP Reduction Incubate_Reduce Incubate (30-60 min, RT) TCEP->Incubate_Reduce Purify_TCEP Remove Excess TCEP (Desalting Column) Incubate_Reduce->Purify_TCEP Add_Dye Add Sulfo-Cy5-Mal (10-20x molar excess) Purify_TCEP->Add_Dye Dye_Prep Prepare Sulfo-Cy5-Mal Stock Solution (DMSO) Dye_Prep->Add_Dye Incubate_Conj Incubate (2h RT or O/N 4°C) Add_Dye->Incubate_Conj Reaction Purify_Conj Purify Conjugate (Desalting Column) Incubate_Conj->Purify_Conj Analysis Spectrophotometric Analysis (A280 & A650) Purify_Conj->Analysis DOL Calculate DOL Analysis->DOL

Caption: Experimental workflow for Sulfo-Cy5-Maleimide antibody conjugation.

chemical_reaction cluster_reaction Thioether Bond Formation Antibody Reduced Antibody with Sulfhydryl Group (-SH) Plus + Antibody->Plus Dye Sulfo-Cy5-Maleimide Plus->Dye Conjugate Antibody-Sulfo-Cy5 Conjugate (Stable Thioether Bond) Dye->Conjugate pH 6.5-7.5

Caption: Chemical reaction between a reduced antibody and Sulfo-Cy5-Maleimide.

signaling_pathway_example Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds Microscope Fluorescence Microscope Receptor->Microscope Visualization Signal Cellular Signaling Cascade Receptor->Signal Antibody Sulfo-Cy5 Labeled Antibody Antibody->Receptor Binds to Receptor Response Cellular Response Signal->Response

Caption: Visualization of a cell surface receptor using a fluorescently labeled antibody.

Troubleshooting

Table 3: Common Issues and Solutions in Antibody Conjugation

SymptomPossible CauseRecommendation
Low DOL / Poor Labeling Efficiency Insufficient reduction of antibody disulfide bonds.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
Antibody concentration is too low.Concentrate the antibody to >2 mg/mL.
Presence of interfering substances (e.g., Tris, BSA, azide) in the antibody buffer.Purify the antibody using an appropriate clean-up kit or dialysis.
Hydrolyzed or inactive Sulfo-Cy5-Maleimide.Use freshly prepared dye solution. Store dye desiccated and protected from light.
High Background Staining Excess unconjugated dye is present.Ensure thorough purification of the conjugate. Use a larger desalting column or repeat the purification step.
Antibody aggregation.Centrifuge the conjugate to remove any precipitates. Store with a stabilizer like BSA.
Loss of Antibody Activity Over-labeling (DOL is too high).Reduce the molar excess of the dye in the conjugation reaction.
Harsh reaction conditions.Consider a lower temperature (4°C) for a longer incubation period.

By following this detailed guide, researchers can confidently perform Sulfo-Cy5-Maleimide antibody conjugations, leading to high-quality reagents for their downstream applications.

References

Method

Application Notes and Protocols for Sulfo-Cy5-Mal Labeling of Cysteine Residues in Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction Sulfo-Cy5 maleimide (Sulfo-Cy5-Mal) is a bright, far-red fluorescent dye that is commonly used for labeling biomolecules containing free sulfhy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 maleimide (Sulfo-Cy5-Mal) is a bright, far-red fluorescent dye that is commonly used for labeling biomolecules containing free sulfhydryl groups, such as cysteine residues in peptides and proteins.[1][2] The maleimide group reacts specifically with the thiol group of cysteine via a Michael addition reaction, forming a stable thioether bond.[3] This specific and efficient conjugation chemistry makes Sulfo-Cy5-Mal an excellent tool for a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and fluorescence resonance energy transfer (FRET) studies.[4][5] The sulfonated nature of the Cy5 dye enhances its water solubility, which is advantageous for labeling reactions in aqueous buffers.[6][]

This document provides detailed protocols for the labeling of cysteine-containing peptides with Sulfo-Cy5-Mal, including reaction setup, purification of the labeled peptide, and characterization of the final product.

Signaling Pathway and Reaction Mechanism

The labeling reaction involves the nucleophilic attack of the thiolate anion of a cysteine residue on the double bond of the maleimide ring of Sulfo-Cy5-Mal. This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to react, while minimizing side reactions with primary amines (e.g., lysine residues or the N-terminus) which become more reactive at pH values above 7.5.[3][8]

Reaction_Mechanism cluster_reaction Labeling Reaction (pH 6.5 - 7.5) Peptide_Cys Peptide-SH (Cysteine Residue) Intermediate Thiolate Anion (Peptide-S⁻) Peptide_Cys->Intermediate Deprotonation Sulfo_Cy5_Mal Sulfo-Cy5-Maleimide Conjugate Sulfo-Cy5-Labeled Peptide (Stable Thioether Bond) Sulfo_Cy5_Mal->Conjugate Intermediate->Conjugate Michael Addition

Caption: Reaction mechanism of Sulfo-Cy5-Mal with a cysteine residue.

Quantitative Data Summary

ParameterRecommended RangeTypical ValueExpected Labeling EfficiencyReference
pH 6.5 - 7.57.0High, with minimal side reactions[3][8]
Temperature 4°C - Room Temperature (20-25°C)Room TemperatureEfficient labeling[9]
Reaction Time 2 hours - Overnight2 hours>80%[9][10]
Molar Excess of Sulfo-Cy5-Mal to Peptide 2:1 to 20:110:1>90%[9][10]

Note: Labeling efficiency can be peptide-dependent and should be optimized for each specific peptide. A study involving the conjugation of a cRGDfK peptide to maleimide-functionalized nanoparticles demonstrated an optimal maleimide to thiol molar ratio of 2:1, achieving a conjugation efficiency of 84 ± 4% after 30 minutes at room temperature in 10 mM HEPES buffer at pH 7.0.[10]

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide

  • Sulfo-Cy5 maleimide (Sulfo-Cy5-Mal)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable non-amine, non-thiol containing buffer (e.g., HEPES, MOPS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction of disulfide bonds (if necessary)

  • Purification column (e.g., Sephadex G-25) or High-Performance Liquid Chromatography (HPLC) system

  • Spectrophotometer or Fluorometer

Experimental Workflow

Experimental_Workflow start Start peptide_prep 1. Prepare Peptide Solution (Dissolve in degassed buffer) start->peptide_prep reduction 2. Reduce Disulfide Bonds (Optional) (Add TCEP or DTT) peptide_prep->reduction dye_prep 3. Prepare Sulfo-Cy5-Mal Stock Solution (Dissolve in DMSO or DMF) reduction->dye_prep reaction 4. Labeling Reaction (Mix peptide and dye, incubate) dye_prep->reaction purification 5. Purify Labeled Peptide (Gel filtration or HPLC) reaction->purification characterization 6. Characterize Conjugate (Spectroscopy, Mass Spectrometry) purification->characterization end End characterization->end

Caption: Experimental workflow for Sulfo-Cy5-Mal peptide labeling.

Step-by-Step Protocol

1. Preparation of Peptide Solution a. Dissolve the cysteine-containing peptide in a degassed, amine-free, and thiol-free buffer (e.g., PBS, HEPES, MOPS) at a pH between 6.5 and 7.5.[3][8] b. The final peptide concentration should typically be in the range of 1-5 mg/mL.

2. Reduction of Disulfide Bonds (if necessary) a. If the peptide may have formed disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the peptide solution. b. Incubate at room temperature for 30 minutes. TCEP does not need to be removed before the labeling reaction. c. If using DTT, it must be removed after reduction (e.g., by a desalting column) as it will compete with the peptide for reaction with the maleimide.

3. Preparation of Sulfo-Cy5-Mal Stock Solution a. Immediately before use, dissolve Sulfo-Cy5-Mal in anhydrous DMSO or DMF to a concentration of 10 mM. b. Vortex the solution to ensure the dye is fully dissolved.

4. Labeling Reaction a. Add the desired molar excess (typically 10-20 fold) of the Sulfo-Cy5-Mal stock solution to the peptide solution.[9] b. Mix thoroughly and incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[9]

5. Purification of the Labeled Peptide a. Gel Filtration: i. Equilibrate a gel filtration column (e.g., Sephadex G-25) with the desired buffer (e.g., PBS). ii. Apply the reaction mixture to the column. iii. Elute the labeled peptide with the same buffer. The labeled peptide will elute in the initial fractions, while the smaller, unconjugated dye will be retained longer. b. High-Performance Liquid Chromatography (HPLC): i. Reversed-phase HPLC (RP-HPLC) is a highly effective method for purifying and analyzing the labeled peptide.[3] ii. Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA). iii. Monitor the elution profile at both 220 nm (for the peptide backbone) and ~650 nm (for Sulfo-Cy5).

6. Characterization of the Sulfo-Cy5-Labeled Peptide a. Spectroscopic Analysis: i. Measure the absorbance of the purified labeled peptide at 280 nm (for the peptide, if it contains Trp or Tyr residues) and at the absorbance maximum of Sulfo-Cy5 (~646-650 nm). ii. The degree of labeling (DOL) can be calculated using the following formula: DOL = (A_max_dye * ε_peptide) / ( (A_280 - A_max_dye * CF) * ε_dye ) Where:

  • A_max_dye is the absorbance at the maximum wavelength of the dye.
  • A_280 is the absorbance at 280 nm.
  • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.
  • ε_dye is the molar extinction coefficient of Sulfo-Cy5 (~250,000 cm⁻¹M⁻¹).
  • CF is the correction factor (A_280 of the free dye / A_max of the free dye). b. Mass Spectrometry: i. Confirm the successful conjugation and the purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the Sulfo-Cy5-Mal minus the mass of the leaving group (if any).

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Ensure complete reduction with a sufficient excess of TCEP or DTT. If using DTT, ensure its complete removal before adding the maleimide.
Hydrolysis of the maleimide group.Prepare the Sulfo-Cy5-Mal stock solution immediately before use. Ensure the reaction pH is not too high (ideally ≤ 7.5).
Oxidation of the thiol group.Use degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Non-specific Labeling Reaction with primary amines.Maintain the reaction pH between 6.5 and 7.5.[3][8] Avoid buffers containing primary amines (e.g., Tris).
Precipitation of Peptide or Dye Poor solubility.For hydrophobic peptides, a small amount of organic co-solvent (e.g., DMSO, DMF) may be added to the reaction mixture.[11] However, ensure the co-solvent is compatible with the peptide's stability.
Thiazine Rearrangement Labeling of an N-terminal cysteine.This side reaction can occur when labeling an N-terminal cysteine at neutral or basic pH.[12] If possible, perform the conjugation at a more acidic pH (e.g., pH 5-6) or use a peptide with an internal cysteine residue.[12]

References

Application

Application Notes and Protocols for Sulfo-Cy5-Maleimide Labeling of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals Introduction The covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique in molecular biology, enabling a wide range of appli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique in molecular biology, enabling a wide range of applications from real-time PCR and fluorescence in situ hybridization (FISH) to advanced microscopy and single-molecule studies. Sulfo-Cy5, a bright and water-soluble cyanine dye, is a popular choice for labeling due to its far-red fluorescence, which minimizes background autofluorescence from biological samples.[1] This document provides a detailed protocol for the conjugation of Sulfo-Cy5-Maleimide to thiol-modified oligonucleotides, including methods for purification and quality control of the final product.

The labeling reaction involves the formation of a stable thioether bond between the maleimide group of the dye and the sulfhydryl (thiol) group of a modified oligonucleotide.[2] Thiol modifiers are typically introduced at the 5' or 3' terminus of the oligonucleotide during synthesis. As these thiol groups are prone to forming disulfide bonds, a reduction step is crucial prior to the labeling reaction to ensure efficient conjugation.[3][4][5]

Materials and Reagents

Oligonucleotide and Dye:

  • Thiol-modified oligonucleotide (lyophilized)

  • Sulfo-Cy5-Maleimide

Buffers and Solvents:

  • Nuclease-free water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)

  • Labeling buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (cold)

  • 70% Ethanol (cold)

Reagents for Thiol Reduction:

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

Purification Supplies:

  • HPLC system with a C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Triethylammonium acetate (TEAA) buffer (for HPLC)

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Experimental Protocols

Part 1: Reduction of Thiol-Modified Oligonucleotide

Thiol-modified oligonucleotides are often shipped in an oxidized state, forming disulfide bonds that are unreactive with maleimides. A reduction step is therefore essential to generate a free thiol group for conjugation. TCEP is a stable and effective reducing agent that does not need to be removed prior to the labeling reaction.[6]

Protocol using TCEP:

  • Prepare TCEP Stock Solution: Prepare a 100 mM TCEP solution in nuclease-free water. It is recommended to prepare this solution fresh.[3][4]

  • Resuspend Oligonucleotide: Dissolve the lyophilized thiol-modified oligonucleotide in the labeling buffer to a final concentration of 100-500 µM.

  • Reduction Reaction: Add the 100 mM TCEP solution to the oligonucleotide solution to achieve a final TCEP concentration of 10-50 mM (a 10-100 fold molar excess over the oligonucleotide).[5][7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[3][4]

Part 2: Sulfo-Cy5-Maleimide Labeling Reaction

The maleimide group of Sulfo-Cy5 reacts specifically with the free thiol group on the oligonucleotide. The reaction is most efficient at a pH between 7.0 and 7.5.[2][8]

Labeling Protocol:

  • Prepare Sulfo-Cy5-Maleimide Stock Solution: Immediately before use, dissolve the Sulfo-Cy5-Maleimide in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[8][9]

  • Labeling Reaction: To the reduced oligonucleotide solution from Part 1, add the Sulfo-Cy5-Maleimide stock solution. A 10 to 20-fold molar excess of dye to oligonucleotide is recommended to drive the reaction to completion.[2][7][8][10]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

Part 3: Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[11][12] Ethanol precipitation can be used for a less stringent purification.[9]

Protocol 3A: HPLC Purification

  • Dilute Reaction Mixture: Dilute the labeling reaction mixture with an appropriate HPLC buffer (e.g., 0.1 M TEAA).

  • HPLC Separation: Inject the diluted sample onto a C18 reverse-phase HPLC column.

  • Gradient Elution: Elute the components using a gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).[9]

  • Fraction Collection: Collect fractions and monitor the absorbance at both 260 nm (oligonucleotide) and ~650 nm (Sulfo-Cy5). The desired labeled oligonucleotide will exhibit absorbance at both wavelengths.[9]

  • Pooling and Lyophilization: Pool the fractions containing the purified labeled oligonucleotide and lyophilize to dryness.

Protocol 3B: Ethanol Precipitation

  • Add Salt: To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).[9]

  • Precipitate with Ethanol: Add 2.5-3 volumes of cold 100% ethanol. Mix well.[9]

  • Incubation: Incubate at -20°C for at least 30 minutes.[9]

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes to pellet the oligonucleotide.[9]

  • Wash: Carefully discard the supernatant and wash the pellet with cold 70% ethanol.

  • Dry and Resuspend: Air-dry the pellet and resuspend in TE buffer or nuclease-free water.

Data Presentation

Table 1: Quantitative Parameters for Sulfo-Cy5-Maleimide Labeling

ParameterTypical Range/ValueMethod of DeterminationNotes
Dye:Oligo Molar Ratio 10:1 to 20:1CalculationA higher excess can drive the reaction but may necessitate more rigorous purification.[2][7][8][10]
Labeling Efficiency >80%Spectrophotometry / HPLCCalculated as the ratio of labeled oligonucleotide to the total oligonucleotide after the reaction.
Purification Yield (HPLC) >85%SpectrophotometryGenerally provides higher purity and good recovery.[9]
Purification Purity (HPLC) >85%HPLC AnalysisHPLC is the preferred method for purifying oligonucleotides with dye modifications.[11][12]
Purification Yield (Ethanol Precipitation) 70-90%SpectrophotometryCan vary based on oligonucleotide length and concentration.
Degree of Labeling (DOL) ~1.0SpectrophotometryFor single-labeled oligonucleotides, a DOL close to 1 is ideal.[9]

Table 2: Spectroscopic Properties of Sulfo-Cy5

ParameterValueReference
Excitation Maximum (λex) ~646-651 nm[13][14]
Emission Maximum (λem) ~662-670 nm[13][14]
Molar Extinction Coefficient (ε) at λmax ~250,000 M⁻¹cm⁻¹[13][15][][17]
Correction Factor (CF) at 260 nm ~0.03-0.05[9][13]

Quality Control: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each oligonucleotide. It is a critical parameter for ensuring the quality and consistency of the labeled product. The DOL can be determined using UV-Vis spectrophotometry.[9][18]

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified, labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the absorbance maximum of Sulfo-Cy5 (~650 nm, A_max).

  • Calculate Oligonucleotide Concentration:

    • First, correct the absorbance at 260 nm for the contribution of the dye: Corrected A₂₆₀ = A₂₆₀ - (A_max × CF₂₆₀) (Where CF₂₆₀ is the correction factor for Sulfo-Cy5 at 260 nm, approximately 0.03-0.05)[9][13]

    • Then, calculate the oligonucleotide concentration using its molar extinction coefficient (ε_oligo), which can be estimated based on its sequence: [Oligonucleotide] (M) = Corrected A₂₆₀ / ε_oligo

  • Calculate Dye Concentration: [Dye] (M) = A_max / ε_dye (Where ε_dye for Sulfo-Cy5 is ~250,000 M⁻¹cm⁻¹)[13][15][][17]

  • Calculate DOL: DOL = [Dye] / [Oligonucleotide]

For a singly labeled oligonucleotide, the target DOL is 1.0.[9]

Storage and Stability

Fluorescently labeled oligonucleotides should be stored protected from light to prevent photobleaching. For long-term storage, it is recommended to store them at -20°C in a TE buffer (pH 7.5-8.0).[19] While dry samples are also stable, resuspension in a buffered solution can enhance stability. Repeated freeze-thaw cycles should be avoided.[19] When stored properly at -20°C, the labeled oligonucleotide should be stable for at least 18-24 months.[15][19]

Mandatory Visualization

Sulfo_Cy5_Labeling_Workflow cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & QC Thiol_Oligo Thiol-Modified Oligonucleotide Reduction Reduction with TCEP Thiol_Oligo->Reduction Add TCEP Labeling Conjugation Reduction->Labeling Reduced Oligo Sulfo_Cy5 Sulfo-Cy5-Maleimide Sulfo_Cy5->Labeling Add Dye Purification Purification (HPLC or Ethanol Precipitation) Labeling->Purification Crude Product QC Quality Control (DOL Calculation) Purification->QC Purified Product Final_Product Labeled Oligonucleotide QC->Final_Product

Caption: Experimental workflow for Sulfo-Cy5-Maleimide labeling of oligonucleotides.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Oligo_SH Oligonucleotide-SH Labeled_Oligo Oligonucleotide-S-Sulfo-Cy5 (Stable Thioether Bond) Oligo_SH->Labeled_Oligo pH 7.0-7.5 Sulfo_Cy5_Mal Sulfo-Cy5-Maleimide Sulfo_Cy5_Mal->Labeled_Oligo

Caption: Thiol-Maleimide conjugation reaction mechanism.

References

Method

Application Notes and Protocols for Sulfo-Cy5-Mal in Small Animal In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo studies in small animals, offering deep tissue penetra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo studies in small animals, offering deep tissue penetration and low autofluorescence compared to visible light imaging.[1][2][3][4] Sulfo-Cy5-Maleimide is a water-soluble, far-red fluorescent dye ideally suited for these applications.[5][6][7] Its maleimide functional group allows for specific conjugation to sulfhydryl (thiol) groups on biomolecules such as peptides, proteins, and antibodies, creating targeted probes for in vivo imaging.[5][8] The inclusion of sulfonate groups enhances its water solubility, which is advantageous for use in aqueous biological environments.[9][10] This document provides detailed application notes and protocols for the use of Sulfo-Cy5-Mal in small animal in vivo imaging.

Key Applications

Sulfo-Cy5 labeled biomolecules can be utilized in a variety of in vivo imaging applications, including:

  • Tumor Imaging and Cancer Research: Targeted delivery of Sulfo-Cy5 conjugates to tumors via antibodies or peptides allows for the visualization of tumor growth, metastasis, and response to therapeutic interventions.[4][11][12][13]

  • Biodistribution and Pharmacokinetic Studies: Tracking the localization, accumulation, and clearance of fluorescently labeled drugs or biomolecules within different organs and tissues over time provides crucial pharmacokinetic data.[4][14][15][16]

  • Cell Tracking: In vivo tracking of labeled cells to monitor their migration, engraftment, and fate.[3]

  • Vascular Imaging: Visualization of blood vessels and assessment of vascular structure and function.[17]

Quantitative Data

A summary of the key properties of Sulfo-Cy5-Maleimide is presented in the table below for easy reference.

PropertyValueReference
Excitation Maximum~646-648 nm[5][7][9][18]
Emission Maximum~662-671 nm[5][7][9][18]
Molar Extinction Coefficient~250,000 - 271,000 M⁻¹cm⁻¹[5][7][18]
Quantum Yield~0.2[7][18]
Molecular Weight~803 - 872.26 g/mol [5][7][18]
SolubilityWater, DMSO, DMF[5][7][18]
ReactivityThiol groups (e.g., on cysteine residues)[5][8]

Experimental Protocols

Protocol 1: Labeling of a Thiol-Containing Peptide with Sulfo-Cy5-Maleimide

This protocol describes the conjugation of Sulfo-Cy5-Maleimide to a peptide containing a cysteine residue.

Materials:

  • Sulfo-Cy5-Maleimide

  • Thiol-containing peptide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed conjugation buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5. Avoid buffers containing thiols.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Peptide Solution: Dissolve the thiol-containing peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[8] If the peptide contains disulfide bonds, reduction may be necessary. To do this, add a 10-100x molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.

  • Prepare Dye Stock Solution: Immediately before use, dissolve Sulfo-Cy5-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

  • Conjugation Reaction:

    • While gently stirring or vortexing, add the Sulfo-Cy5-Maleimide stock solution to the peptide solution. A typical starting molar ratio of dye to peptide is 10:1 to 20:1, but this should be optimized for the specific peptide.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[19][20] The first colored band to elute will be the Sulfo-Cy5-labeled peptide.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the peptide) and ~647 nm (for Sulfo-Cy5).

Protocol 2: In Vivo Imaging of a Sulfo-Cy5-Labeled Peptide in a Small Animal Tumor Model

This protocol outlines a general procedure for in vivo imaging in mice bearing subcutaneous tumors.

Materials:

  • Sulfo-Cy5-labeled peptide (prepared as in Protocol 1)

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • Sterile, pyrogen-free vehicle (e.g., PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[4]

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.[4]

  • Probe Administration: Administer the Sulfo-Cy5-labeled peptide intravenously (e.g., via tail vein injection) or intraperitoneally. The dose will depend on the specific probe and target, but a typical starting point is in the nanomole range per animal.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and tumor accumulation of the probe.[4][12]

  • Ex Vivo Organ Analysis (Optional but Recommended):

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.[4]

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.[4]

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo signal localization and quantify organ-specific accumulation.[4]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity within each ROI.

    • The data can be expressed as fluorescence intensity or, if a standard curve is generated, as the percentage of injected dose per gram of tissue (%ID/g).[4]

Visualizations

Sulfo_Cy5_Maleimide_Conjugation Sulfo-Cy5-Maleimide Conjugation to a Thiol-Containing Biomolecule cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Sulfo_Cy5_Mal Sulfo-Cy5-Maleimide Reaction_Conditions pH 7.0-7.5 Room Temperature Sulfo_Cy5_Mal->Reaction_Conditions Biomolecule_SH Biomolecule with Sulfhydryl Group (e.g., Peptide, Antibody) Biomolecule_SH->Reaction_Conditions Labeled_Biomolecule Sulfo-Cy5-Labeled Biomolecule Reaction_Conditions->Labeled_Biomolecule

Caption: Workflow of Sulfo-Cy5-Maleimide conjugation to a biomolecule.

InVivo_Imaging_Workflow In Vivo Imaging Experimental Workflow Animal_Prep 1. Animal Preparation (Anesthetize tumor-bearing mouse) Probe_Admin 2. Probe Administration (Inject Sulfo-Cy5-labeled biomolecule) Animal_Prep->Probe_Admin InVivo_Imaging 3. In Vivo Fluorescence Imaging (Acquire images at multiple time points) Probe_Admin->InVivo_Imaging ExVivo_Analysis 4. Ex Vivo Organ Analysis (Image dissected organs and tumor) InVivo_Imaging->ExVivo_Analysis Data_Analysis 5. Data Analysis (Quantify fluorescence intensity in ROIs) ExVivo_Analysis->Data_Analysis Signaling_Pathway_Concept Conceptual Signaling Pathway for Targeted Imaging Labeled_Probe Sulfo-Cy5-Labeled Ligand (e.g., Antibody, Peptide) Binding Binding Labeled_Probe->Binding Target_Receptor Target Receptor on Tumor Cell Surface Target_Receptor->Binding Internalization Internalization (Optional) Binding->Internalization Fluorescence_Signal Fluorescence Signal Detected by Imaging System Binding->Fluorescence_Signal Signal Accumulation at Target Site Internalization->Fluorescence_Signal

References

Application

Application Notes and Protocols for Calculating the Degree of Labeling for Sulfo-Cy5-Maleimide Conjugates

For Researchers, Scientists, and Drug Development Professionals Introduction The precise characterization of fluorescently labeled biomolecules is paramount for the reliability and reproducibility of a wide range of biol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of fluorescently labeled biomolecules is paramount for the reliability and reproducibility of a wide range of biological assays, including immunoassays, fluorescence microscopy, and in vivo imaging. Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other molecules. Its maleimide derivative, Sulfo-Cy5-Maleimide, specifically reacts with free sulfhydryl (thiol) groups, such as those found on cysteine residues, to form stable thioether bonds.

The Degree of Labeling (DOL), defined as the average number of dye molecules conjugated to each biomolecule, is a critical quality control parameter. An optimal DOL is crucial for maximizing the fluorescent signal without compromising the biological activity of the conjugated molecule. Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential interference with the biomolecule's function.[1] This document provides a detailed protocol for calculating the DOL of Sulfo-Cy5-Maleimide conjugates.

Principle of DOL Calculation

The determination of the DOL is performed spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:

  • ~650 nm (Amax): The maximum absorbance of the Sulfo-Cy5 dye.

  • 280 nm (A280): The wavelength at which proteins absorb light, primarily due to the presence of aromatic amino acids like tryptophan and tyrosine.[1]

The Beer-Lambert law (A = εcl) is applied to calculate the concentrations of the dye and the protein. A critical step in this calculation is to correct the absorbance at 280 nm, as the Sulfo-Cy5 dye also exhibits some absorbance at this wavelength. Failure to account for this would lead to an overestimation of the protein concentration and, consequently, an inaccurate DOL.[1][2]

The formula for calculating the DOL is as follows:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF280)) × εdye] [3]

Where:

  • Amax is the absorbance of the conjugate at the λmax of Sulfo-Cy5.

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • εdye is the molar extinction coefficient of Sulfo-Cy5 at its λmax (in M⁻¹cm⁻¹).

  • CF280 is the correction factor for the dye's absorbance at 280 nm (A280 / Amax).

Quantitative Data for DOL Calculation

The accuracy of the DOL calculation is highly dependent on the precise values of the molar extinction coefficients and the correction factor. It is important to note that these values can vary slightly between different suppliers of Sulfo-Cy5 maleimide. For the most accurate results, it is recommended to use the values provided in the documentation accompanying the specific dye lot being used. The table below provides a summary of commonly cited values.

ParameterSymbolValueSource
Molar Extinction Coefficient of Sulfo-Cy5εdye250,000 M⁻¹cm⁻¹[4][5][6][7][8][9]
271,000 M⁻¹cm⁻¹[10][][12][13]
Absorbance Maximum of Sulfo-Cy5λmax~646 - 651 nm[4][6][10][13]
Correction Factor at 280 nmCF2800.03[4][6]
0.04[9][10][13]
Molar Extinction Coefficient of IgG at 280 nmεprotein~210,000 M⁻¹cm⁻¹[1][13]

Experimental Protocols

This section details the key experimental procedures for labeling a protein with Sulfo-Cy5-Maleimide and subsequently calculating the DOL.

Logical Relationship for DOL Calculation

DOL_Calculation_Logic cluster_inputs Input Measurements cluster_constants Constants cluster_calculations Calculations Amax Amax Corrected_A280 Corrected A280 (A280 - (Amax * CF280)) Amax->Corrected_A280 Dye_Conc [Dye] (Amax / ε_dye) Amax->Dye_Conc A280 A280 A280->Corrected_A280 E_dye ε_dye E_dye->Dye_Conc E_prot ε_protein Prot_Conc [Protein] (Corrected A280 / ε_protein) E_prot->Prot_Conc CF CF280 CF->Corrected_A280 Corrected_A280->Prot_Conc DOL DOL ([Dye] / [Protein]) Dye_Conc->DOL Prot_Conc->DOL

Caption: Logical flow for calculating the Degree of Labeling.

A. Protein Preparation and Thiol Reduction

Maleimide chemistry targets free sulfhydryl groups. For proteins with existing disulfide bonds that need to be labeled, a reduction step is necessary.

  • Prepare Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer at a concentration of 1-10 mg/mL. Suitable buffers include PBS (phosphate-buffered saline) or Tris buffer at pH 7.0-7.5.[14][15][16] Avoid buffers containing thiols.

  • Reduction of Disulfide Bonds (Optional): If necessary, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[15][16] Incubate for 20-30 minutes at room temperature. TCEP is often preferred as it does not need to be removed before adding the maleimide dye.[14] If using DTT (dithiothreitol), it must be removed by a desalting column or dialysis prior to labeling.[15]

B. Conjugation of Sulfo-Cy5-Maleimide to Protein
  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.[14][15][17]

  • Labeling Reaction: Add a 10-20 fold molar excess of the Sulfo-Cy5-Maleimide stock solution to the protein solution.[14][15] The reaction should proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[14][15]

C. Purification of the Conjugate

It is essential to remove any unreacted, free dye from the conjugate solution, as its presence will interfere with the accuracy of the DOL measurement.

  • Purification Method: Use a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration to separate the labeled protein from the free dye.[10][17][18]

  • Fraction Collection: Collect the fractions containing the colored, labeled protein.

D. Spectrophotometric Measurement and DOL Calculation
  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy5 (~650 nm, Amax). Use the purification buffer as a blank.[1][17] If the absorbance is too high, dilute the sample with a known volume of buffer and account for the dilution factor in the calculations.

  • Calculate the Degree of Labeling (DOL): Use the formula provided in the "Principle of DOL Calculation" section and the quantitative data from the table above.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in Buffer pH 7.0-7.5) Thiol_Reduction Thiol Reduction (Optional) (Add TCEP) Protein_Prep->Thiol_Reduction Reaction Labeling Reaction (10-20x molar excess of dye) Thiol_Reduction->Reaction Dye_Prep Prepare Sulfo-Cy5-Mal (10 mM in DMSO/DMF) Dye_Prep->Reaction Purify Purify Conjugate (Desalting Column / Dialysis) Reaction->Purify Spectro Spectrophotometry (Measure A280 and Amax) Purify->Spectro Calc Calculate DOL Spectro->Calc

Caption: Step-by-step workflow for DOL determination.

Example Calculation

Scenario: An IgG antibody (molar extinction coefficient at 280 nm = 210,000 M⁻¹cm⁻¹) is labeled with Sulfo-Cy5-Maleimide.[1] The following values are used for the dye: εdye = 250,000 M⁻¹cm⁻¹ and CF280 = 0.04.[9]

Measured Absorbance Values (1 cm path length):

  • A280 = 0.95

  • Amax (at 650 nm) = 0.80

Calculations:

  • Corrected A280:

    • Corrected A280 = 0.95 - (0.80 × 0.04) = 0.95 - 0.032 = 0.918

  • Concentration of Dye:

    • [Dye] = 0.80 / 250,000 M⁻¹cm⁻¹ = 3.2 x 10⁻⁶ M

  • Concentration of Protein:

    • [Protein] = 0.918 / 210,000 M⁻¹cm⁻¹ = 4.37 x 10⁻⁶ M

  • Degree of Labeling (DOL):

    • DOL = (3.2 x 10⁻⁶ M) / (4.37 x 10⁻⁶ M) ≈ 0.73

Result: The DOL for this Sulfo-Cy5-IgG conjugate is approximately 0.73.

Troubleshooting

  • Low DOL: This could be due to insufficient dye concentration, hydrolyzed maleimide dye, or the presence of competing nucleophiles in the buffer. Ensure the dye is fresh and the buffer is appropriate.

  • High DOL: This may result from an excessive amount of dye used in the labeling reaction, which can lead to protein precipitation and altered biological activity.

  • Inconsistent Results: Ensure accurate pipetting, proper mixing, and consistent incubation times. The purification step is critical for removing all free dye.

By following these detailed protocols and understanding the principles of DOL calculation, researchers can confidently and accurately characterize their Sulfo-Cy5-Maleimide conjugates, leading to more reliable and reproducible experimental outcomes.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sulfo-Cy5-Maleimide Conjugation

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Sulfo-Cy5-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Sulfo-Cy5-Maleimide conjugation reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency?

Answer:

Low conjugation efficiency with Sulfo-Cy5-Maleimide can stem from several factors, ranging from the integrity of your reagents to the specifics of your reaction conditions. Below is a systematic guide to troubleshooting this issue.

1. Assess the Reactivity of Your Sulfo-Cy5-Maleimide

  • Potential Cause: Maleimide Hydrolysis. The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation. This susceptibility increases with higher pH.[1][2]

    • Solution:

      • Prepare Sulfo-Cy5-Maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[2][3]

      • If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store it at 4°C for only short durations.[2] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[1][2]

2. Verify the Availability of Free Thiols on Your Molecule

  • Potential Cause: Thiol Oxidation. Free sulfhydryl groups (-SH) on cysteine residues can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[2] This process can be catalyzed by the presence of divalent metal ions.[2]

    • Solution:

      • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced before conjugation.[2][4]

        • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group itself. This means it does not need to be removed before adding the maleimide reagent.[2] TCEP is effective over a broad pH range.[2]

        • DTT (dithiothreitol): A potent reducing agent, but its activity is optimal at a pH greater than 7.[2] Since DTT contains thiol groups, any excess must be removed before the conjugation reaction to prevent it from competing with your target molecule for the Sulfo-Cy5-Maleimide.[2]

      • Preventing Re-oxidation:

        • Degas your buffers to remove dissolved oxygen.[2]

        • Incorporate a chelating agent like EDTA (1-5 mM) into your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[2][5]

3. Optimize Reaction Conditions

  • Potential Cause: Suboptimal pH. The pH of the reaction buffer is a critical factor for efficient and specific conjugation.[2][6]

    • Solution: The optimal pH range for the maleimide-thiol reaction is typically 6.5-7.5.[1][2][6][7] At a pH of 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high selectivity.[1][2][6][8] At a pH below 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate anion form.[2]

  • Potential Cause: Incorrect Stoichiometry. The molar ratio of Sulfo-Cy5-Maleimide to the thiol-containing molecule can significantly impact conjugation efficiency.[2]

    • Solution: A 10-20 fold molar excess of the maleimide dye is a common starting point for labeling proteins.[2][9] However, for larger molecules or nanoparticles where steric hindrance may be a factor, optimizing this ratio is crucial.[2] For instance, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, whereas a larger nanobody required a 5:1 ratio for the best results.[2][10]

  • Potential Cause: Incompatible Buffer Components.

    • Solution: Ensure your reaction buffer is free of primary and secondary amines, as well as any extraneous thiol-containing compounds (e.g., DTT or 2-mercaptoethanol).[1][2]

Frequently Asked Questions (FAQs)

Q1: How should I store Sulfo-Cy5-Maleimide?

Sulfo-Cy5-Maleimide should be stored at -20°C in the dark and desiccated.[4][11][12] It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and store them in single-use aliquots at -20°C for up to a month to avoid repeated freeze-thaw cycles.[13] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[1][2]

Q2: What is the optimal pH for the conjugation reaction?

The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][2][6][7] Within this range, the reaction is highly selective for thiol groups over amine groups.[1][8]

Q3: Do I need to remove the reducing agent before adding the Sulfo-Cy5-Maleimide?

If you are using a thiol-containing reducing agent like DTT, it is crucial to remove the excess DTT before adding the maleimide dye.[2] This can be achieved using a desalting column or through buffer exchange.[2] If you use a non-thiol reducing agent like TCEP, it does not need to be removed before the conjugation reaction.[2]

Q4: How can I determine the success of my conjugation reaction?

The success of the conjugation can be quantified by calculating the Degree of Labeling (DOL), also known as the dye-to-protein ratio.[14][15][16] This is typically done using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (around 646-651 nm).[13][14]

Q5: What is a typical Degree of Labeling (DOL) I should aim for?

The ideal DOL can vary depending on the application. For antibodies, a DOL between 2 and 10 is often recommended.[13][16] A DOL that is too low may result in a weak signal, while a DOL that is too high can lead to fluorescence quenching and potentially affect the biological activity of the protein.[14][16][17] It is advisable to perform small-batch labelings to determine the optimal DOL for your specific experiment.[16]

Quantitative Data Summary

Table 1: Key Parameters for Sulfo-Cy5-Maleimide Conjugation

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Maximizes thiol selectivity and reaction rate.[1][2][6]
Temperature Room Temperature or 4°CRoom temperature for 2 hours or 4°C overnight are common incubation conditions.[2][9]
Molar Ratio (Dye:Protein) 10-20 fold excess of dyeThis is a general starting point and may require optimization.[2][9]
Solvent for Dye Anhydrous DMSO or DMFPrepare fresh and add immediately to the reaction.[2][3]

Table 2: Impact of Storage Conditions on Maleimide Reactivity

Storage ConditionDurationApproximate Loss of Reactivity
4°C7 days~10%
20°C7 days~40%
Data based on maleimide-functionalized nanoparticles.[2][10]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds and Sulfo-Cy5-Maleimide Conjugation

  • Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring no thiols are present) to a concentration of 1-10 mg/mL.[3]

  • Reduction (if necessary):

    • Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.[2] The protein solution can be used directly in the next step.

    • Using DTT: Add DTT to a final concentration of 10-100 mM. Incubate at room temperature for 30-60 minutes.[2] Crucially, remove the excess DTT using a desalting column or buffer exchange before proceeding.[2]

  • Dye Preparation: Prepare a 10 mM stock solution of Sulfo-Cy5-Maleimide in anhydrous DMSO or DMF.[9] This should be done immediately before use.[2]

  • Conjugation Reaction: Add the Sulfo-Cy5-Maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[2][9]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][9] Gentle mixing can be applied during this time.[2]

  • Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.[2][9]

  • Purification: Remove the unreacted dye and other small molecules from the conjugate. This can be done using size exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.[2][13]

Protocol 2: Calculation of the Degree of Labeling (DOL)

  • Purification: Ensure that all non-conjugated Sulfo-Cy5-Maleimide has been removed from the labeled protein.[16][18]

  • Spectrophotometry: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy5 (Amax, ~650 nm).[13][14][15]

  • Calculation: The DOL can be calculated using the following formula:

    DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

    • Amax: Absorbance of the conjugate at the λmax of the dye.

    • A280: Absorbance of the conjugate at 280 nm.

    • εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • εdye: Molar extinction coefficient of Sulfo-Cy5 at its λmax (e.g., ~271,000 M-1cm-1).[12]

    • CF: Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (A280/Amax of the free dye).[15][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Thiol-Free Buffer (pH 7.0-7.5) Reduction Reduce Disulfides (e.g., TCEP) Protein_Prep->Reduction If Disulfides are Present Conjugation Mix Protein and Dye (10-20x Molar Excess of Dye) Protein_Prep->Conjugation If No Disulfides Reduction->Conjugation Dye_Prep Prepare Fresh Sulfo-Cy5-Mal in DMSO/DMF Dye_Prep->Conjugation Incubation Incubate (2h @ RT or O/N @ 4°C) Protect from Light Conjugation->Incubation Quench Quench Reaction (Optional) Incubation->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Calculate DOL (UV-Vis Spec) Purify->Analyze troubleshooting_workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions Start Low Conjugation Efficiency Check_Dye Is the Sulfo-Cy5-Mal freshly prepared? Start->Check_Dye Check_Thiol Are free thiols available on the target molecule? Check_Dye->Check_Thiol Yes Sol_Dye Solution: Prepare fresh dye solution in anhydrous solvent. Check_Dye->Sol_Dye No Check_pH Is the reaction pH between 6.5-7.5? Check_Thiol->Check_pH Yes Sol_Thiol Solution: Reduce disulfide bonds (TCEP) and prevent re-oxidation (EDTA). Check_Thiol->Sol_Thiol No Check_Ratio Is the dye:protein molar ratio optimized? Check_pH->Check_Ratio Yes Sol_pH Solution: Adjust buffer pH to the optimal range. Check_pH->Sol_pH No Check_Buffer Does the buffer contain interfering substances? Check_Ratio->Check_Buffer Yes Sol_Ratio Solution: Test a range of molar ratios (e.g., 5:1, 10:1, 20:1). Check_Ratio->Sol_Ratio No Success Improved Efficiency Check_Buffer->Success No Sol_Buffer Solution: Use a buffer free of thiols and primary/secondary amines. Check_Buffer->Sol_Buffer No

References

Optimization

Reducing background fluorescence in Sulfo-Cy5-Mal experiments

Technical Support Center: Sulfo-Cy5-Maleimide Experiments Welcome to the technical support center for Sulfo-Cy5-Maleimide experiments. This guide provides troubleshooting advice and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfo-Cy5-Maleimide Experiments

Welcome to the technical support center for Sulfo-Cy5-Maleimide experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background fluorescence and achieve optimal results in your research.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure your specific signal and lead to inaccurate data. The following section addresses common issues and provides systematic solutions.

Q1: What are the primary sources of high background fluorescence in my Sulfo-Cy5-Mal experiment?

High background fluorescence can originate from several sources. Identifying the specific cause is the first step toward mitigating it. The main culprits are:

  • Autofluorescence: Biological specimens naturally emit light when excited, a phenomenon known as autofluorescence. Common sources include mitochondria, lysosomes, and extracellular matrix components like collagen and elastin.[1] Fixatives, especially aldehydes like formaldehyde and glutaraldehyde, can also induce or enhance autofluorescence.[1]

  • Non-Specific Binding: This occurs when the Sulfo-Cy5-Maleimide dye or a labeled antibody binds to unintended targets in your sample.[1] This can be due to:

    • Hydrophobic and Ionic Interactions: The dye or protein conjugate may interact non-specifically with various cellular components.[1]

    • Fc Receptor Binding: If using antibodies, their Fc region can bind to Fc receptors on cells such as macrophages and monocytes.[1]

    • Dye-Specific Binding: Cyanine dyes, including Cy5, have been reported to exhibit non-specific binding to certain cell types, like monocytes and macrophages.[1][2]

  • Suboptimal Protocol: Flaws in the experimental workflow are a frequent cause of high background. Key areas of concern include:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites.[1]

    • Incorrect Reagent Concentration: Using an excessive concentration of a labeled protein or antibody.[1]

    • Insufficient Washing: Failure to adequately wash away unbound dye-conjugates.[1][3]

  • Excess Unreacted Dye: If the purification step after conjugation is incomplete, free Sulfo-Cy5-Maleimide can bind non-specifically to the sample.

Below is a flowchart to help you systematically troubleshoot the source of high background fluorescence.

Troubleshooting_High_Background Start High Background Observed Unstained_Control Image Unstained Control Start->Unstained_Control Autofluorescence Source: Autofluorescence Unstained_Control->Autofluorescence High Signal No_Primary_Control Image 'No Primary Antibody' or 'Dye-conjugate Only' Control Unstained_Control->No_Primary_Control Low Signal End Problem Solved Autofluorescence->End Secondary_Binding Source: Non-specific binding of secondary antibody or dye-conjugate No_Primary_Control->Secondary_Binding High Signal Optimize_Protocol Source: Suboptimal Protocol (Blocking, Washing, Concentration) No_Primary_Control->Optimize_Protocol Low Signal Secondary_Binding->End Optimize_Protocol->End

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Reaction Chemistry & Conjugation

Q2: What is the optimal pH for the Sulfo-Cy5-Maleimide reaction?

The thiol-maleimide reaction is most efficient and specific within a pH range of 6.5 to 7.5.[4][5] At a pH below 6.5, the reaction rate decreases significantly.[5] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines, leading to unwanted side reactions.[4][5]

Q3: How can I prevent the maleimide group from hydrolyzing?

Maleimide groups are sensitive to moisture and can hydrolyze, rendering them unable to react with thiols. To minimize hydrolysis:

  • Store Sulfo-Cy5-Maleimide desiccated at -20°C.[6][7]

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]

  • Prepare stock solutions in anhydrous DMSO or DMF and use them promptly.[4][9] For aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) for short-term storage.[5]

Q4: How do I quench the reaction and remove excess dye?

After the conjugation reaction, any unreacted maleimide groups should be quenched to prevent them from reacting with other molecules. This can be done by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol.[5][10] The purification of the labeled conjugate from free dye can then be achieved through size-exclusion chromatography, dialysis, or gel filtration.[7][10]

Parameter Recommendation Reference
Reaction pH 6.5 - 7.5[4][5]
Molar Excess (Dye:Protein) Start with a 10-20 fold molar excess[5]
Reaction Time 2 hours at room temperature or overnight at 4°C[5]
Quenching Agent L-cysteine or 2-mercaptoethanol[5]
Purification Methods Size-exclusion chromatography, dialysis, gel filtration[7][10]
Caption: Recommended parameters for the Sulfo-Cy5-Maleimide conjugation reaction.

Staining Protocol

Q5: Which blocking buffer should I use?

The choice of blocking buffer is critical for reducing non-specific binding. A common and effective blocking buffer consists of:

  • Protein Blocker: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species in which the secondary antibody was raised.[11] Using serum from the secondary antibody host species helps to block endogenous Fc receptors and other non-specific sites.

  • Detergent: 0.1% Triton X-100 or Tween 20 to permeabilize membranes (for intracellular targets) and reduce non-specific hydrophobic interactions.

  • Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).

Blocking Agent Typical Concentration Notes
Normal Serum5-10% in PBS/TBSUse serum from the secondary antibody host species.
Bovine Serum Albumin (BSA)1-5% in PBS/TBSEnsure it is IgG-free to avoid cross-reactivity.
Non-fat Dry Milk1% in PBS-TNot recommended for anti-goat or anti-bovine secondaries.[12]
Caption: Common blocking agents and their recommended concentrations.

Q6: How can I optimize my washing steps?

Insufficient washing will leave unbound fluorescent conjugates behind, resulting in high background.[1]

  • Number of Washes: Perform at least three washes after antibody incubation steps.[1][11]

  • Duration: Each wash should last for at least 5 minutes.[3][11]

  • Wash Buffer: Use a buffer like PBS or TBS containing a mild detergent (e.g., 0.1% Tween 20) to help remove non-specifically bound molecules.[1][13]

Q7: Can the fixation method increase background?

Yes, aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde can increase sample autofluorescence.[1] To minimize this:

  • Use the lowest effective concentration of the fixative.

  • Keep the fixation time as short as possible while still preserving morphology.

  • Consider using an alternative fixative like ice-cold methanol, though this may affect some epitopes.[3]

Experimental Protocols & Workflows

Protocol: General Immunofluorescence Staining

This is a generalized protocol and may require optimization for your specific sample and target.

  • Sample Preparation: Prepare your cells or tissue sections on slides or coverslips.

  • Fixation: Fix the sample (e.g., with 4% PFA in PBS for 15 minutes at room temperature).[1][11]

  • Washing: Wash three times with PBS for 5 minutes each.[11]

  • Permeabilization (for intracellular targets): Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[11][14]

  • Blocking: Incubate with blocking buffer for at least 1 hour at room temperature.[1][11]

  • Primary Antibody Incubation: Dilute your primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Washing: Wash three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[1][11]

  • Sulfo-Cy5 Labeled Secondary Antibody Incubation: Dilute the Sulfo-Cy5 labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[1]

  • Washing: Wash three times with PBST for 5 minutes each, protected from light.[1]

  • Mounting & Imaging: Mount the sample with an antifade mounting medium and image using appropriate Cy5 filter sets (Excitation max: ~650 nm, Emission max: ~670 nm).[1]

The following diagram illustrates the general workflow and highlights key areas for optimization.

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing & Imaging Fixation Fixation (Optimize time/conc.) Permeabilization Permeabilization (If needed) Fixation->Permeabilization Blocking Blocking (>1 hour) Permeabilization->Blocking PrimaryAb Primary Antibody (Titrate conc.) Blocking->PrimaryAb Washing Washing Steps (3x5 min with detergent) PrimaryAb->Washing SecondaryAb Sulfo-Cy5 Secondary Ab (Protect from light) SecondaryAb->Washing Washing->SecondaryAb Mounting Mount & Image Washing->Mounting

Caption: A general workflow for immunofluorescence staining highlighting critical steps.

References

Troubleshooting

Technical Support Center: Sulfo-Cy5-Maleimide Labeled Antibodies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal with Sulfo-Cy5-Maleimide labeled...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal with Sulfo-Cy5-Maleimide labeled antibodies.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5-Maleimide and what is it used for?

A1: Sulfo-Cy5-Maleimide is a water-soluble, bright, far-red fluorescent dye.[1] It is commonly used to label proteins, particularly antibodies, at sulfhydryl groups (-SH). The maleimide group specifically reacts with free thiols, such as those found in cysteine residues, forming a stable covalent bond. This labeling allows for the detection of target molecules in various applications like immunofluorescence, flow cytometry, and Western blotting. The use of a far-red dye like Sulfo-Cy5 is advantageous due to the low autofluorescence of biological specimens in this spectral region, which can lead to a better signal-to-noise ratio.[1][2]

Q2: What is the optimal Degree of Labeling (DOL) for a Sulfo-Cy5-antibody conjugate?

A2: The optimal DOL, or the average number of dye molecules per antibody, is typically between 3 and 7.[2] A DOL that is too low will result in a weak signal, while a DOL that is too high can lead to signal quenching and reduced antibody function.[3] It is recommended to perform a titration to determine the optimal dye-to-protein molar ratio for your specific antibody and application.[2]

Q3: My Sulfo-Cy5 labeled antibody is giving a weak or no signal. What are the common causes?

A3: A weak or absent signal can stem from several issues during the labeling process or the staining protocol. Key factors include inefficient antibody labeling, degradation of the Cy5 dye, problems with the experimental staining procedure, or issues with the imaging setup.[4]

Q4: Can environmental factors affect the Sulfo-Cy5 signal?

A4: Yes, Cy5 dyes are known to be sensitive to environmental ozone, which can rapidly degrade the dye and diminish its fluorescence.[4] It is advisable to work in an environment with good ventilation or in an ozone-controlled chamber if possible.[4] Additionally, Cy5 is susceptible to photobleaching, so minimizing the sample's exposure to excitation light is crucial.[4] Using an anti-fade mounting medium can help protect against photobleaching.[2][4]

Troubleshooting Guide: Low Signal

This guide addresses specific issues that can lead to low signal intensity with your Sulfo-Cy5-Maleimide labeled antibodies.

Problem 1: Inefficient Antibody Labeling

If the conjugation of the Sulfo-Cy5-Maleimide to the antibody was unsuccessful or suboptimal, the resulting signal will be weak.

Possible Causes & Solutions

Possible Cause Recommended Solution
Insufficient free sulfhydryl groups on the antibody. Antibodies may have their cysteine residues forming disulfide bonds which are unreactive with maleimides. Reduce the antibody with a reagent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling to generate free thiols.[5]
Incorrect buffer composition. The labeling reaction should be performed in a buffer with a pH between 7.0 and 7.5. Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris or glycine) as they will compete with the antibody for the maleimide dye.[5][6] Phosphate-buffered saline (PBS) is a suitable choice.[5]
Hydrolyzed Maleimide Dye. Maleimide groups can hydrolyze and become non-reactive. Always prepare the dye stock solution immediately before use.[5]
Suboptimal Dye-to-Antibody Ratio. A low molar ratio of dye to antibody will result in a low degree of labeling. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein. This should be optimized for your specific antibody.
Presence of carrier proteins. Carrier proteins like BSA in the antibody solution will compete for the dye. Remove any carrier proteins before starting the conjugation reaction.[5]
Problem 2: Poor Staining Protocol

Even with a well-labeled antibody, issues in the experimental protocol can lead to a weak signal.

Possible Causes & Solutions

Possible Cause Recommended Solution
Low primary antibody concentration. The concentration of the labeled antibody may be too low. Perform a titration to determine the optimal concentration that provides a strong signal with minimal background.[2][7]
Insufficient incubation time. The primary antibody may not have had enough time to bind to the target. Increase the incubation time, for instance, by incubating overnight at 4°C.[8]
Improper fixation and permeabilization. Over-fixation can mask the epitope, preventing the antibody from binding. Inadequate permeabilization will prevent the antibody from reaching intracellular targets.[8] Optimize fixation time and concentration, and choose a permeabilization agent appropriate for the target's location.
Target protein is not present or at low levels. Ensure that your cells or tissue express the target protein. It is recommended to run a positive control to verify the antibody and protocol are working correctly.[8][9]
Cells are drying out during the procedure. Allowing cells to dry at any point during the staining process can lead to a loss of fluorescent signal.[8]
Problem 3: Imaging and Detection Issues

The final step of imaging can also be a source of a weak signal.

Possible Causes & Solutions

Possible Cause Recommended Solution
Photobleaching. Cy5 is susceptible to photobleaching.[4] Use an anti-fade mounting medium and minimize the sample's exposure to the excitation light.[2][4]
Incorrect filter sets. Using mismatched filter sets for excitation and emission will result in poor signal detection.[4] Ensure your microscope is equipped with the correct filters for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).
Imaging settings are not optimal. Increase the camera's exposure time to capture more of the signal. Be aware that this can also increase background noise.
Ozone Degradation. Cy5 is highly sensitive to ozone.[4] Ensure good laboratory ventilation or use an ozone-controlled chamber to minimize dye degradation.[4]

Experimental Protocols

Protocol 1: Antibody Reduction and Labeling with Sulfo-Cy5-Maleimide

This protocol describes the general steps for reducing an antibody and labeling it with Sulfo-Cy5-Maleimide.

  • Antibody Preparation :

    • Prepare the antibody at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS). The recommended antibody concentration is 2 mg/ml.[5]

    • If the antibody solution contains carrier proteins or interfering substances, purify the antibody first.[5][6]

  • Reduction of Disulfide Bonds (Optional but Recommended) :

    • Add a 10-100 fold molar excess of TCEP to the antibody solution.

    • Incubate for 20-30 minutes at room temperature. It's beneficial to perform this under an inert gas like nitrogen to prevent re-formation of disulfide bonds.[5]

  • Dye Preparation :

    • Allow the vial of Sulfo-Cy5-Maleimide to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[2]

  • Conjugation Reaction :

    • Add the Sulfo-Cy5-Maleimide solution to the reduced antibody solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate :

    • Remove excess, unconjugated dye using size exclusion chromatography (e.g., a desalting column) or dialysis.[5] This step is crucial to reduce background fluorescence.[2]

Protocol 2: Immunofluorescence Staining

This is a general workflow for immunofluorescence staining using your labeled antibody.

  • Cell Preparation :

    • Seed cells on coverslips and allow them to adhere.

    • Wash cells three times with PBS.[4]

  • Fixation :

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]

    • Wash cells three times with PBS.[4]

  • Permeabilization (for intracellular targets) :

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]

    • Wash cells three times with PBS.

  • Blocking :

    • Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation :

    • Dilute the Sulfo-Cy5 labeled antibody in the blocking buffer to its optimal concentration.

    • Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.[4]

  • Washing :

    • Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[4]

  • Mounting :

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.[4]

  • Imaging :

    • Image the slides using a fluorescence microscope with the appropriate filter set for Cy5.

Visualizations

AntibodyLabelingWorkflow Start Start: Purified Antibody Reduction Antibody Reduction (with TCEP) Start->Reduction Free Sulfhydryls AddDye Add Sulfo-Cy5 Maleimide Reduction->AddDye Incubation Incubation (Conjugation) AddDye->Incubation Thiol-Maleimide Reaction Purification Purification (Size Exclusion) Incubation->Purification Remove Free Dye End End: Labeled Antibody Purification->End

Caption: Workflow for labeling an antibody with Sulfo-Cy5-Maleimide.

ThiolMaleimideReaction Reactants Antibody-SH (Thiol) Sulfo-Cy5-Maleimide Product Stable Thioether Bond (Sulfo-Cy5 Labeled Antibody) Reactants->Product pH 7.0-7.5

Caption: The chemical reaction between a thiol group and a maleimide group.

TroubleshootingFlowchart Start Low or No Signal? CheckLabeling Inefficient Labeling? Start->CheckLabeling CheckStaining Poor Staining Protocol? CheckLabeling->CheckStaining No Sol_Labeling Optimize Labeling: - Reduce Antibody (TCEP) - Check Buffer pH - Use Fresh Dye CheckLabeling->Sol_Labeling Yes CheckImaging Imaging Issue? CheckStaining->CheckImaging No Sol_Staining Optimize Staining: - Titrate Antibody Conc. - Increase Incubation Time - Check Fix/Perm CheckStaining->Sol_Staining Yes Sol_Imaging Optimize Imaging: - Use Antifade Mountant - Correct Filter Set - Check Exposure CheckImaging->Sol_Imaging Yes

Caption: A decision tree for troubleshooting low signal issues.

References

Optimization

Technical Support Center: Preventing Photobleaching of Sulfo-Cy5-Mal in Microscopy

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Sulfo-Cy5-Mal in their microscopy experiments. This resource provides in-depth troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Sulfo-Cy5-Mal in their microscopy experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reproducible data.

Troubleshooting Guides

This section addresses common issues encountered during imaging with Sulfo-Cy5-Mal, providing specific solutions to overcome challenges with photobleaching.

Issue 1: Rapid loss of fluorescence signal during image acquisition.

  • Question: My Sulfo-Cy5-Mal signal is disappearing very quickly when I start imaging. What is causing this and how can I fix it?

  • Answer: Rapid signal loss is a classic sign of photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[1] Several factors can contribute to this, including excessive excitation intensity, prolonged exposure, and the presence of reactive oxygen species (ROS).[2] Here are steps to mitigate this issue:

    • Reduce Excitation Power: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio (SNR).[2][3] Even a small reduction in intensity can significantly decrease the rate of photobleaching.

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera that still allows for clear image capture.[2]

    • Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium or imaging buffer.[4] These reagents work by scavenging reactive oxygen species that attack and destroy the fluorophore.

    • Optimize Imaging Buffer: Ensure your imaging buffer has a pH between 7.0 and 8.0, as extreme pH values can affect the stability of cyanine dyes.[5]

Issue 2: My signal is bright initially but fades over the course of a time-lapse experiment.

  • Question: I'm trying to perform a time-lapse experiment, but my Sulfo-Cy5-Mal signal diminishes with each frame. How can I maintain a stable signal throughout the experiment?

  • Answer: Maintaining a stable signal in time-lapse imaging is crucial for quantitative analysis. The cumulative exposure to excitation light over time is the primary cause of this fading. To address this:

    • Implement an Oxygen Scavenging System: For live-cell imaging, consider using an imaging buffer containing an oxygen scavenging system, such as glucose oxidase and catalase, to reduce the concentration of molecular oxygen, a key contributor to photobleaching.

    • Choose a Photostable Fluorophore: While Sulfo-Cy5 is generally considered photostable, for very long time-lapse experiments, you might consider alternative dyes known for even higher photostability, such as Alexa Fluor 647.[6]

    • Acquire Images Less Frequently: If your experimental design allows, increase the interval between image acquisitions to reduce the total light exposure to the sample.

Issue 3: I am observing significant photobleaching specifically in TIRF microscopy.

  • Question: My Sulfo-Cy5-Mal labeled proteins are bleaching much faster with Total Internal Reflection Fluorescence (TIRF) microscopy compared to confocal microscopy. Why is this happening and what can I do?

  • Answer: TIRF microscopy illuminates a very thin section of the sample near the coverslip with high-intensity light, which can lead to accelerated photobleaching.[2] Here's how to address this:

    • Precise Laser Power Adjustment: Be meticulous with your laser power settings. In TIRF, even small changes in laser power can have a significant impact on photobleaching.

    • Use a Highly Effective Antifade Reagent: The choice of antifade reagent is critical in TIRF. Consider commercially available formulations specifically designed for single-molecule and super-resolution microscopy, as they often offer superior protection.

    • Consider a Different Fluorophore: If photobleaching in TIRF remains a significant issue, you may need to switch to a more photostable dye that is better suited for high-intensity illumination conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties of Sulfo-Cy5-Mal and general strategies for preventing photobleaching.

Q1: What is photobleaching and why does it happen?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[1] When a fluorophore like Sulfo-Cy5 absorbs light, it is raised to an excited electronic state. From this excited state, it can undergo intersystem crossing to a long-lived triplet state. In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then chemically modify and destroy the fluorophore, rendering it non-fluorescent.[2]

Q2: What are antifade reagents and how do they work?

A2: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[4] They primarily act as scavengers of reactive oxygen species (ROS), thereby protecting the fluorophore from chemical damage. Common antifade agents include:

  • p-Phenylenediamine (PPD): An effective antioxidant, but it can be toxic and may reduce the initial fluorescence intensity.

  • n-Propyl gallate (NPG): A commonly used antifade agent that is less toxic than PPD.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): Another widely used antioxidant.

  • Trolox: A water-soluble derivative of vitamin E that is a potent antioxidant.

Q3: Are there alternatives to Sulfo-Cy5-Mal that are more photostable?

A3: Yes, several alternative fluorophores in the same spectral range are known for their enhanced photostability. The Alexa Fluor series of dyes, for example, are often cited as being more photostable than their cyanine dye counterparts.[6] Alexa Fluor 647 is a common alternative to Cy5 and is known for its superior brightness and photostability.[6]

Q4: How can I quantitatively measure the photostability of my Sulfo-Cy5-Mal conjugate?

A4: You can perform a quantitative photobleaching analysis by continuously imaging your sample and measuring the decay of fluorescence intensity over time. The time it takes for the fluorescence intensity to decrease to half of its initial value is known as the photobleaching half-life (t1/2), which is a common metric for photostability. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q5: Can the way I prepare my sample affect photobleaching?

A5: Absolutely. Proper sample preparation is crucial. Ensure that your sample is mounted correctly and that the mounting medium is free of air bubbles, which can scatter light and cause imaging artifacts.[4] Also, make sure that unbound Sulfo-Cy5-Mal is thoroughly washed away, as background fluorescence from unbound dye can contribute to noise and make it harder to assess the true signal from your labeled molecules.

Data Presentation

Antifade ReagentPrimary MechanismAdvantagesDisadvantages with Cyanine Dyes
p-Phenylenediamine (PPD) AntioxidantHighly effective at reducing fading.Can react with and cleave cyanine dyes, leading to signal loss.[7] May cause weak and diffuse fluorescence after storage.
n-Propyl gallate (NPG) AntioxidantGenerally good performance with a variety of fluorophores. Less toxic than PPD.Effectiveness can be moderate.
DABCO AntioxidantCommonly used and relatively non-toxic.Generally less effective than PPD.
Trolox AntioxidantWater-soluble and effective for live-cell imaging.May not be as effective as other agents for fixed samples.
Commercial Antifade Media Often proprietary blends of antioxidants and other stabilizersOptimized formulations for high performance and longevity. Some are specifically designed for super-resolution or live-cell imaging.Can be more expensive than homemade preparations. Compatibility with specific dyes should be verified.

Experimental Protocols

Protocol 1: Preparation of a Homemade Antifade Mounting Medium (n-Propyl Gallate-based)

This protocol describes the preparation of a common and effective antifade mounting medium.

Materials:

  • n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (ACS grade)

  • Phosphate-Buffered Saline (PBS), 10X stock solution

  • Deionized water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 1X PBS solution: Dilute your 10X PBS stock solution with deionized water to a final concentration of 1X.

  • Prepare the glycerol/PBS mixture: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 1X PBS. Mix thoroughly by vortexing or inverting the tube.

  • Prepare the n-propyl gallate stock solution: Dissolve 0.1 g of n-propyl gallate in 10 mL of 100% ethanol. This will create a 1% (w/v) stock solution.

  • Combine the solutions: While stirring the glycerol/PBS mixture, slowly add the 1% n-propyl gallate solution dropwise. Continue stirring until the solution is homogeneous.

  • pH adjustment: Adjust the pH of the final solution to 7.5-8.0 using 0.1 M NaOH or HCl.

  • Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Quantitative Analysis of Sulfo-Cy5-Mal Photobleaching

This protocol outlines a method to quantify the rate of photobleaching of your Sulfo-Cy5-Mal conjugate.

Materials:

  • Sulfo-Cy5-Mal labeled sample mounted on a microscope slide

  • Fluorescence microscope equipped with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm) and a sensitive camera (e.g., EMCCD or sCMOS)

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure:

  • Sample Preparation: Prepare your Sulfo-Cy5-Mal labeled sample as you would for your experiment, using the mounting medium you wish to test.

  • Microscope Setup:

    • Turn on the microscope and laser. Allow them to warm up for at least 30 minutes to ensure stable output.

    • Select the appropriate filter set for Sulfo-Cy5.

    • Set the laser power to a level that you would typically use for your experiments. It is crucial to keep the laser power constant throughout the experiment.

    • Set the camera exposure time and gain to values that provide a good initial signal without saturating the detector.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample that contains your Sulfo-Cy5-Mal signal.

    • Set up a time-lapse acquisition with continuous illumination. Acquire images at regular intervals (e.g., every 5 seconds) for a duration long enough to observe significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by measuring the mean intensity of a region with no signal and subtracting this value from your ROI measurements for each frame.

    • Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t1/2).

Visualizations

Photobleaching_Mechanism cluster_ground_state Ground State cluster_excited_state Excited States cluster_products Products S0 Fluorophore (S0) S1 Singlet Excited State (S1) S0->S1 Excitation Light Bleached Bleached Fluorophore S1->S0 Fluorescence Emission T1 Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O2 Fluorescence Fluorescence ROS->Bleached Reacts with Fluorophore

Caption: The Jablonski diagram illustrating the mechanism of photobleaching.

Prevention_Workflow start Start Imaging Experiment is_bleaching Is Photobleaching Occurring? start->is_bleaching optimize_settings Optimize Imaging Settings (Lower Laser Power, Shorter Exposure) is_bleaching->optimize_settings Yes end Successful Imaging is_bleaching->end No use_antifade Use Antifade Reagents optimize_settings->use_antifade check_buffer Optimize Imaging Buffer (pH, Oxygen Scavengers) use_antifade->check_buffer check_buffer->is_bleaching Re-evaluate consider_dye Consider a More Photostable Dye check_buffer->consider_dye Still Bleaching consider_dye->start

Caption: A workflow for preventing photobleaching in microscopy experiments.

Troubleshooting_Tree start Rapid Signal Loss check_intensity Is Excitation Intensity High? start->check_intensity reduce_intensity Reduce Laser/Lamp Power check_intensity->reduce_intensity Yes check_exposure Is Exposure Time Long? check_intensity->check_exposure No reduce_intensity->check_exposure reduce_exposure Shorten Exposure Time check_exposure->reduce_exposure Yes check_antifade Are You Using an Antifade Reagent? check_exposure->check_antifade No reduce_exposure->check_antifade add_antifade Incorporate an Antifade Reagent check_antifade->add_antifade No check_buffer Is Imaging Buffer Optimized? check_antifade->check_buffer Yes add_antifade->check_buffer optimize_buffer Adjust pH, Add Oxygen Scavenger check_buffer->optimize_buffer No stable_signal Stable Signal Achieved check_buffer->stable_signal Yes optimize_buffer->stable_signal

Caption: A troubleshooting decision tree for rapid photobleaching of Sulfo-Cy5-Mal.

References

Troubleshooting

Optimizing Dye-to-Protein Ratios for Sulfo-Cy5-Maleimide Labeling: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the labeling of proteins w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the labeling of proteins with Sulfo-Cy5 Maleimide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for Sulfo-Cy5-Maleimide labeling?

A1: A typical starting molar ratio of dye to protein is between 10:1 and 20:1.[1][2][3][4] However, the optimal ratio is protein-dependent and should be empirically determined. It is recommended to test a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the ideal balance between high labeling efficiency and preventing protein precipitation or loss of function due to over-labeling.[5]

Q2: What is the ideal pH for the labeling reaction?

A2: The thiol-maleimide reaction is most efficient and specific at a pH between 6.5 and 7.5.[3][6] At a pH above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine, leading to non-specific labeling.[6]

Q3: Why is a reducing agent like TCEP necessary?

A3: Cysteine residues in proteins can form disulfide bonds, which are unreactive with maleimides.[3][7] A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is used to reduce these disulfide bonds, making the thiol groups available for conjugation. TCEP is often preferred over dithiothreitol (DTT) because it does not need to be removed before the labeling reaction.[1][4]

Q4: How can I remove unreacted dye after the labeling reaction?

A4: Unreacted dye can be removed using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.[2][8] For smaller scale reactions, ultrafiltration spin columns with an appropriate molecular weight cutoff (MWCO) can also be effective.[1]

Q5: How do I determine the Degree of Labeling (DOL)?

A5: The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is calculated using spectrophotometry.[9] You need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (approximately 650 nm). A correction factor is necessary because the dye also absorbs light at 280 nm.[10]

The formula to calculate the DOL is: DOL = (A_max × ε_prot) / ((A_280 - (A_max × CF)) × ε_dye)[9] Where:

  • A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_prot = Molar extinction coefficient of the protein at 280 nm.

  • ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength.

  • CF = Correction factor (A_280 of the dye / A_max of the dye).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Insufficient reduction of disulfide bonds.Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time. Ensure the reaction is performed in an oxygen-free environment to prevent re-oxidation of thiols.[1][4]
Incorrect pH of the reaction buffer.Verify that the pH of the reaction buffer is between 6.5 and 7.5 for optimal thiol-maleimide reaction.[6]
Hydrolysis of the maleimide group.Prepare fresh dye stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2] Maleimides can hydrolyze in aqueous solutions, especially at higher pH.[11]
Low dye-to-protein ratio.Increase the molar excess of the Sulfo-Cy5-Maleimide dye.[5]
Protein Precipitation Over-labeling of the protein.Decrease the dye-to-protein molar ratio or shorten the reaction time.
Protein instability in the labeling buffer.Ensure the buffer composition and pH are suitable for your specific protein. Consider adding stabilizing agents if necessary.
Non-specific Labeling Reaction pH is too high.Lower the pH of the reaction buffer to below 7.5 to minimize the reaction of maleimides with amines.[6]
Inaccurate DOL Calculation Presence of free, unreacted dye.Ensure complete removal of free dye after the labeling reaction through purification methods like gel filtration or dialysis.[10]
Incorrect extinction coefficients used.Use the correct molar extinction coefficients for your specific protein and the Sulfo-Cy5 dye.

Experimental Protocols

Protein Preparation and Reduction
  • Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES buffer).[1][2] The protein concentration should ideally be between 2-10 mg/mL.[5]

  • To reduce disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution.[1]

  • Incubate the mixture for approximately 30 minutes at room temperature.[1] To prevent the re-formation of disulfide bonds, it is beneficial to carry out this step under an inert gas like nitrogen or argon.[1]

Sulfo-Cy5-Maleimide Labeling Reaction
  • Prepare a 10 mM stock solution of Sulfo-Cy5-Maleimide in anhydrous DMSO.[1][2]

  • While gently stirring or vortexing the protein solution, add the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1 to 20:1).[1][2]

  • Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[1][2]

Purification of the Labeled Protein
  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[1]

  • Load the reaction mixture onto the column.

  • Elute the labeled protein with the equilibration buffer. The first colored band to elute will be the dye-protein conjugate.

  • Collect the fractions containing the labeled protein.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis dissolve_protein Dissolve Protein in Buffer (pH 7.0-7.5) add_tcep Add TCEP (10x molar excess) dissolve_protein->add_tcep incubate_reduction Incubate 30 min at Room Temp add_tcep->incubate_reduction add_dye Add Dye to Protein (10-20:1 molar ratio) incubate_reduction->add_dye prepare_dye Prepare 10 mM Sulfo-Cy5-Mal Stock prepare_dye->add_dye incubate_labeling Incubate 2h RT or O/N 4°C (Protect from light) add_dye->incubate_labeling purify Purify via Size-Exclusion Chromatography incubate_labeling->purify calculate_dol Calculate DOL (A280 & A650) purify->calculate_dol

Caption: Experimental workflow for Sulfo-Cy5-Maleimide protein labeling.

troubleshooting_workflow start Low Labeling Efficiency? check_reduction Sufficient Disulfide Bond Reduction? start->check_reduction Yes increase_tcep Increase TCEP/incubation time. Work in an inert atmosphere. check_reduction->increase_tcep No check_ph Is pH 6.5-7.5? check_reduction->check_ph Yes increase_tcep->check_ph adjust_ph Adjust buffer pH. check_ph->adjust_ph No check_dye_ratio Sufficient Dye Molar Ratio? check_ph->check_dye_ratio Yes adjust_ph->check_dye_ratio increase_dye Increase dye-to-protein ratio. check_dye_ratio->increase_dye No check_dye_quality Is Dye Stock Fresh? check_dye_ratio->check_dye_quality Yes increase_dye->check_dye_quality prepare_fresh_dye Prepare fresh dye stock solution. check_dye_quality->prepare_fresh_dye No success Labeling Optimized check_dye_quality->success Yes prepare_fresh_dye->success

Caption: Troubleshooting logic for low labeling efficiency.

References

Optimization

Technical Support Center: Post-Labeling Purification of Sulfo-Cy5-Maleimide Conjugates

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unbound Sulfo-Cy5-Maleimide following protein labeling. Find troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unbound Sulfo-Cy5-Maleimide following protein labeling. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your fluorescently labeled protein conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound Sulfo-Cy5-Maleimide after my labeling reaction?

A1: Residual-free dye can lead to inaccurate determination of the degree of labeling (DOL), high background fluorescence in imaging applications, and potential artifacts in downstream assays.[1] Thorough purification ensures that the detected fluorescence signal originates solely from the labeled protein.

Q2: What are the most common methods for removing unbound Sulfo-Cy5-Maleimide?

A2: The most widely used techniques are size-exclusion chromatography (SEC), including spin desalting columns, and dialysis.[1][2] Protein precipitation is another, less common, alternative.

Q3: Which purification method is most suitable for my protein?

A3: The choice of method depends on your protein's size, stability, sample volume, and the required final concentration. For rapid purification of small-volume samples, spin desalting columns are often preferred.[3] For larger sample volumes or more sensitive proteins that may be diluted, dialysis is a gentle and effective option.[4]

Q4: I'm observing precipitation of my protein after labeling. What could be the cause?

A4: Protein precipitation post-labeling can occur if the protein becomes less soluble due to the attached hydrophobic dye molecules.[5] To mitigate this, consider reducing the dye-to-protein molar ratio in your labeling reaction to achieve a lower degree of labeling.[5] Using a more hydrophilic version of the dye, if available, can also help.

Q5: My protein recovery is low after purification. What are the possible reasons?

A5: Low protein recovery can be due to several factors, including non-specific binding of the protein to the purification matrix (e.g., spin column resin or dialysis membrane), protein precipitation, or protein degradation.[6][7] Ensure that the chosen purification method is compatible with your protein's properties and that you are following the manufacturer's protocols. Including protease inhibitors during purification can also be beneficial.[8]

Comparison of Purification Methods

The following table summarizes the key quantitative parameters for the most common methods used to remove unbound Sulfo-Cy5-Maleimide.

FeatureSpin Desalting Columns (SEC)DialysisProtein Precipitation
Typical Dye Removal Efficiency >95%[3]>99% (with sufficient buffer changes)[9]Variable, can be >90%[4]
Typical Protein Recovery >90%[7][10]>90%[10]60-90%
Processing Time < 15 minutes[11]4 hours to overnight[4]30-60 minutes
Sample Volume 2 µL to 4 mL[12]10 µL to >100 mL[13]Wide range
Final Concentration Can be slightly dilutedCan be significantly dilutedConcentrated
Key Advantage Speed and ease of useGentle, high purityConcentrates the sample
Key Disadvantage Potential for some protein loss with smaller proteinsTime-consuming and can lead to sample dilutionRisk of protein denaturation and co-precipitation

Experimental Protocols

Protocol 1: Unbound Dye Removal using a Spin Desalting Column

This protocol is suitable for rapid purification of small-volume labeling reactions.

  • Column Preparation:

    • Remove the bottom closure from the spin desalting column and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the buffer.

    • Place a mark on the side of the column to ensure consistent orientation in the centrifuge.[3]

    • Equilibrate the column by adding your desired buffer and centrifuging. Repeat this step 2-3 times.[14]

  • Sample Loading:

    • Place the equilibrated column into a new collection tube.

    • Slowly apply your labeling reaction mixture to the center of the resin bed.

  • Purification:

    • Centrifuge the column at 1,500 x g for 2 minutes.[3]

    • The purified, labeled protein will be in the collection tube. The unbound Sulfo-Cy5-Maleimide will remain in the column resin.

  • Storage:

    • Store the purified labeled protein protected from light at 4°C for short-term storage or at -20°C for long-term storage.

Below is a workflow diagram for the spin desalting column protocol.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_purify Purification cluster_storage Storage prep1 Remove bottom closure and loosen cap prep2 Place in collection tube prep1->prep2 prep3 Centrifuge at 1,500 x g for 1 min to remove storage buffer prep2->prep3 prep4 Equilibrate column with buffer (repeat 2-3x) prep3->prep4 load1 Place column in new collection tube load2 Apply labeling reaction mixture to resin load1->load2 purify1 Centrifuge at 1,500 x g for 2 min purify2 Collect purified labeled protein in collection tube purify1->purify2 storage1 Store protected from light at 4°C or -20°C

Spin Column Purification Workflow
Protocol 2: Unbound Dye Removal using Dialysis

This protocol is ideal for larger sample volumes and for proteins that are sensitive to the matrix of spin columns.

  • Membrane Preparation:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein) to ensure retention of the protein.[4]

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or boiling to remove preservatives.

  • Sample Loading:

    • Load your labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.

  • Dialysis:

    • Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C.[4]

    • Stir the dialysis buffer gently.

    • Perform at least three buffer changes over a period of 4 to 24 hours to ensure complete removal of the unbound dye.[4]

  • Sample Recovery and Storage:

    • Carefully remove the dialysis tubing/cassette from the buffer.

    • Recover the purified labeled protein.

    • Store the protein protected from light at 4°C or -20°C.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unbound Sulfo-Cy5-Maleimide.

ProblemPossible Cause(s)Recommended Solution(s)
High background fluorescence in final sample - Incomplete removal of unbound dye.- Non-specific binding of the dye to the protein.- Repeat the purification step (e.g., use a second spin column).- Increase the number of buffer changes and/or duration of dialysis.- Consider using a blocking agent if non-specific binding is suspected.[15]
Low protein recovery - Protein precipitation.- Non-specific binding to the purification matrix.- Use of an inappropriate MWCO for dialysis.- Centrifuge the sample before purification to remove any aggregates.- Use a different purification method (e.g., dialysis instead of a spin column).- Ensure the MWCO of the dialysis membrane is at least half the molecular weight of your protein.[7]
Unbound dye detected in the purified sample - Overloading of the spin column.- Insufficient dialysis.- Aggregation of the dye, making it behave like a larger molecule.- Reduce the sample volume applied to the spin column.- Increase the duration and number of buffer changes during dialysis.- If dye aggregation is suspected, consider adding a small amount of non-ionic detergent to the buffers.
Labeled protein appears aggregated - The hydrophobic nature of the Cy5 dye can induce protein aggregation.- Reduce the degree of labeling by lowering the dye-to-protein ratio in the labeling reaction.- Perform size-exclusion chromatography to separate monomers from aggregates.

Below is a troubleshooting workflow to address common purification issues.

G start Start Purification issue Problem Encountered? start->issue high_bg High Background Fluorescence issue->high_bg Yes low_recovery Low Protein Recovery free_dye Free Dye Detected aggregation Protein Aggregation end Successful Purification issue->end No solution_bg Repeat purification step Increase dialysis time/ buffer changes high_bg->solution_bg solution_recovery Check for precipitation Use alternative method Verify MWCO low_recovery->solution_recovery solution_dye Reduce sample load Increase dialysis efficiency Consider detergent free_dye->solution_dye solution_agg Lower degree of labeling Perform SEC for monomer isolation aggregation->solution_agg

Troubleshooting Purification Issues

References

Troubleshooting

Sulfo-Cy5-Maleimide Conjugate Stability: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Sulfo-Cy5-Maleimide conjugates. It is intended for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Sulfo-Cy5-Maleimide conjugates. It is intended for researchers, scientists, and drug development professionals who utilize these conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with Sulfo-Cy5-Maleimide conjugates?

A1: The main stability concern for Sulfo-Cy5-Maleimide conjugates, and thiol-maleimide conjugates in general, is the reversibility of the linkage.[1][2][3] The thiosuccinimide ring formed upon conjugation can undergo a retro-Michael reaction, leading to deconjugation of the Sulfo-Cy5 dye.[1][2] This is particularly problematic in biological environments containing high concentrations of thiols, such as glutathione, which can lead to the transfer of the maleimide-dye to other molecules.[1][2][3]

Q2: What factors influence the stability of the thiol-maleimide linkage?

A2: Several factors can impact the stability of the conjugate:

  • pH: The thiol-maleimide reaction is most efficient and specific at a pH range of 6.5-7.5.[4][5] At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) can occur.[4][5] The stability of the formed thiosuccinimide ring is also pH-dependent, with increased susceptibility to hydrolysis at higher pH.[4]

  • Temperature: Elevated temperatures can accelerate both the retro-Michael reaction and the hydrolysis of the maleimide ring. For long-term storage, it is recommended to keep the conjugates at -20°C or lower.[6][7][8]

  • Presence of Thiols: As mentioned, the presence of other thiol-containing molecules can promote a thiol exchange reaction via the retro-Michael pathway, leading to the loss of the fluorescent label from the target molecule.[1][2][3]

  • Local Chemical Environment: The stability of the conjugate can be influenced by the surrounding amino acid residues on the protein.[8]

Q3: How can I improve the stability of my Sulfo-Cy5-Maleimide conjugate?

A3: There are two primary strategies to enhance the stability of your conjugate:

  • Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring of the conjugate can be intentionally hydrolyzed to form a stable succinamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction.[9][10][11] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a controlled period.[8]

  • Transcyclization for N-terminal Cysteine Conjugates: If you are conjugating Sulfo-Cy5-Maleimide to an N-terminal cysteine residue of a peptide or protein, a transcyclization reaction can occur. This intramolecular rearrangement forms a more stable six-membered thiazine ring.[1][2][3][12] This process is typically favored by extended incubation times in a buffered solution at neutral to slightly basic pH.[2][3]

Q4: What are the recommended storage conditions for Sulfo-Cy5-Maleimide and its conjugates?

A4:

  • Sulfo-Cy5-Maleimide Reagent: The unreacted maleimide dye should be stored at -20°C in the dark and kept desiccated to prevent moisture-induced hydrolysis.[6][7][8]

  • Sulfo-Cy5-Maleimide Conjugates: For short-term storage, 4°C is acceptable. For long-term stability, it is recommended to store the purified conjugate at -20°C or -80°C in a suitable buffer (e.g., PBS, pH 7.4). Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no fluorescence signal after conjugation Hydrolysis of Sulfo-Cy5-Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, rendering it unreactive towards thiols.[4]Prepare fresh solutions of Sulfo-Cy5-Maleimide in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the dye in aqueous buffers.[4]
Oxidation of Thiols: Free sulfhydryl groups on the protein/peptide can oxidize to form disulfide bonds, which are unreactive with maleimides.[5]Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[5] Include a chelating agent like EDTA in your buffers to prevent metal-catalyzed oxidation.[5]
Suboptimal pH of Reaction Buffer: The reaction rate is significantly slower at pH values below 6.5.[5]Ensure the pH of your reaction buffer is within the optimal range of 6.5-7.5.[4][5]
Loss of fluorescence signal over time Retro-Michael Reaction (Deconjugation): The thiol-maleimide linkage is reversible, leading to the dissociation of the dye.[1][2]Stabilize the conjugate by either hydrolysis of the thiosuccinimide ring or, for N-terminal cysteine conjugates, by promoting transcyclization (see Q3 and detailed protocols below).
Photobleaching of Sulfo-Cy5: While relatively photostable, prolonged exposure to intense light can lead to photobleaching.Minimize exposure of the conjugate to light during experiments and storage.
Inconsistent conjugation efficiency Incorrect Stoichiometry: The molar ratio of maleimide to thiol is critical for efficient labeling.Optimize the molar excess of Sulfo-Cy5-Maleimide. A 10-20 fold molar excess of the dye is a common starting point for protein labeling.[5]
Presence of Competing Nucleophiles: Primary amines (e.g., from Tris buffer or lysine residues) can react with maleimides at pH > 7.5.[4][5]Use a non-amine-containing buffer like PBS or HEPES within the recommended pH range of 6.5-7.5.[4][5]

Quantitative Data Summary

Table 1: Factors Affecting Thiol-Maleimide Conjugate Stability

FactorConditionImpact on StabilityReference
pH pH 6.5 - 7.5Optimal for conjugation, moderate stability[4][5]
pH > 8.0Increased rate of thiosuccinimide hydrolysis (stabilizing), but also increased hydrolysis of unreacted maleimide[4][8]
Temperature 4°CSlower degradation[13]
25°CFaster degradation[13]
37°CSignificantly faster degradation[8]
Additives Glutathione (GSH)Promotes retro-Michael reaction and thiol exchange[1][2][3]
Structural Modification Hydrolysis of thiosuccinimide ringIncreased stability, prevents retro-Michael reaction[9][10][11]
Transcyclization (N-terminal Cys)Forms a more stable thiazine ring[1][2][3][12]

Key Experimental Protocols

Protocol 1: General Conjugation of Sulfo-Cy5-Maleimide to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

    • If the protein contains disulfide bonds, reduce them by adding a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • Dye Preparation:

    • Immediately before use, dissolve Sulfo-Cy5-Maleimide in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved Sulfo-Cy5-Maleimide to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Stability Assessment of Sulfo-Cy5-Maleimide Conjugate using HPLC-MS
  • Sample Preparation:

    • Incubate the purified Sulfo-Cy5-Maleimide conjugate (e.g., at 50 µM) in a relevant buffer (e.g., PBS, pH 7.4) at 37°C.

    • To test for susceptibility to thiol exchange, include a sample with a physiological concentration of a thiol, such as 5 mM glutathione.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench any further reaction by adding an excess of a thiol-capping agent like N-ethylmaleimide or by acidification.

  • HPLC-MS Analysis:

    • Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Monitor the disappearance of the intact conjugate peak and the appearance of any deconjugated or exchanged products over time by extracting the ion chromatograms for the expected masses.

Protocol 3: Stabilization of Sulfo-Cy5-Maleimide Conjugate by Thiosuccinimide Ring Hydrolysis
  • pH Adjustment:

    • After purification of the Sulfo-Cy5-Maleimide conjugate, adjust the pH of the solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).

  • Incubation:

    • Incubate the conjugate at room temperature or 37°C. The time required for complete hydrolysis can vary (from hours to days) and should be monitored.

  • Monitoring:

    • Monitor the progress of the hydrolysis by HPLC-MS. The hydrolyzed product will have a mass increase of 18 Da (due to the addition of a water molecule) and a different retention time compared to the unhydrolyzed conjugate.

  • Final Buffering:

    • Once hydrolysis is complete, adjust the pH back to neutral (e.g., pH 7.4) for storage.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_stability Stability Issues & Solutions protein Thiol-containing Protein/Peptide conjugation Conjugation Reaction (pH 6.5-7.5) protein->conjugation sulfo_cy5 Sulfo-Cy5-Maleimide sulfo_cy5->conjugation purification Purification conjugation->purification conjugate Sulfo-Cy5 Conjugate (Unstable) purification->conjugate retro_michael Retro-Michael Reaction (Deconjugation) conjugate->retro_michael hydrolysis Hydrolysis (pH > 8.5) conjugate->hydrolysis transcyclization Transcyclization (N-terminal Cys) conjugate->transcyclization stable_conjugate Stable Sulfo-Cy5 Conjugate hydrolysis->stable_conjugate transcyclization->stable_conjugate

Caption: Experimental workflow for Sulfo-Cy5-Maleimide conjugation and stabilization.

signaling_pathway cluster_unstable Unstable Conjugate cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathways unstable Thiosuccinimide Linkage retro_michael Retro-Michael Reaction unstable->retro_michael hydrolysis Hydrolysis unstable->hydrolysis transcyclization Transcyclization unstable->transcyclization thiol_exchange Thiol Exchange (e.g., with Glutathione) retro_michael->thiol_exchange stable_hydrolyzed Stable Hydrolyzed (Succinamic Acid Thioether) hydrolysis->stable_hydrolyzed stable_transcyclized Stable Transcyclized (Thiazine Ring) transcyclization->stable_transcyclized

Caption: Pathways of Sulfo-Cy5-Maleimide conjugate instability and stabilization.

References

Optimization

Sulfo-Cy5-Maleimide Labeling Reaction: Technical Support Center

Welcome to the technical support center for Sulfo-Cy5-Maleimide labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Maleimide labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of buffer pH on your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling a protein with Sulfo-Cy5-Maleimide?

A1: The optimal pH range for a Sulfo-Cy5-Maleimide labeling reaction is between 6.5 and 7.5.[1][2] Within this range, the maleimide group shows high selectivity for thiol groups (sulfhydryl groups) found in cysteine residues.[2][3][4] At a pH of 7.0, the reaction rate of the maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring specific labeling.[1][2]

Q2: What happens if the buffer pH is too high (above 7.5)?

A2: If the buffer pH rises above 7.5, the selectivity of the maleimide for thiols decreases.[2][5] Several issues can arise:

  • Competitive Reaction with Amines: Primary amines, such as the side chain of lysine residues and the N-terminus of the protein, become deprotonated and can react with the maleimide group.[1][2][5] This leads to non-specific labeling of your protein.

  • Increased Hydrolysis of the Maleimide: The maleimide ring is susceptible to hydrolysis in aqueous solutions, and this rate of hydrolysis increases with higher pH.[1][2] If the maleimide group on the Sulfo-Cy5 dye hydrolyzes before it can react with a thiol, it becomes unreactive, leading to lower labeling efficiency.[2]

  • Thiazine Rearrangement: In the case of labeling an N-terminal cysteine, a side reaction leading to the formation of a thiazine structure can occur. The rate of this rearrangement increases at a more basic pH.[6][7]

Q3: What are the consequences of a buffer pH that is too low (below 6.5)?

A3: While a slightly acidic pH can help maintain the stability of the maleimide group against hydrolysis, a pH below 6.5 will significantly slow down the thiol-maleimide reaction rate.[8] This is because the reaction relies on the presence of the thiolate anion (S-), and at lower pH values, the thiol group (-SH) is predominantly in its protonated form, which is less nucleophilic.

Q4: Which buffers are recommended for the Sulfo-Cy5-Maleimide labeling reaction?

A4: It is crucial to use a buffer that does not contain any primary or secondary amines or thiols, as these will compete with the target protein for the dye. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH between 7.2 and 7.4.[1]

  • HEPES buffer.[3][4]

  • Tris buffer can be used, but it is important to ensure the pH is maintained within the optimal range of 7.0-7.5.[3][4]

  • Sodium Bicarbonate or Sodium Borate buffers are generally used for NHS-ester chemistry which requires a higher pH and should be avoided for maleimide reactions to prevent side reactions.[9]

Q5: Can I store the Sulfo-Cy5-Maleimide dye dissolved in an aqueous buffer?

A5: It is not recommended to store Sulfo-Cy5-Maleimide in an aqueous buffer for extended periods.[2] The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH.[2][10] For best results, you should prepare the dye solution in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Buffer pH is too low: The thiol-maleimide reaction is slow at acidic pH.Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.
Hydrolysis of Sulfo-Cy5-Maleimide: The dye has degraded due to moisture or inappropriate storage.Prepare a fresh stock solution of the dye in anhydrous DMF or DMSO immediately before the labeling reaction.
Oxidation of Thiol Groups: Cysteine residues have formed disulfide bonds and are unavailable for labeling.Reduce the protein with a disulfide-reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling.[3] Avoid DTT if not removed, as it contains a thiol.
Non-specific Labeling Buffer pH is too high: The maleimide group is reacting with primary amines (e.g., lysine residues).Lower the buffer pH to the recommended range of 6.5-7.5 to ensure chemoselectivity for thiols.[2]
Inconsistent Labeling Results Inaccurate pH Measurement: The pH of the buffer is not consistent between experiments.Calibrate your pH meter before preparing the buffer. Use freshly prepared buffers for each experiment.
Buffer Component Interference: The buffer contains competing nucleophiles.Use a non-amine, non-thiol containing buffer such as PBS or HEPES.[3][4]
Precipitation of Protein during Labeling Poor Protein Solubility: The protein is not stable at the chosen pH or in the selected buffer.Optimize the buffer composition. Consider adding non-interfering solubilizing agents.
Impact of pH on Thiol-Maleimide Reaction Rate and Side Reactions
pH Range Reaction Rate with Thiols Reaction with Amines Maleimide Hydrolysis Rate Thiazine Rearrangement (N-terminal Cys)
< 6.5 SlowNegligibleVery SlowNegligible
6.5 - 7.5 Optimal MinimalSlow to ModerateLow
> 7.5 FastSignificant Increases Significantly Increases Significantly

Experimental Protocols

Protocol 1: Standard Sulfo-Cy5-Maleimide Labeling of a Protein

This protocol provides a general procedure for labeling a protein containing free cysteine residues with Sulfo-Cy5-Maleimide.

Materials:

  • Protein to be labeled (in a suitable buffer, pH 7.0-7.5, e.g., PBS)

  • Sulfo-Cy5-Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X PBS, pH 7.2-7.4, degassed

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Prepare the Sulfo-Cy5-Maleimide Stock Solution:

    • Allow the vial of Sulfo-Cy5-Maleimide to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Perform the Labeling Reaction:

    • Add a 10-20 fold molar excess of the Sulfo-Cy5-Maleimide stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[11]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 651 nm (for Cy5).[12]

    • Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein.

Protocol 2: pH Optimization for Labeling

To determine the optimal pH for your specific protein, it is recommended to perform small-scale trial reactions at different pH values.

Procedure:

  • Prepare several small aliquots of your protein in buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, and 8.0).

  • Perform the labeling reaction as described in Protocol 1 for each pH condition.

  • After purification, compare the degree of labeling and the amount of non-specific labeling (if a method for its detection is available) for each condition to identify the optimal pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 6.5-7.5 Buffer) Mix Combine & Incubate (2h RT or O/N 4°C) Protein->Mix Dye Sulfo-Cy5-Mal Stock (DMSO/DMF) Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify Analyze Spectrophotometry (A280 & A651) Purify->Analyze ph_impact cluster_ph Buffer pH cluster_outcomes Reaction Outcomes pH_low < 6.5 (Acidic) Slow_Reaction Slow Reaction Rate pH_low->Slow_Reaction pH_optimal 6.5 - 7.5 (Optimal) Optimal_Labeling Specific Thiol Labeling pH_optimal->Optimal_Labeling pH_high > 7.5 (Alkaline) Amine_Reaction Non-Specific Amine Reaction pH_high->Amine_Reaction Hydrolysis Maleimide Hydrolysis pH_high->Hydrolysis

References

Troubleshooting

Strategies to increase the signal-to-noise ratio with Sulfo-Cy5-Mal

Welcome to the technical support center for Sulfo-Cy5 maleimide labeling. This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 maleimide labeling. This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and increase the signal-to-noise ratio.

Troubleshooting Guide

This section addresses common issues encountered during Sulfo-Cy5 maleimide labeling experiments in a question-and-answer format.

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure your specific signal, leading to inaccurate results.

Question: What are the common causes of high background and how can I fix this?

Answer: High background with Sulfo-Cy5 maleimide can stem from several factors, including excess unbound dye, non-specific binding of the conjugate, and autofluorescence of the sample.[1][2]

Strategies to Reduce High Background:

  • Optimize Dye-to-Protein Ratio: Using an excessive molar ratio of dye to protein can lead to an over-labeled conjugate that is prone to aggregation and non-specific binding. It is recommended to perform a titration to find the optimal dye-to-protein ratio, typically starting in the range of 10-20 moles of dye per mole of protein.[3]

  • Ensure Thorough Purification: It is critical to remove all unconjugated "free" dye after the labeling reaction.[4] Unbound Sulfo-Cy5-Mal can bind non-specifically to cellular components, causing high background.[1] Common purification methods include:

    • Spin Columns/Gel Filtration: Effective for rapid removal of free dye from small volume samples.[4]

    • Dialysis: Suitable for larger sample volumes, but may be more time-consuming.

  • Increase Washing Steps: Insufficient washing after incubation with the labeled conjugate can leave behind unbound molecules. Increase the number and/or duration of wash steps to thoroughly remove non-specifically bound conjugates.[1][5] Including a mild detergent, such as Tween-20 (0.05% to 0.1%), in the wash buffer can also help reduce non-specific interactions.[6]

  • Use a Blocking Buffer: Before applying the Sulfo-Cy5 labeled molecule, incubate the sample with a blocking buffer to saturate non-specific binding sites.[1] Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody host.

  • Control for Autofluorescence: Biological samples can exhibit natural autofluorescence.[2] Always include an unstained control to assess the level of autofluorescence in your sample.[1]

Issue 2: Weak or No Specific Signal

A weak or absent signal can make it difficult to detect your target of interest.

Question: I'm not seeing a signal, or it's very weak. What's wrong?

Answer: A weak or absent signal can be due to several factors, from inefficient labeling to issues with sample preparation and imaging.

Strategies to Enhance Specific Signal:

  • Confirm Thiol Availability: The maleimide group of Sulfo-Cy5-Mal reacts specifically with free sulfhydryl (-SH) groups.[3][7] If your protein of interest has disulfide bonds, these must be reduced to generate free thiols for labeling.

    • Reduction Step: Use a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[3] Note that excess DTT must be removed before adding the maleimide dye, as it will compete for labeling. TCEP does not need to be removed before conjugation.[3]

  • Optimize Labeling Conditions: The efficiency of the labeling reaction is dependent on several factors.

    • pH: The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5.[3][8] At pH values above 7.5, the maleimide group can react with primary amines, and hydrolysis of the maleimide group increases.

    • Incubation Time and Temperature: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Verify Target Expression: Confirm that your target molecule is present in the sample at a detectable level.[1]

  • Check Imaging Settings: Ensure you are using the correct excitation and emission filters for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye/protein molar ratio for labeling with Sulfo-Cy5-Mal?

A typical starting point is a 10-20 fold molar excess of dye to protein.[3] However, the optimal ratio is protein-dependent and should be determined empirically by testing a range of ratios (e.g., 5:1, 10:1, 20:1).[10] Over-labeling can lead to protein precipitation and increased non-specific binding, while under-labeling will result in a weak signal.[8]

Q2: What buffers are compatible with Sulfo-Cy5 maleimide labeling?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers at a pH between 7.0 and 7.5 are suitable for the labeling reaction.[3] Avoid buffers containing thiols (e.g., DTT in the labeling step) as they will compete with the target molecule for reaction with the maleimide.

Q3: How should I prepare the Sulfo-Cy5-Mal stock solution?

Sulfo-Cy5-Mal is water-soluble.[7][11] However, it is often recommended to prepare a stock solution in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[12][13]

Q4: How can I quench the labeling reaction and remove excess dye?

After the incubation period, the reaction can be stopped by adding a low molecular weight thiol-containing compound like glutathione or mercaptoethanol to consume any unreacted Sulfo-Cy5-Mal.[3] The excess dye and quenching agent can then be removed by gel filtration (e.g., a desalting column) or dialysis.[3][4]

Q5: My protein has no free cysteines. Can I still label it with Sulfo-Cy5-Mal?

If your protein of interest does not have accessible free cysteine residues, you can potentially introduce them through site-directed mutagenesis. Alternatively, you can use a different labeling chemistry that targets other functional groups, such as NHS esters which react with primary amines (e.g., lysine residues).

Data Presentation

Table 1: Recommended Reaction Conditions for Sulfo-Cy5 Maleimide Labeling

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for specific maleimide-thiol reaction.[3]
Buffer Phosphate, HEPES, TrisAvoid thiol-containing buffers during labeling.
Dye:Protein Molar Ratio 10:1 to 20:1Optimize for each specific protein.[3]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[8]
Incubation Time 2 hours at RT or overnight at 4°CProtect from light.[3]
Reducing Agent (if needed) TCEP or DTTRemove excess DTT before adding the dye.

Experimental Protocols & Visualizations

Protocol: Reduction of Disulfide Bonds and Sulfo-Cy5-Mal Labeling

This protocol outlines the steps for reducing protein disulfide bonds and subsequent labeling with Sulfo-Cy5 maleimide.

1. Protein Preparation: a. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[8][9] b. If the buffer contains interfering substances like free thiols, perform a buffer exchange.

2. Reduction of Disulfide Bonds (if necessary): a. Add a 10-fold molar excess of TCEP or DTT to the protein solution.[3] b. Incubate for 30 minutes at room temperature. c. If DTT was used, remove the excess DTT using a desalting column or dialysis. TCEP does not require removal.[3]

3. Labeling Reaction: a. Prepare a 10 mM stock solution of Sulfo-Cy5-Mal in DMSO or DMF.[3] b. Add the desired molar excess of Sulfo-Cy5-Mal stock solution to the protein solution while gently stirring. c. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

4. Quenching and Purification: a. (Optional) Quench the reaction by adding a small molecule thiol (e.g., glutathione) in excess.[3] b. Purify the labeled protein from excess dye and other reaction components using a desalting spin column or dialysis.[4][9]

experimental_workflow cluster_prep 1. Protein Preparation cluster_reduction 2. Reduction (Optional) cluster_labeling 3. Labeling Reaction cluster_purification 4. Purification cluster_output Final Product prep_protein Dissolve Protein in Thiol-Free Buffer (pH 7.0-7.5) reduce Add Reducing Agent (e.g., TCEP) prep_protein->reduce If Disulfides Present add_dye Add Sulfo-Cy5-Mal (10-20x molar excess) prep_protein->add_dye No Disulfides incubate_reduce Incubate 30 min at RT reduce->incubate_reduce incubate_reduce->add_dye incubate_label Incubate 2h at RT or overnight at 4°C (dark) add_dye->incubate_label quench Quench with Excess Thiol (Optional) incubate_label->quench purify Purify via Spin Column or Dialysis quench->purify final_product Purified Sulfo-Cy5 Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling with Sulfo-Cy5 maleimide.

Signaling Pathway: Maleimide-Thiol Conjugation

The core of the labeling strategy is the specific reaction between the maleimide group of the Sulfo-Cy5 dye and a free thiol (sulfhydryl) group on the target molecule, typically a cysteine residue.

maleimide_thiol_reaction Sulfo_Cy5_Mal Sulfo-Cy5-Maleimide Conjugate Stable Thioether Bond (Labeled Protein) Sulfo_Cy5_Mal->Conjugate pH 6.5-7.5 Protein_SH Protein with Free Thiol (-SH) Protein_SH->Conjugate

Caption: Reaction scheme for Sulfo-Cy5 maleimide conjugation to a thiol group.

Logical Relationship: Troubleshooting Signal-to-Noise Issues

This diagram illustrates the decision-making process for troubleshooting common signal-to-noise problems.

troubleshooting_logic start Poor Signal-to-Noise Ratio high_bg High Background? start->high_bg weak_signal Weak/No Signal? high_bg->weak_signal No sol_bg_purify Improve Purification (Remove Free Dye) high_bg->sol_bg_purify Yes sol_ws_thiol Ensure Thiol Availability (Reduce Disulfides) weak_signal->sol_ws_thiol Yes end Improved S/N Ratio weak_signal->end No sol_bg_ratio Optimize Dye:Protein Ratio sol_bg_purify->sol_bg_ratio sol_bg_wash Increase Wash Steps sol_bg_ratio->sol_bg_wash sol_bg_block Use Blocking Buffer sol_bg_wash->sol_bg_block sol_bg_block->weak_signal sol_ws_conditions Optimize Labeling (pH, Time) sol_ws_thiol->sol_ws_conditions sol_ws_target Verify Target Expression sol_ws_conditions->sol_ws_target sol_ws_imaging Check Imaging Settings sol_ws_target->sol_ws_imaging sol_ws_imaging->end

Caption: Decision tree for troubleshooting signal-to-noise ratio issues.

References

Optimization

Non-specific binding of Sulfo-Cy5-Mal conjugates and how to block it

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of Sulfo-Cy5-Maleimide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of Sulfo-Cy5-Maleimide conjugates?

Non-specific binding of Sulfo-Cy5-Maleimide conjugates can stem from several factors related to the components of the conjugate and their interactions with the experimental environment:

  • The Sulfo-Cy5 Dye:

    • Hydrophobic Interactions: Cyanine dyes like Cy5 can be hydrophobic, leading to non-specific adhesion to surfaces and hydrophobic regions of proteins.[1][2][3][4][5][6]

    • Ionic Interactions: The charged sulfonate groups on the Sulfo-Cy5 dye can interact with positively charged molecules or surfaces, causing non-specific binding.[1][7] Conversely, the overall negative charge of the dye can lead to attraction to positively charged areas within cells, such as the nuclei and mitochondria.

    • Cell-Specific Binding: Cyanine dyes have been observed to bind non-specifically to certain cell types, particularly monocytes and macrophages, potentially through interactions with receptors like CD64.[8]

  • The Maleimide Moiety:

    • Reaction with Amines: While maleimides are highly selective for thiols at a pH of 6.5-7.5, their reactivity can shift towards primary amines at a pH above 8.5, leading to unintended conjugation.[9][10]

    • Unquenched Maleimides: Excess, unreacted maleimide groups on the conjugate can bind to any available thiol groups in your sample, resulting in off-target labeling.

  • The Conjugate as a Whole:

    • Hydrophobicity: The overall hydrophobicity of the protein-dye conjugate can cause it to aggregate or stick to surfaces, contributing to background signal.[3][4]

Q2: What are the common blocking agents used to prevent non-specific binding, and what are their pros and cons?

Several blocking agents can be used to minimize non-specific binding. The choice of blocking agent can be critical and may need to be empirically determined for each specific application.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Readily available, generally effective for many applications.[11]Can sometimes reduce the signal-to-background ratio in thick tissue samples.[12] May contain contaminating immunoglobulins that can cross-react with secondary antibodies.[13][14]
Normal Serum 5-10%Effective at blocking non-specific binding, especially when the serum is from the same species as the secondary antibody.[13][15]More expensive than BSA or milk. Can contain antibodies that cross-react with the primary antibody if not chosen carefully.[13]
Non-fat Dry Milk 0.1-5%Inexpensive and widely available.[11]Contains phosphoproteins, making it unsuitable for phosphoprotein-specific antibody applications. Can also deteriorate if not prepared and stored properly.[11][13]
Fish Gelatin 0.1-5%Less likely to cross-react with mammalian antibodies compared to BSA or milk.[13][16]Contains endogenous biotin, making it incompatible with biotin-based detection systems.[13][17]
Casein 1%Can provide lower backgrounds than milk or BSA. Recommended for biotin-avidin systems.[16]
Synthetic Polymers (PEG, PVA, PVP) 0.5-2% (PVP)Protein-free, reducing the chance of cross-reactivity. Useful for detecting small proteins that might be masked by larger blocking proteins.[13][16][18]May not be as effective as protein-based blockers in all situations.[18]
Salmon Sperm DNA 100 µg/mL - 1 mg/mLReduces non-specific binding of probes to nucleic acids and can block charge-based interactions.[19][20][21][22][23]Primarily for nucleic acid-based applications, but can be a helpful additive in other contexts to reduce electrostatic binding.

Q3: How can I quench the unreacted maleimide groups on my Sulfo-Cy5 conjugate?

Quenching excess maleimide groups is a critical step to prevent your conjugate from reacting non-specifically with other thiol-containing molecules in your sample. This can be achieved by adding a small molecule thiol to the reaction mixture after the conjugation to your target molecule is complete.

Common quenching agents include:

  • Cysteine

  • β-mercaptoethanol (BME)

  • Dithiothreitol (DTT) (Note: DTT should not be present during the initial conjugation reaction as it will compete with the target thiol).[9]

A typical procedure involves adding a 10- to 100-fold molar excess of the quenching agent relative to the initial amount of maleimide and incubating for a short period (e.g., 15-30 minutes) at room temperature. The quenched conjugate should then be purified to remove the excess quenching agent and unreacted dye.

Troubleshooting Guides

Problem: High background fluorescence in my immunofluorescence experiment.

Possible CauseTroubleshooting Step
Inadequate Blocking Optimize your blocking buffer. Try a different blocking agent from the table above. Increase the blocking incubation time.[24][25]
Sub-optimal Antibody Concentration Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.[26]
Non-specific Binding of Sulfo-Cy5 If you are working with cell types known to bind cyanine dyes (e.g., monocytes, macrophages), consider using a specialized commercial blocking buffer designed for cyanine dyes.[8][26]
Unquenched Maleimides Ensure that the maleimide groups on your conjugate have been properly quenched after labeling.
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[24]
Autofluorescence Examine an unstained sample to assess the level of autofluorescence. If high, consider using a different fixation method or a commercial autofluorescence quenching solution.[26][27]

Problem: My Sulfo-Cy5-Maleimide conjugate appears to be aggregating.

Possible CauseTroubleshooting Step
Hydrophobic Interactions Increase the ionic strength of your storage and reaction buffers. Consider adding a non-ionic detergent (e.g., Tween-20) at a low concentration (0.05-0.1%).
High Degree of Labeling A high dye-to-protein ratio can increase the overall hydrophobicity of the conjugate. Optimize your labeling reaction to achieve a lower degree of labeling.
Improper Storage Store your conjugate at the recommended temperature and in a buffer that is optimal for the stability of your target molecule. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: General Blocking Procedure for Immunofluorescence

  • Rehydration and Permeabilization: Rehydrate your fixed samples with Phosphate Buffered Saline (PBS). If your target is intracellular, permeabilize the cells with a detergent such as Triton X-100 (e.g., 0.1-0.5% in PBS for 10-15 minutes).

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Blocking: Incubate the samples with your chosen blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature. Ensure the samples are completely covered with the blocking solution.

  • Primary Antibody Incubation: Dilute your primary antibody in the blocking buffer and incubate with the samples according to your optimized protocol.

  • Washing: Wash the samples three times with PBS containing a small amount of detergent (e.g., 0.05% Tween-20) for 5 minutes each.

  • Secondary Conjugate Incubation: Dilute your Sulfo-Cy5-Maleimide conjugated secondary antibody in the blocking buffer and incubate with the samples, protected from light.

  • Final Washes: Wash the samples three times with PBS-Tween, followed by a final wash with PBS to remove residual detergent.

  • Mounting and Imaging: Mount your samples with an appropriate mounting medium and proceed with imaging.

Protocol: Quenching Unreacted Maleimide

  • Perform Conjugation: React your thiol-containing molecule with Sulfo-Cy5-Maleimide according to your established protocol.

  • Prepare Quenching Solution: Prepare a fresh solution of a thiol-containing quenching agent (e.g., 1 M cysteine or β-mercaptoethanol).

  • Add Quenching Agent: Add the quenching agent to your conjugation reaction to a final concentration that is in 10- to 100-fold molar excess over the initial amount of Sulfo-Cy5-Maleimide.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purify: Remove the excess quenching agent and unreacted dye from your conjugate using a suitable method such as dialysis, gel filtration, or a spin column.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_final Final Steps Fixation Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking Blocking Step Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 SecondaryConj Sulfo-Cy5-Mal Conjugate Incubation Washing2 Washing SecondaryConj->Washing2 Washing1->SecondaryConj Mounting Mounting Washing2->Mounting Washing3 Washing Imaging Imaging Mounting->Imaging

Caption: A generalized workflow for an immunofluorescence experiment highlighting the critical blocking step.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions NSB Non-Specific Binding (High Background) OptimizeBlocking Optimize Blocking Agent & Incubation NSB->OptimizeBlocking Quench Quench Excess Maleimide NSB->Quench Titrate Titrate Antibodies NSB->Titrate SpecialBlocker Use Specialized Dye Blocker NSB->SpecialBlocker Dye Sulfo-Cy5 Dye (Hydrophobicity, Charge) Dye->NSB Maleimide Unquenched Maleimide Maleimide->NSB Blocking Inadequate Blocking Blocking->NSB Concentration High Antibody Concentration Concentration->NSB

Caption: Logical relationship between causes of non-specific binding and corresponding troubleshooting strategies.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Sulfo-Cy5-Mal vs. Alexa Fluor 647 Maleimide for Thiol-Reactive Labeling

In the realm of fluorescent labeling, particularly for proteins and other biomolecules, the choice of fluorophore is paramount to experimental success. For researchers targeting thiol groups on cysteinyl residues, both S...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescent labeling, particularly for proteins and other biomolecules, the choice of fluorophore is paramount to experimental success. For researchers targeting thiol groups on cysteinyl residues, both Sulfo-Cy5 maleimide and Alexa Fluor 647 maleimide stand out as popular choices in the far-red spectrum. This guide provides an objective, data-driven comparison of their performance to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 maleimide consistently demonstrates superior performance in key metrics for protein labeling when compared to Sulfo-Cy5 maleimide. While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability. A significant drawback of Cy5 dyes is their propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL). This aggregation can lead to a decrease in the overall fluorescence of the conjugate. In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.

PropertySulfo-Cy5 MaleimideAlexa Fluor 647 Maleimide
Excitation Maximum (nm) ~646 - 648~650 - 651
Emission Maximum (nm) ~662 - 671~665 - 671
Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000~239,000 - 270,000
Fluorescence Quantum Yield ~0.28~0.33
Photostability Less photostableMore photostable
Brightness Generally lower, especially at high DOLSignificantly brighter
Self-Quenching Prone to self-quenching and aggregationMinimal self-quenching
Water Solubility High (sulfonated)High

Experimental Protocols

Detailed methodologies for key applications are provided below. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

Protein Labeling with Maleimide Dyes

This protocol outlines the general procedure for conjugating thiol-reactive maleimide dyes to proteins.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) p_prep->reduction d_prep Prepare Dye Stock Solution (10 mM in anhydrous DMSO or DMF) conjugation Conjugate Dye to Protein (Molar ratio of 10:1 to 20:1, dye:protein) d_prep->conjugation reduction->conjugation incubation Incubate (2 hours at RT or overnight at 4°C, protected from light) conjugation->incubation purify Purify Conjugate (e.g., size-exclusion chromatography) incubation->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze

General workflow for protein labeling with maleimide dyes.

Materials:

  • Protein of interest

  • Sulfo-Cy5 maleimide or Alexa Fluor 647 maleimide

  • Thiol-free buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5, degassed

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP), optional

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.

  • Prepare Dye Stock Solution: Dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: While gently stirring, add the dye stock solution to the protein solution at a 10-20 fold molar excess of dye to protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye by size-exclusion chromatography, dialysis, or spin filtration.

  • Determine Degree of Labeling (DOL): Calculate the ratio of dye molecules to protein molecules by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.

Immunofluorescence Staining of Cells

This protocol describes a typical indirect immunofluorescence staining procedure using a fluorescently labeled secondary antibody.

Comparative

A Head-to-Head Comparison of Sulfo-Cy5-Mal and Other Far-Red Dyes for Bioconjugation

In the realm of fluorescence-based biological research and drug development, the selection of an appropriate fluorescent label is paramount to achieving sensitive and reliable results. For researchers targeting thiol gro...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research and drug development, the selection of an appropriate fluorescent label is paramount to achieving sensitive and reliable results. For researchers targeting thiol groups on proteins and other biomolecules, far-red maleimide-reactive dyes offer significant advantages, including reduced autofluorescence from biological samples and deeper tissue penetration. This guide provides a detailed comparison of Sulfo-Cy5 maleimide with other popular far-red alternatives, supported by available performance data and detailed experimental protocols.

Sulfo-Cy5 maleimide is a water-soluble and bright fluorescent dye widely used for labeling proteins and peptides.[1][2] Its maleimide group reacts specifically with free sulfhydryl groups, such as those on cysteine residues, to form a stable thioether bond. However, its performance, particularly in demanding applications, necessitates a careful comparison with other commercially available far-red maleimide dyes.

Performance Comparison of Far-Red Maleimide Dyes

The selection of a far-red maleimide dye often involves a trade-off between brightness, photostability, and susceptibility to self-quenching at high degrees of labeling. While Sulfo-Cy5 is a robust and widely used dye, alternatives may offer superior performance for specific applications, such as the detection of low-abundance targets.[2][3]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Characteristics
Sulfo-Cy5-Mal ~646[4]~662[4]~250,000 - 271,000[1][2]~0.2-0.28[5]High water solubility, bright fluorescence.[2][4] Recommended for moderate-to-high abundance targets due to potential self-quenching.[2][3]
Alexa Fluor 647 C2 Maleimide ~650~665~239,0000.33[6]High photostability and brightness, considered a superior alternative to Cy5.[7][8]
DyLight 649 Maleimide ~654~673~250,000Not specifiedSpectrally similar to Cy5, offering good fluorescence.
AZDye 647 Maleimide ~649[9]~671[9]~270,000[9]Not specifiedBright and photostable, suggested as an alternative to Sulfo-Cy5 for low-abundance targets to avoid self-quenching.[3][9]
IR 647 Maleimide Not specifiedNot specifiedNot specifiedNot specifiedRecommended for detection of low-abundance targets due to reduced self-quenching at high labeling ratios.[3]

Note: The exact spectral properties and performance characteristics can vary slightly depending on the manufacturer and the local molecular environment after conjugation. The data presented here is compiled from various sources and should be used as a guide. Direct, side-by-side experimental comparisons under identical conditions are limited in publicly available literature.

Experimental Protocols

Accurate and reproducible comparison of fluorescent dyes requires standardized experimental procedures. Below are detailed protocols for key experiments to evaluate the performance of Sulfo-Cy5-Mal and other far-red maleimide dyes.

Protein Labeling with Maleimide Dyes

This protocol outlines the steps for conjugating a maleimide-functionalized dye to a protein with available thiol groups.

Workflow for Protein Labeling

G A Prepare Protein Solution B Reduce Disulfide Bonds (Optional) A->B If necessary D Conjugation Reaction B->D C Prepare Dye Stock Solution C->D E Purification D->E F Characterization (DOL) E->F

Caption: A generalized workflow for labeling proteins with maleimide-reactive dyes.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • Sulfo-Cy5-Mal or other far-red maleimide dye

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Avoid buffers containing thiols.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching Reagent (optional): Free thiol such as L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP by dialysis or spin filtration if it interferes with the subsequent labeling step.

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation: While gently vortexing, add the dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a free thiol can be added to quench any unreacted maleimide.

  • Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography or dialysis.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max).

    • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye

    • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Photostability Measurement

This protocol describes a method to compare the photostability of different fluorescently labeled proteins.

Experimental Setup for Photostability Assay

G cluster_0 Microscope Setup cluster_1 Data Acquisition A Light Source (Laser/Lamp) B Objective Lens A->B C Sample Stage B->C D Detector (Camera/PMT) B->D C->B E Image Acquisition Software D->E F Time-lapse Imaging E->F

Caption: A simplified diagram of a typical setup for photostability measurements.

Procedure:

  • Prepare samples of proteins labeled with each of the far-red dyes at a similar DOL.

  • Immobilize the labeled proteins on a microscope slide or in a multi-well plate.

  • Using a fluorescence microscope, continuously illuminate the samples with an excitation light source at the appropriate wavelength and a constant intensity.

  • Acquire images or measure the fluorescence intensity at regular time intervals until the fluorescence signal has significantly decreased.

  • Plot the normalized fluorescence intensity as a function of time for each dye.

  • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

Signal-to-Noise Ratio (SNR) Measurement

This protocol provides a method for determining the signal-to-noise ratio in a fluorescence imaging experiment.

G A Acquire Fluorescent Image B Define Signal Region of Interest (ROI) A->B C Define Background ROI A->C D Measure Mean Intensity of Signal ROI B->D E Measure Standard Deviation of Background ROI C->E F Calculate SNR = (Mean Signal - Mean Background) / Std Dev Background D->F E->F

References

Validation

Validating the Specificity of Sulfo-Cy5-Mal Labeling: A Comparative Guide

In the fields of proteomics, drug development, and molecular biology, the precise and specific labeling of proteins is paramount for generating reliable and reproducible data. Sulfo-Cy5 Maleimide is a widely used thiol-r...

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and molecular biology, the precise and specific labeling of proteins is paramount for generating reliable and reproducible data. Sulfo-Cy5 Maleimide is a widely used thiol-reactive fluorescent dye that enables the covalent attachment of a bright, far-red fluorophore to cysteine residues on proteins and other biomolecules. This guide provides an objective comparison of Sulfo-Cy5 Maleimide with two common alternatives, Alexa Fluor 647 Maleimide and DyLight 650 Maleimide, focusing on the validation of labeling specificity and providing supporting experimental data and protocols.

Comparison of Thiol-Reactive Dyes

The selection of a fluorescent dye for protein labeling depends on several factors, including its reactivity, specificity, brightness, and photostability. While Sulfo-Cy5, Alexa Fluor 647, and DyLight 650 share similar spectral properties, their performance in labeling applications can differ.

Data Presentation: Quantitative Comparison of Thiol-Reactive Dyes

The following table summarizes key performance characteristics of Sulfo-Cy5 Maleimide and its alternatives. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions. Researchers are strongly encouraged to perform their own side-by-side comparisons using their specific proteins and experimental setups.

FeatureSulfo-Cy5 MaleimideAlexa Fluor 647 MaleimideDyLight 650 Maleimide
Reactive Group MaleimideMaleimideMaleimide
Target Residue Cysteine (thiol)Cysteine (thiol)Cysteine (thiol)
Excitation Max (nm) ~648[1]~650~652
Emission Max (nm) ~671[1]~665~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[1]~239,000~250,000
Quantum Yield ~0.2~0.33Not readily available
Labeling Efficiency Typically 70-90% for maleimides[2]Reported up to 91% in specific cases[2]High
Specificity High for thiols at pH 7.0-7.5[2]High for thiols at pH 7.0-7.5High for thiols at pH 7.0-7.5
Photostability Good, but generally less stable than Alexa Fluor 647[3]Excellent, more photostable than Cy5[3]High
Self-Quenching Prone to self-quenching at high degrees of labeling[4]Less prone to self-quenching than Cy5[3]Low

Experimental Protocols

To validate the specificity of Sulfo-Cy5-Mal labeling and compare its performance against alternatives, a series of well-controlled experiments are essential. Below are detailed protocols for key validation assays.

Protocol 1: Thiol-Reactive Labeling of a Target Protein

This protocol describes the general procedure for labeling a protein containing accessible cysteine residues with a maleimide-functionalized fluorescent dye.

Materials:

  • Target protein with at least one accessible cysteine residue (e.g., Bovine Serum Albumin - BSA)

  • Cysteine-free control protein (e.g., a mutant of the target protein or a protein known to lack cysteines)

  • Sulfo-Cy5 Maleimide, Alexa Fluor 647 Maleimide, and DyLight 650 Maleimide

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Labeling Buffer: 20 mM phosphate buffer, 150 mM NaCl, pH 7.2

  • Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine

  • Desalting columns

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the target protein and the cysteine-free control protein in the labeling buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP to each protein solution. Incubate at room temperature for 30 minutes.

  • Dye Preparation: Immediately before use, dissolve the maleimide dyes in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the reduced protein solutions. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to stop the labeling reaction by consuming unreacted dye. Incubate for 15 minutes.

  • Purification: Remove excess dye and quenching reagent by passing the labeled protein solutions through desalting columns equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Validation of Labeling Specificity

This protocol uses a cysteine-free protein as a negative control to assess the non-specific labeling of the maleimide dyes.

Procedure:

  • Perform the labeling reaction as described in Protocol 1 for both the target protein and the cysteine-free control protein.

  • After purification, measure the absorbance of both labeled protein solutions at 280 nm (for protein concentration) and at the excitation maximum of the dye (for dye concentration).

  • Calculate the Degree of Labeling (DOL) for both the target protein and the cysteine-free control protein using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF is the correction factor (A_280 of the free dye / A_max of the free dye).

  • Compare the DOL of the target protein to that of the cysteine-free control. A significantly lower DOL for the cysteine-free protein indicates high specificity for thiol groups.

  • Visualize the labeled proteins by SDS-PAGE. The gel should show a fluorescent band corresponding to the molecular weight of the target protein, while the lane with the cysteine-free control should show minimal to no fluorescence.

Protocol 3: Comparative Photostability Assay

This protocol assesses the photostability of the different fluorescently labeled proteins by measuring the rate of photobleaching.

Materials:

  • Labeled proteins from Protocol 1

  • Fluorescence microscope with a suitable filter set for the far-red dyes and a camera capable of time-lapse imaging.

  • Image analysis software

Procedure:

  • Prepare microscope slides with a droplet of each labeled protein solution.

  • Focus on the samples and adjust the illumination intensity and exposure time to obtain a good initial signal without saturation.

  • Acquire a time-lapse series of images of the same field of view under continuous illumination.

  • Using image analysis software, measure the mean fluorescence intensity of the sample in each image of the time-lapse series.

  • Normalize the fluorescence intensity of each time point to the initial intensity (time zero).

  • Plot the normalized fluorescence intensity as a function of time for each dye to generate photobleaching curves. A slower decay in fluorescence indicates higher photostability.

Visualizations

To further illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.

cluster_labeling Thiol-Reactive Labeling Pathway Protein_CysSH Protein with Cysteine (Thiol Group) Labeled_Protein Fluorescently Labeled Protein Protein_CysSH->Labeled_Protein Michael Addition pH 7.0-7.5 Sulfo_Cy5_Mal Sulfo-Cy5 Maleimide Sulfo_Cy5_Mal->Labeled_Protein

Figure 1. Reaction scheme for the covalent labeling of a protein's cysteine residue with Sulfo-Cy5 Maleimide.

cluster_workflow Specificity Validation Workflow Start Start Label_Target Label Target Protein (with Cysteine) Start->Label_Target Label_Control Label Control Protein (Cysteine-Free) Start->Label_Control Purify Purify Labeled Proteins Label_Target->Purify Label_Control->Purify Analyze Analyze Labeling Purify->Analyze SDS_PAGE SDS-PAGE & Fluorescence Imaging Analyze->SDS_PAGE Qualitative Spectro Spectrophotometry (DOL Calculation) Analyze->Spectro Quantitative Compare Compare Results SDS_PAGE->Compare Spectro->Compare

Figure 2. Experimental workflow for validating the specificity of thiol-reactive fluorescent dyes.

By following these protocols and considering the comparative data, researchers can confidently select the most appropriate thiol-reactive dye for their specific needs and rigorously validate the specificity of their protein labeling. This ensures the generation of high-quality, reliable data in downstream applications.

References

Validation

Sulfo-Cy5-Mal: A Comparative Guide to Quantum Yield and Brightness for Advanced Bioconjugation

For Immediate Publication A detailed analysis of Sulfo-Cy5-Mal, a thiol-reactive fluorescent dye, reveals its competitive performance in quantum yield and brightness, critical parameters for researchers in proteomics, dr...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed analysis of Sulfo-Cy5-Mal, a thiol-reactive fluorescent dye, reveals its competitive performance in quantum yield and brightness, critical parameters for researchers in proteomics, drug development, and advanced imaging. This guide provides a direct comparison with spectrally similar alternatives, offering researchers the data-driven insights needed for informed decisions in probe selection.

In the realm of bio-conjugation, the selection of a fluorescent label is a critical step that can significantly impact the sensitivity and accuracy of an experiment. Sulfo-Cy5-Mal, a water-soluble cyanine dye, is a popular choice for labeling proteins and other biomolecules containing free thiol groups. This guide presents a quantitative comparison of Sulfo-Cy5-Mal with its key competitors, Alexa Fluor 647 maleimide and CF647 maleimide, focusing on the essential metrics of quantum yield and molar extinction coefficient, which together determine the brightness of a fluorophore.

Performance Comparison of Thiol-Reactive Dyes

The brightness of a fluorescent dye is the product of its molar extinction coefficient (a measure of how well it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes the key performance indicators for Sulfo-Cy5-Mal and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
Sulfo-Cy5-Mal 646662271,0000.2875,880
Alexa Fluor 647 maleimide 651671265,0000.3387,450
CF647 maleimide 650665240,000Not specified-
DyLight 650 maleimide 652672250,000"High"-

Note: The relative brightness is a calculated value to provide a standardized measure of performance. The quantum yield for CF647 maleimide is not publicly specified by the manufacturer. DyLight 649 has been discontinued and replaced by DyLight 650.

In-Depth Analysis

Sulfo-Cy5-Mal demonstrates a high molar extinction coefficient, indicating excellent light-absorbing capabilities. While its quantum yield is slightly lower than that of Alexa Fluor 647, its overall brightness remains highly competitive, making it a robust choice for a wide range of applications.

Alexa Fluor 647 maleimide stands out with the highest quantum yield among the compared dyes, resulting in superior brightness. This makes it particularly well-suited for experiments requiring the highest sensitivity and signal-to-noise ratio.

Experimental Methodologies

To ensure the accuracy and reproducibility of the data presented, standardized experimental protocols for determining fluorescence quantum yield and for protein labeling are essential.

Determining Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

G Workflow for Determining Relative Quantum Yield cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare series of dilutions of unknown sample measure_abs Measure absorbance at excitation wavelength for all samples prep_sample->measure_abs prep_standard Prepare series of dilutions of known standard prep_standard->measure_abs measure_fluor Measure fluorescence emission spectra for all samples measure_abs->measure_fluor integrate Integrate area under emission spectra measure_fluor->integrate plot Plot integrated fluorescence vs. absorbance integrate->plot calculate Calculate quantum yield using the slope of the plots plot->calculate G Protein Labeling Workflow with Maleimide Dyes cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_protein Prepare protein in thiol-free buffer (pH 6.5-7.5) reduce_protein (Optional) Reduce disulfide bonds with TCEP prep_protein->reduce_protein mix Add dye solution to protein solution prep_protein->mix reduce_protein->mix prep_dye Prepare maleimide dye stock solution in DMSO or DMF prep_dye->mix incubate Incubate reaction mixture (e.g., 1-2 hours at RT) mix->incubate purify Separate labeled protein from unreacted dye (e.g., gel filtration) incubate->purify

Comparative

A Comparative Guide to the Photostability of Sulfo-Cy5-Maleimide and Alternative Fluorophores

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a robust and reliable fluorophore is paramount. Photostability, the ability of a dye to resist degrad...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a robust and reliable fluorophore is paramount. Photostability, the ability of a dye to resist degradation upon exposure to excitation light, is a critical factor that directly impacts the quality and reproducibility of experimental data, particularly in applications requiring prolonged or intense illumination such as super-resolution microscopy and live-cell imaging. This guide provides an objective comparison of the photostability of Sulfo-Cy5-Maleimide against two other commonly used thiol-reactive fluorophores in the far-red spectrum: Alexa Fluor 647 Maleimide and DyLight 650 Maleimide.

Performance Characteristics: A Quantitative Comparison

PropertySulfo-Cy5-MaleimideAlexa Fluor 647 MaleimideDyLight 650 Maleimide
Excitation Maximum (nm) ~646 - 648[1][2]~650 - 652~652
Emission Maximum (nm) ~662 - 671[1][2]~667 - 671~677
Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000[1][2][3]~265,000 - 270,000[4]~250,000
Fluorescence Quantum Yield 0.28[2]0.33[5][6]Not specified
Relative Photostability Less photostable[4][7][8]More photostable[4][7][8]More photostable

A significant drawback of Cy5 dyes is their propensity for self-quenching when conjugated to proteins at high degrees of labeling, which can lead to a decrease in the overall fluorescence of the conjugate.[4][7] In contrast, Alexa Fluor 647 conjugates exhibit markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[4][7] Studies have shown that under illumination, Alexa Fluor 647 can retain approximately 80% of its initial fluorescence, whereas Cy5 may retain only 55% under similar conditions.[8]

Experimental Methodologies

To ensure reproducible and comparable photostability data, standardized experimental protocols are crucial. Below are detailed methodologies for protein labeling with maleimide-functionalized fluorophores and a general procedure for measuring photobleaching.

Protein Labeling with Thiol-Reactive Maleimide Dyes

This protocol outlines the steps for conjugating maleimide-activated dyes to proteins containing free thiol groups, typically on cysteine residues.

Materials:

  • Protein to be labeled (1-10 mg/mL)

  • Degassed reaction buffer (e.g., 10-100 mM PBS, Tris, or HEPES, pH 7.0-7.5)

  • Maleimide-functionalized fluorophore (e.g., Sulfo-Cy5-Maleimide)

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent, e.g., TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., gel filtration or spin column)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9][10]

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[9]

  • Conjugation Reaction: Add the dye stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.[9][10] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification: Remove excess, unreacted dye from the protein-dye conjugate using a suitable purification column.[11]

  • Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye. The following formula can be used:

    • A280c = A280 - (Amax × CF)

    • Where A280c is the corrected absorbance at 280 nm, Amax is the absorbance at the dye's maximum absorbance wavelength, and CF is the correction factor for the dye's absorbance at 280 nm.[9][10]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) TCEP Optional: Reduce Disulfide Bonds (10-100x molar excess TCEP) Prot_Prep->TCEP If needed Conjugation Conjugation Reaction (10-20:1 dye:protein molar ratio, 2h @ RT or O/N @ 4°C, dark) Prot_Prep->Conjugation Dye_Prep Prepare Dye Stock Solution (1-10 mM in anhydrous DMSO/DMF) Dye_Prep->Conjugation TCEP->Conjugation Purify Purify Conjugate (Gel filtration or spin column) Conjugation->Purify DOL Calculate Degree of Labeling (DOL) Purify->DOL

Workflow for Protein Labeling with Maleimide Dyes.
Measurement of Fluorophore Photobleaching

This protocol provides a general method for quantifying the photostability of fluorophores conjugated to a substrate (e.g., proteins on a glass slide) using fluorescence microscopy.

Materials:

  • Fluorescently labeled sample mounted on a microscope slide

  • Fluorescence microscope with a suitable laser line and detector

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare the fluorescently labeled sample and mount it for microscopy. For comparative studies, ensure that the concentration of the fluorophore and the mounting medium are consistent across all samples.

  • Microscope Setup:

    • Select an appropriate objective lens (e.g., 60x oil immersion).

    • Set the excitation laser power to a constant and defined level.

    • Adjust the detector settings (e.g., gain, exposure time) to achieve a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • Locate a region of interest on the sample.

    • Acquire a time-lapse series of images by continuously illuminating the sample with the excitation laser. Collect images at regular intervals (e.g., every 0.5 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 10-15 minutes).[12]

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[12]

G cluster_setup Setup cluster_acq Acquisition cluster_analysis Analysis Sample Prepare Labeled Sample Microscope Configure Microscope (Laser power, detector settings) Sample->Microscope Timelapse Acquire Time-Lapse Images (Continuous illumination) Microscope->Timelapse Measure Measure Fluorescence Intensity Timelapse->Measure Normalize Normalize to Initial Intensity Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot HalfLife Determine Photobleaching Half-Life (t½) Plot->HalfLife

Experimental Workflow for Measuring Photobleaching.

Conclusion

The selection of a fluorophore for demanding fluorescence applications requires careful consideration of its photophysical properties. While Sulfo-Cy5-Maleimide is a widely used and cost-effective thiol-reactive dye, the available data strongly suggests that Alexa Fluor 647 Maleimide and DyLight 650 Maleimide offer superior photostability. For experiments involving long-term imaging, high-intensity illumination, or the detection of low-abundance targets, the enhanced photostability of Alexa Fluor 647 and DyLight 650 can lead to significantly improved data quality and more reliable results. Researchers should weigh the performance benefits of these alternative fluorophores against the cost considerations for their specific experimental needs.

References

Validation

A Head-to-Head Comparison: Cost-Benefit Analysis of Sulfo-Cy5-Mal for Routine Labeling

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that impacts experimental outcomes and budget allocation. This guide provides a comprehensive c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that impacts experimental outcomes and budget allocation. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy5 maleimide (Sulfo-Cy5-Mal) for routine labeling of proteins and other thiol-containing biomolecules, comparing its performance and cost against two prominent alternatives: Alexa Fluor 647 C2 Maleimide and DyLight 650 Maleimide.

Sulfo-Cy5-Mal is a water-soluble, far-red fluorescent dye widely used for bioconjugation. Its maleimide group reacts specifically with free sulfhydryl groups, primarily on cysteine residues of proteins, forming a stable thioether bond. This specificity allows for targeted labeling in complex biological samples. This guide will delve into the quantitative performance metrics, detailed experimental protocols, and a cost analysis to aid in the selection of the most appropriate dye for your research needs.

Performance Comparison at a Glance

The ideal fluorescent dye exhibits high brightness (a product of its extinction coefficient and quantum yield) and superior photostability, minimizing signal loss during imaging. The following table summarizes the key spectral and performance characteristics of Sulfo-Cy5-Mal and its alternatives.

FeatureSulfo-Cy5 MaleimideAlexa Fluor 647 C2 MaleimideDyLight 650 Maleimide
Excitation Maximum (nm) ~646 - 648[1][2][3]~650 - 651[4][5]~650[1]
Emission Maximum (nm) ~662 - 671[1][2][3]~664 - 671[1][4][5]~665[1]
Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000[1][2]~265,000 - 270,000[4]~270,000[1]
Quantum Yield ~0.2[1]~0.33[4][6][7]Not explicitly found
Photostability Generally lower than Alexa Fluor 647[5][8][9]Considered highly photostable[5][8][9]Comparable or superior to Cy5[10]
Solubility Water-soluble[2][3]Water-soluble[5]Water-soluble

Key Takeaways from Performance Data:

  • Brightness: Alexa Fluor 647 C2 Maleimide exhibits a significantly higher quantum yield, suggesting it will be brighter than Sulfo-Cy5-Mal under similar conditions.[4][6][7]

  • Photostability: Alexa Fluor 647 is consistently reported to be more photostable than Cy5 dyes, including Sulfo-Cy5.[5][8][9] This is a critical advantage for experiments requiring long or repeated exposure to light, such as time-lapse imaging.

  • Spectral Properties: All three dyes have very similar excitation and emission spectra, making them compatible with common laser lines (e.g., 633 nm, 647 nm) and filter sets.[1][2][3][4][5]

Cost Analysis: A Per-Reaction Perspective

To provide a practical cost comparison, we've estimated the cost per labeling reaction for a typical scenario: labeling 1 mg of a standard IgG antibody. Prices are based on publicly available information and may vary by vendor and location.

DyePrice per 1 mgTypical Molar Excess (Dye:Protein)Estimated Cost per 1 mg IgG Labeling
Sulfo-Cy5 Maleimide~$150 - $25010-20x[11][12]~$1.50 - $5.00
Alexa Fluor 647 C2 Maleimide~$300 - $40010-20x[12]~$3.00 - $8.00
DyLight 650 Maleimide~$350 - $45010-20x~$3.50 - $9.00

Note: The estimated cost per reaction is calculated based on the molecular weight of the dyes and a standard IgG antibody (~150 kDa), assuming a 15-fold molar excess of the dye. This is an estimation and actual costs may differ based on the specific protein and desired degree of labeling.

Sulfo-Cy5-Mal emerges as the most cost-effective option for routine labeling applications where high photostability and maximum brightness are not the primary concerns. For demanding imaging applications, such as single-molecule studies or long-term live-cell imaging, the superior performance of Alexa Fluor 647 C2 Maleimide may justify the higher cost. DyLight 650 Maleimide presents itself as a competitive alternative, with performance claims that often position it between Sulfo-Cy5 and Alexa Fluor 647.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized yet comprehensive protocols for labeling proteins with maleimide-reactive dyes.

Protocol 1: General Protein Labeling with Sulfo-Cy5-Mal

This protocol outlines the fundamental steps for labeling a protein with a free cysteine residue.

Materials:

  • Protein to be labeled (containing free thiols)

  • Sulfo-Cy5 Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they need to be removed before adding the maleimide dye.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5-Mal to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the Sulfo-Cy5-Mal stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against the reaction buffer.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the molar ratio of dye to protein.

Protocol 2: Antibody Labeling for Immunofluorescence

This protocol is tailored for labeling antibodies, which are frequently used in applications like immunofluorescence.

Materials:

  • IgG Antibody

  • Sulfo-Cy5 Maleimide

  • Reaction Buffer: PBS, pH 7.2-7.5, degassed

  • Reducing Agent: TCEP

  • Anhydrous DMSO

  • Spin desalting column

Procedure:

  • Antibody Reduction (optional, for generating hinge region thiols):

    • Prepare the antibody at 2 mg/mL in reaction buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate for 30 minutes at room temperature.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cy5-Mal in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dye to the reduced antibody.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye using a spin desalting column according to the manufacturer's instructions.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

Visualizing the Application: Experimental Workflow and Signaling Pathway

To illustrate the practical use of these fluorescently labeled reagents, we present a typical experimental workflow for immunofluorescence and a relevant signaling pathway where these tools are instrumental.

Immunofluorescence Experimental Workflow

The following diagram outlines the key steps in an indirect immunofluorescence experiment, a common application for fluorescently labeled secondary antibodies.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture/Tissue Section fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (e.g., Sulfo-Cy5 Labeled) primary_ab->secondary_ab washing Washing secondary_ab->washing mounting Mounting washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for indirect immunofluorescence staining.

EGFR Signaling Pathway

Fluorescently labeled antibodies are crucial for visualizing components of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, often implicated in cancer, is a prime example.[13][14][15][16] An antibody targeting EGFR, labeled with a dye like Sulfo-Cy5, can be used to visualize the receptor's localization and trafficking in cells.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Sulfo-Cy5-Mal: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Sulfo-Cy5-Mal (Sulfo-Cyanine5 Maleimide), a water-soluble fluorescent dye, to ensure a safe laboratory environment and adherence to regulatory standards. While Sulfo-Cy5-Mal and its derivatives are generally not classified as hazardous substances, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use and to follow all institutional and local environmental health and safety guidelines.

Key Chemical and Physical Properties of Sulfo-Cy5 Maleimide

For easy reference, the following table summarizes the key quantitative data for Sulfo-Cy5 Maleimide.

PropertyValue
Molecular Weight ~764.91 - 872.26 g/mol
Excitation Maximum (λex) ~648 nm
Emission Maximum (λem) ~671 nm
Extinction Coefficient ~250,000 cm⁻¹M⁻¹
Solubility Water, DMSO, DMF
Storage Temperature -20°C

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of non-hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling Sulfo-Cy5-Mal, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste: Dispose of solid Sulfo-Cy5-Mal powder, contaminated consumables (e.g., pipette tips, microfuge tubes), and protective gear in a designated, clearly labeled container for non-hazardous solid chemical waste.

  • Liquid Waste: Collect all aqueous solutions containing Sulfo-Cy5-Mal in a designated, sealed, and clearly labeled container for non-hazardous aqueous chemical waste. Do not pour solutions containing this dye down the drain without consulting your institution's specific guidelines. While some non-hazardous chemical waste can be disposed of via the sanitary sewer, it is crucial to verify this with your environmental health and safety department.

3. Container Management:

  • Ensure all waste containers are properly labeled with the chemical name ("Sulfo-Cy5-Mal Waste") and are kept securely sealed to prevent spills.

  • Store waste containers in a designated secondary containment area away from incompatible materials.

4. Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's designated hazardous waste management program. Even if classified as non-hazardous, it is best practice to dispose of laboratory chemicals through the proper channels to ensure environmental protection.

Experimental Workflow for Handling and Disposal

The following diagram illustrates the general workflow for the safe handling and disposal of Sulfo-Cy5-Mal in a laboratory setting.

Sulfo_Cy5_Mal_Disposal_Workflow cluster_handling Safe Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway start Start: Receive & Store Sulfo-Cy5-Mal (-20°C, desiccated, dark) prep Prepare Solutions (in fume hood if powder) start->prep Wear appropriate PPE experiment Perform Experiment prep->experiment solid_waste Solid Waste (tips, tubes, gloves) experiment->solid_waste liquid_waste Aqueous Waste (solutions) experiment->liquid_waste segregate_solid Segregate in Labeled Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Aqueous Waste Container liquid_waste->segregate_liquid dispose Dispose via Institutional Waste Management Program segregate_solid->dispose segregate_liquid->dispose

Caption: Workflow for the safe handling and disposal of Sulfo-Cy5-Mal.

Disclaimer: The information provided in this document is intended for guidance purposes only. Always refer to the manufacturer-specific Safety Data Sheet (SDS) for Sulfo-Cy5-Mal and adhere to your institution's established protocols for chemical waste disposal. Local regulations may vary, and it is the user's responsibility to ensure full compliance.

Handling

Essential Safety and Operational Guide for Handling Sulfo-Cy5-Maleimide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sulfo-Cy5-Maleimide (Sulfo-Cy5-Mal). It is intended for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sulfo-Cy5-Maleimide (Sulfo-Cy5-Mal). It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this reagent.

I. Personal Protective Equipment (PPE)

The primary hazards associated with Sulfo-Cy5-Mal stem from the reactivity of its maleimide group, which is a potent thiol-reactive agent and can cause skin and eye irritation.[1] The following personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against dust, splashes, and aerosols, preventing eye contact with the reactive maleimide group.[1]
Face Shield8-inch minimum.[3]Recommended when handling larger quantities or when there is a significant risk of splashing.
Skin Protection GlovesChemical-resistant, disposable (e.g., nitrile).Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[3]
Lab CoatStandard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Dust MaskType N95 (US) or P1 (EN 143).[3]Required when handling the powder form to avoid inhalation of dust particles.[1]

II. Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability of Sulfo-Cy5-Mal and ensure user safety. The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at higher pH.[1]

A. Handling Protocol:

  • Ventilation: Handle Sulfo-Cy5-Mal in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Dispensing: When weighing or transferring the powdered dye, avoid creating dust.[2] Use appropriate tools and techniques to minimize aerosolization.

  • Solution Preparation: Sulfo-Cy5-Mal is soluble in water, DMSO, and DMF.[4] For compounds with poor aqueous solubility, an organic co-solvent is recommended.[5] When preparing solutions, add the solvent to the powdered dye slowly to avoid splashing.

  • Avoid Contamination: Keep away from oxidizing agents, acids, and bases.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the compound.[2]

B. Storage Protocol:

ParameterGuidelineRationale
Temperature -20°C.[1][4][7][8][9][10][11]To prevent degradation and maintain the stability of the compound.
Light Protect from light.[1][4][8][9]Fluorescent dyes are often light-sensitive.
Moisture Store in a dry, desiccated environment.[1][4][8][9]To prevent hydrolysis of the maleimide group.[1]
Container Tightly sealed container.[1][2]To prevent exposure to air and moisture.

III. Disposal Plan

Dispose of Sulfo-Cy5-Mal and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[1]

A. Waste Segregation and Collection:

  • Solid Waste: Collect unused Sulfo-Cy5-Mal powder, contaminated gloves, wipes, and other solid materials in a designated, labeled hazardous waste container.[6] The container must be kept closed except when adding waste.[12]

  • Liquid Waste: Collect solutions containing Sulfo-Cy5-Mal in a separate, labeled hazardous liquid waste container.[12] Do not dispose of solutions down the drain.[3][12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Sulfo-Cy5-Maleimide".[12]

B. Spill Management:

  • Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[1]

    • Collect the absorbed material into a designated hazardous waste container.[6]

    • Clean the spill area with an appropriate solvent.

  • Major Spills:

    • Evacuate the area and notify the appropriate safety personnel.

    • Prevent the spill from entering drains.

IV. Experimental Workflow

The following diagram illustrates a typical workflow for a protein labeling experiment using Sulfo-Cy5-Mal.

G Experimental Workflow: Protein Labeling with Sulfo-Cy5-Mal cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage A 1. Prepare Protein Solution (1-10 mg/mL in buffer) B 2. Reduce Disulfide Bonds (e.g., with TCEP) A->B D 4. Add Dye to Protein Solution B->D C 3. Prepare Sulfo-Cy5-Mal Solution (in water, DMSO, or DMF) C->D E 5. Incubate (e.g., overnight at 4°C) D->E F 6. Separate Labeled Protein (e.g., Gel Filtration, Dialysis) E->F G 7. Characterize Conjugate F->G H 8. Store Labeled Protein G->H

Workflow for protein labeling with Sulfo-Cy5-Mal.

References

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